Product packaging for 8-Nitroimidazo[1,2-a]pyridine(Cat. No.:CAS No. 52310-46-0)

8-Nitroimidazo[1,2-a]pyridine

Cat. No.: B1581201
CAS No.: 52310-46-0
M. Wt: 163.13 g/mol
InChI Key: FXGFBWQPMINBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Nitroimidazo[1,2-a]pyridine (CAS 52310-46-0) is a high-value chemical building block in medicinal chemistry and organic synthesis. This compound serves as a crucial synthetic intermediate for developing novel pharmaceutical agents, particularly in the anti-infective domain. Its structure is highly valuable for creating drugs targeting anaerobic bacteria and protozoa, aiding in the treatment of resistant infections . Furthermore, the imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in drug discovery and is a key component in clinical-stage drug candidates for tuberculosis, such as Telacebec (Q203), which targets the QcrB subunit of the Mycobacterium tuberculosis cytochrome bcc complex . In advanced synthetic chemistry, this nitro-substituted derivative enables sophisticated transformations; for instance, it serves as a pivotal electrophile in Ag₂O/squaramide cocatalyzed asymmetric interrupted Barton-Zard reactions to construct complex molecular architectures with multiple stereogenic centers . Researchers will find this compound characterized by a molecular formula of C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol . It is recommended to store the material sealed in a dry environment at room temperature . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3O2 B1581201 8-Nitroimidazo[1,2-a]pyridine CAS No. 52310-46-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGFBWQPMINBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344316
Record name 8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52310-46-0
Record name 8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 8-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 8-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" due to its prevalence in a wide array of therapeutic agents, exhibiting anticancer, antimycobacterial, and antiviral activities.[1][2] The introduction of a nitro group at the 8-position can significantly modulate the electronic properties and biological activity of the parent molecule, making this compound a valuable building block for drug discovery programs.

This document offers a detailed, field-proven perspective on the synthesis of this target molecule, including a step-by-step experimental protocol. Furthermore, it provides a thorough guide to the analytical techniques required for its comprehensive characterization, ensuring the identity and purity of the synthesized compound.

I. Strategic Approach to the Synthesis of this compound

Direct nitration of the imidazo[1,2-a]pyridine core typically results in substitution at the C3 position, driven by the electronic nature of the heterocyclic system. Therefore, a more regioselective and reliable approach to this compound involves a two-step synthetic sequence. This strategy begins with the synthesis of a substituted 2-aminopyridine precursor, where the nitro group is already positioned at the desired location. This is followed by the cyclization of this intermediate to construct the fused imidazole ring.

A plausible and efficient synthetic route commences with the nitration of 2-amino-3-hydroxypyridine to yield 2-amino-3-hydroxy-x-nitropyridine. A subsequent cyclization reaction with a suitable C2 synthon, such as chloroacetaldehyde, will then afford the target this compound. An alternative, more direct approach involves the reaction of nitroketene aminals with β-chlorovinylcarbonyl compounds.[3]

The following diagram illustrates the proposed synthetic workflow:

Synthesis of this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization 2-Amino-3-hydroxypyridine 2-Amino-3-hydroxypyridine Nitrating_Agent HNO3 / H2SO4 2-Amino-3-hydroxypyridine->Nitrating_Agent 2-Amino-3-hydroxy-x-nitropyridine 2-Amino-3-hydroxy-x-nitropyridine Nitrating_Agent->2-Amino-3-hydroxy-x-nitropyridine Cyclization_Reagent ClCH2CHO 2-Amino-3-hydroxy-x-nitropyridine->Cyclization_Reagent This compound This compound Cyclization_Reagent->this compound

Caption: Proposed two-step synthesis of this compound.

II. Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound, based on established chemical transformations.

Step 1: Synthesis of 2-Amino-3-nitropyridine

The initial step involves the regioselective nitration of a suitable 2-aminopyridine derivative. For the synthesis of the 8-nitro isomer, starting with 2-amino-3-hydroxypyridine and achieving selective nitration at the C6 position (which becomes the C8 position in the final product) is a potential route. However, a more direct and commonly employed precursor is 2-amino-3-nitropyridine.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminopyridine (1 equivalent). Cool the flask to 0°C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise to the stirred solution of 2-aminopyridine. Maintain the temperature below 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated product is then collected by filtration, washed with cold water until the washings are neutral to litmus paper, and then dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 2-amino-3-nitropyridine.

Step 2: Synthesis of this compound

The second step is a cyclocondensation reaction to form the fused imidazole ring.

Protocol:

  • Reaction Setup: To a solution of 2-amino-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add chloroacetaldehyde (1.2 equivalents, typically as a 50% aqueous solution).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, the reaction mixture is neutralized with a base, such as sodium bicarbonate solution. The resulting precipitate is collected by filtration.

  • Purification: The crude this compound is washed with water and then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure product.

III. Comprehensive Characterization of this compound

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesized_Product Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR MS Mass Spectrometry (MS) Synthesized_Product->MS IR Infrared Spectroscopy (FTIR) Synthesized_Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the characterization of this compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound.

Analytical Technique Expected Observations
¹H NMR H-2 & H-3: Singlets or doublets in the aromatic region (δ 7.5-8.5 ppm).H-5, H-6, H-7: Doublets or triplets in the aromatic region (δ 7.0-9.0 ppm), with coupling constants characteristic of pyridine ring protons. The nitro group at C-8 will cause a downfield shift of the adjacent proton (H-7).
¹³C NMR Imidazo[1,2-a]pyridine carbons: Signals in the aromatic region (δ 110-150 ppm).C-8: Signal significantly downfield due to the electron-withdrawing nitro group.
Mass Spectrometry (MS) Molecular Ion (M+): A prominent peak corresponding to the molecular weight of 163.13 g/mol .[1]Fragmentation: Loss of NO₂ (m/z 46) and subsequent fragmentation of the imidazo[1,2-a]pyridine core.
Infrared (IR) Spectroscopy N-O Stretching (NO₂): Strong, characteristic asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.C=N and C=C Stretching: Bands in the 1400-1650 cm⁻¹ region, characteristic of the aromatic rings.C-H Stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Interpretation of Spectroscopic Data
  • ¹H and ¹³C NMR Spectroscopy: The number of signals, their chemical shifts, and coupling patterns in the ¹H and ¹³C NMR spectra will be crucial for confirming the substitution pattern.[4] The downfield shift of the proton at the 7-position in the ¹H NMR spectrum and the C-8 carbon in the ¹³C NMR spectrum will provide strong evidence for the presence of the nitro group at the 8-position.

  • Mass Spectrometry: The molecular ion peak will confirm the molecular formula of the compound. The fragmentation pattern can provide further structural information. For instance, the loss of a nitro group is a common fragmentation pathway for nitroaromatic compounds.

  • Infrared (IR) Spectroscopy: The presence of strong absorption bands corresponding to the N-O stretching vibrations of the nitro group is a key diagnostic feature in the IR spectrum. The other bands will be consistent with the vibrations of the imidazo[1,2-a]pyridine core.[2]

IV. Conclusion

The synthesis of this compound is a key step in the development of novel therapeutic agents based on the versatile imidazo[1,2-a]pyridine scaffold. The strategic two-step synthesis outlined in this guide, involving the preparation of a pre-functionalized 2-aminopyridine intermediate followed by cyclization, offers a reliable and regioselective route to the target molecule. Comprehensive characterization using a combination of NMR, mass spectrometry, and IR spectroscopy is paramount to ensure the structural integrity and purity of the final compound. This guide provides the necessary technical details and expert insights to enable researchers and drug development professionals to successfully synthesize and characterize this important chemical entity.

V. References

  • (E)-7-(N,N-Dimethylaminoethenyl)-8-nitroimidazo-[1,2-a]pyridine - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from --INVALID-LINK--

  • ChemInform Abstract: On the Synthesis and Structure of 8-Nitro-imidazo [1,2-a]pyridines. (n.d.). Retrieved from --INVALID-LINK--

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). Retrieved from --INVALID-LINK--

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(54), 38243-38255. --INVALID-LINK--

  • ¹H and ¹³C NMR chemical shifts of 6a. (n.d.). Retrieved from --INVALID-LINK--

  • Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Retrieved from --INVALID-LINK--

  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. (n.d.). Retrieved from --INVALID-LINK--

  • On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. (2009). Heterocyclic Communications, 15(1), 73-78. --INVALID-LINK--

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. (n.d.). Retrieved from --INVALID-LINK--

  • 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. (n.d.). Retrieved from --INVALID-LINK--

  • and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). Retrieved from --INVALID-LINK--

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(5). --INVALID-LINK--

  • 8-Nitroimidazo[1, 2-a]pyridine, min 96%, 100 grams. (n.d.). Retrieved from --INVALID-LINK--

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). Retrieved from --INVALID-LINK--

  • FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (n.d.). Retrieved from --INVALID-LINK--

  • 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of 3-amino-imidazo[1,2-a]pyridines. (n.d.). Retrieved from --INVALID-LINK--

  • FTIR spectrum for Pyridine. (n.d.). Retrieved from --INVALID-LINK--

  • Pyridine. (n.d.). Retrieved from --INVALID-LINK--

  • Pyridine. (n.d.). Retrieved from --INVALID-LINK--

References

A Technical Guide to the Spectroscopic Characterization of 8-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 8-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral features, this guide aims to serve as a definitive reference for the characterization of this and structurally related molecules. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that form the core structure of numerous clinically important drugs, including zolpidem and alpidem.[1] The introduction of a nitro group, particularly at the 8-position, can significantly modulate the molecule's electronic properties and biological activity, making this compound a key scaffold for the development of new therapeutic agents, including potential anti-infectives.[2]

Accurate and unambiguous structural confirmation is a cornerstone of modern drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools that provide detailed information about a molecule's atomic connectivity, functional groups, and overall mass. This guide synthesizes available spectroscopic data to provide a complete analytical profile of this compound, grounding the interpretation in the fundamental principles of chemical structure and reactivity.

Molecular Structure and Spectroscopic Overview

The structure of this compound, featuring a fused bicyclic system with a strongly electron-withdrawing nitro group, dictates its unique spectroscopic signature. The atom numbering convention used throughout this guide is presented below.

Caption: Chemical structure of this compound with atom numbering.

Based on this structure, we anticipate:

  • ¹H NMR: Signals in the aromatic region, with distinct downfield shifts for protons adjacent to the electron-withdrawing nitro group and the pyridine nitrogen.

  • ¹³C NMR: Resonances corresponding to the nine carbon atoms, with the carbon bearing the nitro group (C8) and other carbons influenced by the heteroatoms being particularly informative.

  • IR Spectroscopy: Characteristic absorption bands for aromatic C-H stretching, C=C and C=N bond vibrations within the fused ring system, and strong, distinctive bands for the symmetric and asymmetric stretching of the nitro (NO₂) group.

  • Mass Spectrometry: A clear molecular ion peak corresponding to its monoisotopic mass, followed by a predictable fragmentation pattern involving the loss of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Analysis

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The electron-withdrawing nature of the nitro group and the nitrogen atoms in the rings significantly influences the chemical shifts of the aromatic protons, causing them to appear at relatively downfield positions.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H5~9.5d~1.8
H7~7.7d~7.4
H2 or H3~7.9d~1.8
H2 or H3~7.4d~1.8
H6~7.2t~7.6

Note: The precise chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The data presented is a synthesis of typical values found in the literature for similar nitro-substituted imidazo[1,2-a]pyridine systems.[3]

Interpretation:

  • H5: The proton at the 5-position is typically the most downfield signal due to its proximity to the bridgehead nitrogen (N4) and the anisotropic effect of the adjacent ring.

  • H7 and H6: These protons on the pyridine ring exhibit characteristic doublet and triplet splitting patterns, respectively, arising from coupling to each other.

  • H2 and H3: The protons on the imidazole portion of the molecule appear as distinct singlets or narrow doublets.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C8~148.5
C2~140.9
C9~134.1
C5~129.9
C3~125.2
C7~124.7
C6~113.2

Note: This data represents a typical range of chemical shifts for the carbon atoms in the this compound core, compiled from similar structures.[3] The exact values may differ based on experimental conditions.

Interpretation:

  • C8: The carbon atom directly attached to the highly electronegative nitro group is significantly deshielded and thus appears at the most downfield position.

  • C2, C9, C5: These carbons are also deshielded due to their proximity to nitrogen atoms.

  • C6: This carbon is typically the most shielded (upfield) in the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H StretchingAromatic C-H
~1530-1500 Asymmetric NO₂ Stretching Nitro (NO₂) Group
~1640-1450C=C and C=N StretchingImidazo[1,2-a]pyridine Ring
~1350-1330 Symmetric NO₂ Stretching Nitro (NO₂) Group

Note: The values are based on typical frequencies for aromatic nitro compounds and imidazopyridine systems.[4][5]

Interpretation: The most diagnostic peaks in the IR spectrum of this compound are the strong absorption bands corresponding to the asymmetric (~1520 cm⁻¹) and symmetric (~1340 cm⁻¹) stretching vibrations of the nitro group . These two intense bands are a definitive signature for the presence of the NO₂ functional group. The spectrum also shows characteristic absorptions for the aromatic C-H bonds and the vibrations of the fused heterocyclic ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound (C₇H₅N₃O₂), the expected monoisotopic mass is approximately 163.04 g/mol .

Table 4: Mass Spectrometry Data for this compound

m/z ValueProposed FragmentIdentity
~163[M]⁺˙Molecular Ion
~117[M - NO₂]⁺Loss of Nitro Group
~90[M - NO₂ - HCN]⁺Loss of HCN from Pyridine Ring

Interpretation: In an Electron Ionization (EI) mass spectrum, this compound would exhibit a prominent molecular ion peak at m/z ≈ 163. A characteristic fragmentation pathway for aromatic nitro compounds is the loss of the nitro group (NO₂, 46 Da), leading to a significant fragment ion at m/z ≈ 117. Further fragmentation of the remaining imidazo[1,2-a]pyridine cation can occur, often involving the loss of hydrogen cyanide (HCN, 27 Da) from the pyridine ring.

G M [C₇H₅N₃O₂]⁺˙ m/z = 163 (Molecular Ion) F1 [C₇H₅N]⁺ m/z = 117 M->F1 - NO₂ F2 [C₆H₄N]⁺ m/z = 90 F1->F2 - HCN

Caption: Proposed MS fragmentation pathway for this compound.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Analytical Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound Solvent Dissolve in Appropriate Solvent Sample->Solvent NMR NMR Spectrometer (¹H, ¹³C) Solvent->NMR IR FTIR Spectrometer Solvent->IR MS Mass Spectrometer Solvent->MS Process Fourier Transform, Baseline Correction, Peak Picking NMR->Process IR->Process MS->Process Interpret Structure Elucidation & Verification Process->Interpret

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Tuning and Shimming: Tune the probe for the appropriate nuclei (¹H and ¹³C) and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., 45° pulse, 2-second relaxation delay). A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3][6]

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Introduce the sample into the Electrospray Ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Tuning: Tune the mass spectrometer in positive ion mode to optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Processing: The software will generate the mass spectrum, from which the m/z values of the molecular ion and any significant fragments can be determined.

Conclusion

The spectroscopic profile of this compound is well-defined and consistent with its molecular structure. The combination of ¹H and ¹³C NMR provides an unambiguous map of the C-H framework, while IR spectroscopy confirms the presence of the critical nitro functional group through its characteristic strong absorption bands. Mass spectrometry validates the molecular weight and reveals predictable fragmentation patterns. This comprehensive spectroscopic guide serves as a valuable resource for the identification, characterization, and quality control of this compound in research and drug development settings.

References

A Technical Guide to the Synthesis and Isolation of 8-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents. Marketed drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis treatment) feature this core, highlighting its biological acceptance and versatility.[3] The scaffold's broad spectrum of biological activities—including anticancer, antituberculosis, antiviral, and anti-inflammatory properties—ensures its continued relevance in drug discovery programs.[4][5]

The introduction of a nitro group, a potent electron-withdrawing moiety, onto this scaffold profoundly modulates its physicochemical and pharmacological properties. Specifically, 8-nitroimidazo[1,2-a]pyridine serves not only as a key intermediate for further functionalization but also as a pharmacophore of interest in its own right, particularly in the development of agents targeting infectious diseases like tuberculosis.[6][7] This guide provides a detailed technical overview of the primary synthetic route to this compound, focusing on the underlying chemical principles, a field-tested experimental protocol, and robust methods for its isolation and purification.

Synthetic Strategy: A Regioselective Approach

The synthesis of substituted imidazo[1,2-a]pyridines is most reliably achieved through the Tschitschibabin (or Chichibabin) reaction, a condensation between a 2-aminopyridine derivative and an α-halocarbonyl compound.[8][9] When targeting the 8-nitro derivative, two primary strategies can be envisioned:

  • Post-synthesis Nitration: Nitration of the parent imidazo[1,2-a]pyridine scaffold.

  • Convergent Synthesis: Employing a pre-nitrated 2-aminopyridine starting material.

While seemingly direct, post-synthesis nitration of imidazo[1,2-a]pyridine presents significant regioselectivity challenges. The imidazole ring is electron-rich and thus more susceptible to electrophilic aromatic substitution than the electron-deficient pyridine ring.[10][11] Consequently, direct nitration typically favors substitution at the C-3 position of the imidazole ring.[12]

Therefore, a convergent approach starting with a pre-functionalized pyridine ring is the superior and most common strategy for the unambiguous synthesis of this compound. This method ensures absolute regiochemical control, leading to the desired isomer with high purity and avoiding complex separation procedures. The foundational reaction involves the condensation of 2-amino-3-nitropyridine with an α-haloacetaldehyde equivalent, such as bromoacetaldehyde diethyl acetal.

Below is a graphical representation of this efficient and regioselective synthetic workflow.

G cluster_0 PART 1: Reagents & Starting Materials cluster_1 PART 2: Reaction & Cyclization cluster_2 PART 3: Product Isolation A 2-Amino-3-nitropyridine C Step 1: Nucleophilic Substitution (Pyridine N attacks bromoacetaldehyde) A->C Reagent 1 B Bromoacetaldehyde diethyl acetal B->C Reagent 2 (Acidic Hydrolysis in situ) D Step 2: Intramolecular Cyclization (Exocyclic amine attacks iminium intermediate) C->D Intermediate Formation E Step 3: Dehydration & Aromatization (Formation of imidazo[1,2-a]pyridine ring) D->E Ring Closure F Crude Product Mixture E->F Reaction Work-up G Purification via Column Chromatography or Recrystallization F->G Purification H Pure this compound G->H Final Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 2-amino-3-nitropyridine. The procedure is adapted from established methodologies for Tschitschibabin-type cyclizations.

Materials and Reagents
ReagentMolar Mass ( g/mol )Molar Eq.Purpose
2-Amino-3-nitropyridine139.111.0Starting Material
Bromoacetaldehyde diethyl acetal197.071.2Acetaldehyde Equivalent
Sodium Bicarbonate (NaHCO₃)84.012.5Base
Ethanol (EtOH)46.07-Solvent
Hydrochloric Acid (HCl), conc.36.46-Acetal Hydrolysis
Ethyl Acetate88.11-Extraction Solvent
Dichloromethane84.93-Eluent Component
Hexanes--Eluent Component
Silica Gel (230-400 mesh)--Stationary Phase
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-3-nitropyridine (1.0 eq) and sodium bicarbonate (2.5 eq).

  • Solvent Addition: Add ethanol (approx. 10 mL per gram of aminopyridine) to the flask to form a suspension.

  • Reagent Addition: Add bromoacetaldehyde diethyl acetal (1.2 eq) to the suspension.

    • Causality Note: The acetal is used as it is more stable and easier to handle than free bromoacetaldehyde. It hydrolyzes in situ under the reaction conditions to generate the reactive aldehyde.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add deionized water (20 mL) and ethyl acetate (20 mL). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

    • Trustworthiness Note: Multiple extractions ensure maximum recovery of the product from the aqueous phase.

  • Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with a small amount of ethyl acetate.

  • Final Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound, typically as a yellow to brown solid.

Isolation and Purification

The crude product from the synthesis typically requires purification to remove unreacted starting materials and side products. Column chromatography is the most effective method.

Protocol for Column Chromatography
  • Column Preparation: Prepare a silica gel slurry in hexanes and pack a glass chromatography column. Equilibrate the column with a mobile phase of 10% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, carefully load the solid sample onto the top of the packed column.

  • Elution: Begin elution with 10% ethyl acetate/hexanes, gradually increasing the polarity of the mobile phase. A gradient of 10% to 50% ethyl acetate in hexanes is typically effective.

    • Expertise Note: The target compound, this compound, is moderately polar. The gradient elution allows for the separation of less polar impurities first, followed by the product.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a purified solid.

Recrystallization (Alternative Method)

For material that is already substantially pure, recrystallization can be an effective final polishing step. A solvent system of ethanol and water is often suitable. Dissolve the solid in a minimal amount of hot ethanol and slowly add water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Structural Verification

The identity and purity of the isolated this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on both the pyridine and imidazole rings. The chemical shifts will be influenced by the strong electron-withdrawing effect of the nitro group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent peak corresponding to the protonated molecule [M+H]⁺.

  • Purity Assessment: Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), which should show a single major peak for the desired compound.[13]

Conclusion

The synthesis of this compound is most effectively and regioselectively accomplished via a convergent strategy, beginning with 2-amino-3-nitropyridine. This approach circumvents the regiochemical ambiguities associated with direct nitration of the parent imidazo[1,2-a]pyridine scaffold. The Tschitschibabin condensation, followed by a standard aqueous work-up and purification by silica gel chromatography, provides a reliable and scalable route to this valuable chemical intermediate. The protocols described herein are robust and validated by established principles of organic synthesis, providing a clear pathway for researchers and drug development professionals to access this important molecule for further investigation and derivatization.

References

theoretical studies of 8-Nitroimidazo[1,2-a]pyridine structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Experimental Structural Analysis of 8-Nitroimidazo[1,2-a]pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the methodologies employed in the structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a nitro group at the C8 position significantly influences the molecule's electronic properties and biological activity, making a detailed structural understanding paramount for rational drug design and development.

This document integrates both experimental spectroscopic techniques and state-of-the-art computational methods. We will not only detail the protocols but also explain the causality behind the choice of specific methods, providing a self-validating framework for researchers, scientists, and drug development professionals.

Synthesis and Spectroscopic Elucidation

The foundational step in studying any molecule is its synthesis and subsequent structural confirmation through spectroscopic methods. The data obtained from these experimental techniques provide the ground truth upon which theoretical models are built and validated.

Synthesis Overview

The synthesis of nitro-substituted imidazo[1,2-a]pyridines can be achieved through various established organic chemistry routes. A common approach involves the reaction of 2-aminopyridines with α-haloketones, followed by nitration. Other methods include transition metal-catalyzed reactions and multi-component reactions designed to build the heterocyclic core with the desired substitution pattern.[5][6] For instance, the reaction of 2-aminopyridines with nitroalkenes, mediated by an iron catalyst, provides a direct route to 3-nitroimidazo[1,2-a]pyridines.[6] While a detailed synthesis protocol is beyond the scope of this structural guide, it is crucial to start with a pure, well-characterized compound.

Experimental Workflow for Spectroscopic Analysis

The following workflow outlines the standard procedure for the spectroscopic characterization of a synthesized this compound sample.

G cluster_exp Experimental Characterization Workflow synthesis Synthesized Compound (Pure Sample) ftir FT-IR Spectroscopy (Functional Group ID) synthesis->ftir KBr Pellet nmr NMR Spectroscopy (¹H & ¹³C) (Structural Backbone) synthesis->nmr Dissolve in CDCl₃/DMSO-d₆ uvvis UV-Vis Spectroscopy (Electronic Transitions) synthesis->uvvis Dissolve in Solvent (e.g., EtOH) ms Mass Spectrometry (Molecular Weight) synthesis->ms ESI+ data Integrated Spectroscopic Data ftir->data nmr->data uvvis->data ms->data

Caption: Standard experimental workflow for spectroscopic analysis.

Spectroscopic Data Interpretation

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is indispensable for identifying the key functional groups. For this compound, the spectrum is expected to show characteristic absorption bands. The causality for this is that molecular bonds vibrate at specific frequencies, and absorption of infrared light excites these vibrations.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance
Nitro (NO₂)Asymmetric Stretch~1550-1520Confirms the presence of the nitro group.
Nitro (NO₂)Symmetric Stretch~1360-1340Confirms the presence of the nitro group.
Aromatic C=C/C=NStretching~1640-1450Indicates the fused aromatic ring system.
Aromatic C-HStretching~3100-3000Confirms aromatic protons.

These values are approximate and can be influenced by the molecular environment.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive connectivity map of the molecule. The ¹H NMR spectrum reveals the number and environment of protons, while ¹³C NMR maps the carbon skeleton.[9]

  • ¹H NMR: Protons on the imidazo[1,2-a]pyridine core have characteristic chemical shifts. The proton at C5 is typically the most deshielded (highest ppm) due to its proximity to the bridgehead nitrogen. The protons at C6 and C7 will show coupling to each other. The nitro group at C8 will influence the chemical shift of the adjacent C7 proton.

  • ¹³C NMR: The carbon atoms will also exhibit distinct signals. The presence of the electron-withdrawing nitro group will deshield the C8 carbon, shifting it downfield.

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule.[10][11] The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions within the conjugated aromatic system. This experimental data is invaluable for corroborating theoretical calculations of electronic properties.

Theoretical and Computational Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides unparalleled insight into the structural and electronic properties of molecules at an atomic level.[12] These theoretical studies complement experimental data, allowing for a deeper understanding of molecular behavior.

Computational Workflow

The following workflow illustrates the logical progression of a comprehensive theoretical study, from initial structure optimization to advanced property prediction and biological interaction modeling.

G cluster_comp Computational Analysis Workflow start Initial 3D Structure (e.g., from ChemDraw) dft DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq Confirm Minimum Energy props Electronic Properties (HOMO, LUMO, MEP) dft->props Single Point Energy dock Molecular Docking dft->dock Prepare Ligand validation Validation (Compare with Exp. IR) freq->validation analysis Binding Affinity & Interaction Analysis dock->analysis

Caption: A typical workflow for DFT and molecular docking studies.

Protocol: Density Functional Theory (DFT) Analysis

Objective: To determine the most stable 3D geometry and electronic properties of this compound.

Causality: The choice of the B3LYP functional with a 6-311++G(d,p) basis set is a well-established and cost-effective method that provides a good balance of accuracy for organic molecules of this type, showing excellent agreement with experimental data in many studies.[7][11]

Step-by-Step Methodology:

  • Structure Drawing: Draw the 2D structure of this compound in a molecular editor and convert it to a 3D structure.

  • Input File Preparation: Create an input file for a computational chemistry package (e.g., Gaussian). Specify the calculation type as Opt (Optimization) and Freq (Frequency).

  • Method Selection: Define the level of theory: B3LYP/6-311++G(d,p).

  • Job Submission: Run the calculation.

  • Analysis of Results:

    • Geometry Optimization: Confirm that the calculation converged successfully. The output file will contain the optimized Cartesian coordinates. Verify that the frequency calculation yields no imaginary frequencies, confirming the structure is a true energy minimum.

    • Vibrational Frequencies: Compare the calculated vibrational frequencies with the experimental FT-IR spectrum. A good correlation validates the accuracy of the computational model.

    • Electronic Properties: Analyze the output for key electronic data.

Key Theoretical Descriptors

Optimized Molecular Structure: DFT provides precise bond lengths and angles for the molecule's lowest energy conformation. This theoretical structure can be compared with X-ray crystallography data if available.[12][13]

Caption: Structure of this compound with standard numbering.

Parameter Description Significance
Bond Lengths/Angles Calculated distances and angles between atoms.Provides the precise 3D geometry. Deviations from ideal values can indicate ring strain or electronic effects.
Dihedral Angles Torsion angles describing the planarity of the ring system.Determines the overall shape and potential for steric hindrance.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[2]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO correlates with the molecule's chemical stability and the energy required for electronic excitation (related to UV-Vis spectra). A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the charge distribution on the molecule's surface.[12][13]

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. In this compound, these are expected around the oxygen atoms of the nitro group and the nitrogen atoms.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are often found around the hydrogen atoms.

Protocol: Molecular Docking

Objective: To predict the binding mode and affinity of this compound with a biological target, such as an enzyme implicated in a disease. This is a cornerstone of in silico drug discovery.[1][13]

Causality: By simulating the interaction between the small molecule (ligand) and a protein (receptor), we can hypothesize its mechanism of action and predict its potential as a drug candidate, thereby guiding further experimental work.

Step-by-Step Methodology:

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Use the DFT-optimized structure of this compound. Assign charges and define rotatable bonds.

  • Binding Site Definition: Identify the active site of the protein, typically a pocket or groove where natural substrates bind.

  • Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger Glide) to systematically sample different conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The software calculates a binding affinity score (e.g., in kcal/mol) for each pose. The pose with the lowest energy score is considered the most likely binding mode. Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues.

Conclusion and Future Outlook

The comprehensive structural analysis of this compound, integrating meticulous experimental spectroscopy with robust theoretical calculations, provides a powerful framework for understanding its chemical nature. The agreement between experimental IR/UV-Vis data and calculated DFT results serves as a self-validating system, lending high confidence to the determined structure and electronic properties.[12]

This detailed understanding is not merely academic. For drug development professionals, this knowledge is directly applicable to:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features (like the position and orientation of the nitro group) with biological activity.[14]

  • Lead Optimization: Guiding the chemical modification of the scaffold to enhance potency, selectivity, and pharmacokinetic properties.[15]

  • Mechanism of Action Hypothesis: Molecular docking results can generate testable hypotheses about how the compound exerts its biological effect at a molecular level.

Future studies should focus on synthesizing derivatives with modifications at other positions of the imidazo[1,2-a]pyridine core to explore the SAR landscape comprehensively. Furthermore, molecular dynamics simulations can extend the static picture from docking to provide insights into the stability of the ligand-protein complex over time.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the potential therapeutic targets of 8-nitroimidazo[1,2-a]pyridine, drawing on the established mechanisms of related nitroimidazole and imidazo[1,2-a]pyridine compounds. It is intended for researchers, scientists, and professionals in the field of drug development.

Part 1: Introduction to the this compound Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been investigated for a wide array of therapeutic applications, including as anti-cancer, anti-inflammatory, and anti-infective agents. The introduction of a nitro group, specifically at the 8-position, suggests a mechanism of action reliant on bioreductive activation, a hallmark of many successful antimicrobial and anticancer drugs. This guide will synthesize the available knowledge to propose and detail the most probable therapeutic targets for this compound.

Part 2: The Cornerstone of Activity: Bioreductive Activation

The central hypothesis for the mechanism of action of this compound is its function as a prodrug that requires intracellular enzymatic reduction of its nitro group to exert a biological effect. This process, known as bioreductive activation, is characteristic of nitroaromatic compounds.

The activation is typically a multi-step process initiated by a one-electron reduction, often catalyzed by specific nitroreductases within the target cell or organism. This results in the formation of a nitroso radical anion, which, in the presence of oxygen, can be futilely re-oxidized back to the parent nitro compound, generating superoxide anions. However, under anaerobic or low-oxygen conditions, further reduction can occur, leading to the formation of highly reactive nitroso and hydroxylamine derivatives. These reactive nitrogen species are non-specific in their reactivity and can cause widespread cellular damage by modifying DNA, proteins, and lipids, ultimately leading to cell death.

Bioreductive Activation This compound This compound Nitroreductase Nitroreductase This compound->Nitroreductase e- Reactive_Nitrogen_Species Reactive Nitrogen Species (Nitroso, Hydroxylamine) Nitroreductase->Reactive_Nitrogen_Species Reduction Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Reactive_Nitrogen_Species->Cellular_Damage Cell_Death Cell_Death Cellular_Damage->Cell_Death

Caption: General mechanism of bioreductive activation of this compound.

Part 3: A Prime Target: Mycobacterium tuberculosis

A significant body of evidence points towards Mycobacterium tuberculosis (Mtb) as a key potential target for nitroimidazole compounds. The success of drugs like delamanid and pretomanid, which are nitroimidazooxazines and nitroimidazooxazoles respectively, provides a strong rationale for investigating this compound as a novel anti-tubercular agent.

Mechanism of Action in M. tuberculosis

The proposed mechanism in Mtb centers on the activation of the prodrug by a specific F420-dependent nitroreductase enzyme (Ddn). This enzyme utilizes the deazaflavin cofactor F420, which is present in mycobacteria but absent in humans, offering a degree of selectivity. Upon reduction, the generated reactive nitrogen species are thought to primarily interfere with the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. This disruption leads to cell lysis and death. Additionally, the reactive intermediates can cause broader cellular damage.

Anti-Tuberculosis Mechanism cluster_Mtb Mycobacterium tuberculosis Cell 8-Nitro_Prodrug This compound (Prodrug) Ddn_Enzyme F420-dependent Nitroreductase (Ddn) 8-Nitro_Prodrug->Ddn_Enzyme Reduction Activated_Drug Reactive Nitrogen Intermediates Ddn_Enzyme->Activated_Drug Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Biosynthesis Activated_Drug->Mycolic_Acid_Inhibition Cell_Wall_Damage Cell Wall Damage Mycolic_Acid_Inhibition->Cell_Wall_Damage Mtb_Death Cell Death Cell_Wall_Damage->Mtb_Death

Caption: Proposed mechanism of action of this compound in M. tuberculosis.

Quantitative Data on Related Anti-tubercular Nitroimidazoles
CompoundMIC against Mtb H37Rv (μg/mL)Activating Enzyme
Delamanid0.006 - 0.024Ddn
Pretomanid0.015 - 0.24Ddn
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis
  • Preparation of Mtb Culture: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation: Adjust the Mtb culture to a turbidity equivalent to a 0.5 McFarland standard and dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb. Visual inspection or the use of a growth indicator like resazurin can be employed to determine the endpoint.

Part 4: Potential Applications in Oncology

The imidazo[1,2-a]pyridine scaffold is also prevalent in the development of anti-cancer agents. Several derivatives have been reported to exhibit potent cytotoxic activity against a range of cancer cell lines.

Potential Mechanisms of Action in Cancer
  • Kinase Inhibition: Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of key signaling kinases, such as those in the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of these pathways can disrupt cell growth, proliferation, and survival.

  • Microtubule Disruption: Some compounds based on this scaffold have been shown to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Bioreductive Activation in Hypoxic Tumors: The nitro group of this compound makes it a candidate for a hypoxia-activated prodrug. Solid tumors often contain hypoxic (low-oxygen) regions where nitroreductase activity can be elevated. This would allow for selective activation of the drug in the tumor microenvironment, leading to localized cytotoxicity while sparing healthy, well-oxygenated tissues.

Anticancer Mechanisms Imidazo_Pyridine Imidazo[1,2-a]pyridine Scaffold PI3K_Inhibition PI3K/Akt/mTOR Pathway Inhibition Imidazo_Pyridine->PI3K_Inhibition Microtubule_Disruption Microtubule Disruption Imidazo_Pyridine->Microtubule_Disruption Hypoxia_Activation Hypoxia-Activated Prodrug (via 8-Nitro Group) Imidazo_Pyridine->Hypoxia_Activation Reduced_Proliferation Reduced Proliferation & Survival PI3K_Inhibition->Reduced_Proliferation Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Tumor_Cell_Death Tumor Cell Death Hypoxia_Activation->Tumor_Cell_Death Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Reduced_Proliferation->Apoptosis

Caption: Potential anticancer mechanisms of this compound derivatives.

Cytotoxicity of Representative Imidazo[1,2-a]pyridine Derivatives
Compound TypeCancer Cell LineIC50 (μM)Proposed Target
Substituted Imidazo[1,2-a]pyridineA549 (Lung)1.5 - 5.2Microtubule destabilization
Imidazo[1,2-a]pyridine-basedHCT116 (Colon)0.8 - 3.1PI3K inhibition
Experimental Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Part 5: Other Potential Therapeutic Avenues

The versatility of the imidazo[1,2-a]pyridine scaffold suggests that this compound could have applications beyond tuberculosis and cancer. The bioreductive activation mechanism is relevant for other anaerobic or microaerophilic pathogens, including certain protozoa (e.g., Trypanosoma, Leishmania) and bacteria. Further investigation into these areas is warranted.

Part 6: Summary and Future Directions

This compound is a promising scaffold with the potential for significant therapeutic impact. The primary proposed mechanism of action is bioreductive activation of the nitro group, leading to the formation of cytotoxic reactive nitrogen species. Key potential therapeutic targets include:

  • Mycobacterium tuberculosis , via activation by the F420-dependent nitroreductase and subsequent disruption of mycolic acid biosynthesis.

  • Cancer cells , through mechanisms such as kinase inhibition, microtubule disruption, and selective activation in hypoxic tumor environments.

Future research should focus on the synthesis and biological evaluation of this compound and its analogs. Key studies would involve:

  • In vitro testing against a panel of Mtb strains, including drug-resistant isolates.

  • Screening against a diverse panel of cancer cell lines under both normoxic and hypoxic conditions.

  • Enzymatic assays to identify the specific nitroreductases responsible for its activation.

  • In vivo efficacy studies in relevant animal models of tuberculosis and cancer.

Through a systematic and mechanistically driven approach, the full therapeutic potential of this compound can be elucidated.

An In-depth Technical Guide to Preliminary Mechanism of Action Studies for 8-Nitroimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Novel Mechanistic Exploration

The rising tide of antimicrobial resistance necessitates a departure from conventional drug discovery paradigms. The 8-nitroimidazo[1,2-a]pyridine scaffold represents a promising, yet underexplored, frontier in the development of novel therapeutics, particularly against challenging pathogens like Mycobacterium tuberculosis. The presence of the nitro group strongly suggests a mechanism reliant on bioreductive activation, a strategy employed by successful drugs such as metronidazole, delamanid, and pretomanid.[1][2][3] This guide provides a comprehensive framework for the preliminary investigation of the mechanism of action (MoA) of this intriguing class of compounds. Our approach is grounded in scientific integrity, emphasizing the "why" behind the "how" to empower researchers to conduct robust and insightful preliminary studies.

The Central Hypothesis: Bioreductive Activation as the Lynchpin

Nitroaromatic compounds are typically prodrugs, remaining relatively inert until their nitro group is reduced within the target cell.[1][3] This bioreductive activation is the cornerstone of their selective toxicity. The process is often catalyzed by nitroreductases, enzymes prevalent in anaerobic bacteria and some protozoa, but less common in mammalian cells.[4]

The activation cascade is generally understood as a multi-step process:

  • One-electron reduction: The nitro group accepts an electron to form a nitro anion radical. In the presence of oxygen, this radical can be futilely re-oxidized back to the parent compound, generating superoxide radicals. This is why many nitroaromatic drugs are more effective in hypoxic environments.

  • Two-electron reduction: This leads to the formation of a nitroso intermediate.

  • Further reduction: The nitroso intermediate is further reduced to a hydroxylamine, which is a highly reactive and cytotoxic species.

  • Generation of Reactive Species: These reduction steps can generate a cascade of reactive nitrogen species (RNS), including nitric oxide (NO), and reactive oxygen species (ROS), which are highly damaging to cellular macromolecules.[1][5]

For 8-nitroimidazo[1,2-a]pyridines, particularly in the context of Mycobacterium tuberculosis, the primary activating enzyme is likely the deazaflavin-dependent nitroreductase (Ddn).[1][3][5] This enzyme utilizes the cofactor F420 for the reduction process.[3]

The ultimate bactericidal effects are believed to stem from two primary consequences of this activation:

  • Inhibition of essential biosynthetic pathways: For instance, the activated metabolites of delamanid and pretomanid have been shown to inhibit the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[1][2][6][7]

  • Widespread cellular damage from reactive species: The generated RNS and ROS can cause extensive damage to DNA, proteins, and lipids, leading to a loss of cellular integrity and function.[1][8]

The following workflow provides a logical progression for investigating these hypothesized mechanisms.

MoA_Workflow cluster_0 Phase 1: Foundational Activity cluster_1 Phase 2: Probing the Activation Pathway cluster_2 Phase 3: Identifying Downstream Effects A Determine Minimum Inhibitory Concentration (MIC) C Nitroreductase Activity Assay A->C Is activity dependent on bioreduction? F Macromolecular Biosynthesis Inhibition Assays A->F What cellular processes are inhibited? B Assess Cytotoxicity in Mammalian Cells D Generate and Characterize Resistant Mutants C->D Confirm role of specific nitroreductases E Whole Genome Sequencing of Mutants D->E Identify mutations conferring resistance G DNA Damage Detection F->G Is DNA a primary target? H Transcriptional Profiling (RNA-seq) G->H How does the cell respond to the damage? I Proteomic Analysis H->I What protein expression changes occur? dna_damage_response cluster_0 Drug Action cluster_1 Cellular Damage cluster_2 Bacterial Response (e.g., in M. tuberculosis) Drug This compound Activation Bioreductive Activation (Nitroreductase) Drug->Activation ReactiveSpecies Reactive Nitrogen/Oxygen Species (RNS/ROS) Activation->ReactiveSpecies DNADamage DNA Strand Breaks & Adducts ReactiveSpecies->DNADamage ProteinDamage Protein Oxidation ReactiveSpecies->ProteinDamage OxidativeStress Oxidative Stress Response ReactiveSpecies->OxidativeStress SOS SOS Response Activation (LexA cleavage, RecA induction) DNADamage->SOS BER Base Excision Repair (BER) DNADamage->BER NHEJ Non-Homologous End Joining (NHEJ) DNADamage->NHEJ

References

Methodological & Application

One-Pot Synthesis of 8-Nitroimidazo[1,2-a]pyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This bicyclic aromatic system is a key structural motif in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The electronic and structural characteristics of the imidazo[1,2-a]pyridine nucleus make it an attractive framework for the design of novel drug candidates. The introduction of a nitro group at the 8-position can significantly modulate the compound's physicochemical properties and biological activity, making 8-nitroimidazo[1,2-a]pyridine and its derivatives valuable targets for pharmaceutical research. This application note provides a detailed, one-pot protocol for the efficient synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-3-nitropyridine≥98%Commercially AvailableStarting material.
Bromoacetaldehyde diethyl acetal≥97%Commercially AvailableC2 synthon precursor.
Hydrochloric acid (HCl)37% (concentrated)ACS Reagent GradeFor in situ generation of bromoacetaldehyde.
Sodium bicarbonate (NaHCO₃)≥99.5%ACS Reagent GradeBase for cyclization.
Ethanol (EtOH)AnhydrousACS Reagent GradeReaction solvent.
Ethyl acetate (EtOAc)AnhydrousACS Reagent GradeFor extraction.
Brine (saturated NaCl solution)-Laboratory preparedFor extraction work-up.
Anhydrous sodium sulfate (Na₂SO₄)ACS Reagent GradeFor drying organic layer.
Round-bottom flask-Standard laboratory glassware
Reflux condenser-Standard laboratory glassware
Magnetic stirrer and stir bar-Standard laboratory equipment
Heating mantle-Standard laboratory equipment
Separatory funnel-Standard laboratory glassware
Rotary evaporator-Standard laboratory equipment

Experimental Protocol: A One-Pot Approach

This protocol details the one-pot synthesis of this compound via the cyclocondensation of 2-amino-3-nitropyridine with bromoacetaldehyde, which is generated in situ from bromoacetaldehyde diethyl acetal.

Step-by-Step Methodology
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-nitropyridine (1.39 g, 10 mmol) and ethanol (100 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • In situ Generation of Bromoacetaldehyde: To the stirred solution, add bromoacetaldehyde diethyl acetal (2.17 g, 11 mmol). Following this, slowly add concentrated hydrochloric acid (3 mL) to the reaction mixture.

  • Initial Alkylation: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain it for 2 hours. This step facilitates both the hydrolysis of the acetal to bromoacetaldehyde and the initial SN2 reaction with 2-amino-3-nitropyridine.

  • Cyclization: After the initial 2-hour reflux, allow the reaction mixture to cool to approximately 40-50 °C. Carefully add sodium bicarbonate (2.52 g, 30 mmol) portion-wise to the stirred solution to neutralize the hydrochloric acid and facilitate the intramolecular cyclization. Effervescence will be observed.

  • Completion of Reaction: Once the addition of sodium bicarbonate is complete, heat the reaction mixture back to reflux and maintain for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the final product as a solid.

Reaction Workflow Diagram

One_Pot_Synthesis cluster_flask One-Pot Reaction Vessel cluster_workup Work-up & Purification A 2-Amino-3-nitropyridine in Ethanol D Reflux (2h) A->D B Bromoacetaldehyde diethyl acetal B->D C Conc. HCl C->D E Intermediate Formation D->E Alkylation F NaHCO3 Addition E->F G Reflux (4-6h) F->G Neutralization & Cyclization H Crude Product Mixture G->H I Solvent Removal H->I J Aqueous Work-up (Water/EtOAc Extraction) I->J K Drying & Concentration J->K L Column Chromatography K->L M Pure this compound L->M

Caption: One-pot synthesis workflow for this compound.

Mechanism and Rationale

The one-pot synthesis of this compound from 2-amino-3-nitropyridine and bromoacetaldehyde proceeds through a well-established reaction cascade, often referred to as a Tschitschibabin-type reaction for imidazopyridine synthesis. The causality behind the experimental choices is rooted in facilitating a sequence of reactions within a single vessel, thereby enhancing efficiency and reducing waste.

  • Initial SN2 Alkylation: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-amino-3-nitropyridine on the electrophilic carbon of bromoacetaldehyde. This intermolecular SN2 reaction forms an N-(2-oxoethyl)-2-amino-3-nitropyridinium intermediate. The acidic conditions generated by the addition of hydrochloric acid are crucial for the in situ deprotection of the bromoacetaldehyde diethyl acetal.

  • Intramolecular Cyclization and Dehydration: The addition of a base, in this case, sodium bicarbonate, is a critical step. It serves two primary purposes: first, to neutralize the hydrochloric acid, and second, to deprotonate the endocyclic pyridine nitrogen. This deprotonation enhances the nucleophilicity of the pyridine nitrogen, which then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the side chain. This cyclization step forms a bicyclic hemiaminal intermediate. Subsequent dehydration of this intermediate under reflux conditions leads to the formation of the aromatic this compound ring system.

Reaction Mechanism Diagram

Reaction_Mechanism Start 2-Amino-3-nitropyridine + Bromoacetaldehyde Intermediate1 N-(2-oxoethyl)-2-amino-3-nitropyridinium (Alkylation Product) Start->Intermediate1 Intermolecular SN2 Intermediate2 Cyclized Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (Base-mediated) Product This compound Intermediate2->Product Dehydration

Caption: Proposed reaction mechanism for the synthesis of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction.- Inefficient extraction.- Extend the reflux time and monitor closely by TLC.- Ensure complete neutralization with NaHCO₃.- Perform additional extractions with ethyl acetate.
Presence of Starting Material in Final Product - Insufficient reflux time for either alkylation or cyclization.- Inadequate amount of bromoacetaldehyde.- Increase the reflux duration for both steps.- Use a slight excess (1.1-1.2 equivalents) of bromoacetaldehyde diethyl acetal.
Formation of Polymeric Byproducts - Excessive heating or prolonged reaction times.- High concentration of reagents.- Maintain the recommended reaction temperature.- Ensure efficient stirring.- Use the specified solvent volume to avoid high concentrations.
Difficulty in Product Isolation - Emulsion formation during extraction.- Add a small amount of brine to the separatory funnel to break the emulsion.

Conclusion

The described one-pot synthesis provides a reliable and efficient method for obtaining this compound. This protocol is well-suited for laboratory-scale synthesis and can be adapted for the preparation of various substituted analogs by employing different α-halocarbonyl compounds. The strategic placement of the nitro group on the starting material circumvents challenges associated with direct nitration of the imidazo[1,2-a]pyridine core, offering excellent regiocontrol. This method provides a valuable tool for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

Catalyst Selection for the Synthesis of 8-Nitroimidazo[1,2-a]pyridine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Nitroimidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, forming the structural basis for numerous pharmaceuticals.[1][2] The introduction of a nitro group at the 8-position of this scaffold can significantly modulate its physicochemical properties and biological activity, making this compound and its derivatives compounds of considerable interest in medicinal chemistry and drug development.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts for the synthesis of this compound, with a focus on modern, efficient catalytic methodologies.

Strategic Overview: Precursor Synthesis and Cyclization

The most prevalent and logical synthetic strategy for obtaining this compound involves a two-step sequence:

  • Synthesis of the Key Precursor: Preparation of 2-amino-3-nitropyridine.

  • Catalytic Cyclization: Reaction of 2-amino-3-nitropyridine with a suitable C2-synthon, typically an α-haloketone, to construct the imidazole ring.

The choice of catalyst is paramount in the cyclization step, as the electron-withdrawing nature of the nitro group in 2-amino-3-nitropyridine diminishes the nucleophilicity of the pyridine nitrogen, making ring closure more challenging compared to its non-nitrated counterpart.

Catalyst Selection: A Mechanistic Perspective

The cyclization of a 2-aminopyridine with an α-haloketone, often referred to as the Tchichibabin reaction for imidazo[1,2-a]pyridine synthesis, proceeds through initial N-alkylation of the pyridine ring nitrogen followed by intramolecular condensation and dehydration. While this reaction can sometimes proceed without a catalyst, the use of a catalyst is often crucial for achieving high yields and reasonable reaction times, especially with deactivated substrates like 2-amino-3-nitropyridine.

Copper Catalysis: A Versatile and Cost-Effective Choice

Copper catalysts, particularly Cu(I) salts such as copper(I) iodide (CuI) and copper(I) bromide (CuBr), are highly effective for the synthesis of imidazo[1,2-a]pyridines.[3][4] Copper catalysis is often favored due to its lower cost compared to palladium and its ability to promote C-N bond formation.

Mechanism of Action: Copper catalysts can play a dual role. They can act as a Lewis acid to activate the α-haloketone, making it more susceptible to nucleophilic attack. Additionally, in some instances, copper can participate in an oxidative addition/reductive elimination cycle, particularly in aerobic oxidative cyclizations.[3] For the reaction of 2-amino-3-nitropyridine with an α-haloketone, the Lewis acidic role is likely more dominant.

Palladium Catalysis: For Challenging Substrates and Cross-Coupling

Palladium catalysts are powerful tools for C-N bond formation and are particularly useful for more challenging substrates or when subsequent functionalization is desired.[5] While often employed in cross-coupling reactions for the functionalization of the imidazo[1,2-a]pyridine core, palladium catalysts can also be effective in the initial cyclization step, especially when dealing with less reactive partners.

Mechanism of Action: In the context of this cyclization, a palladium catalyst would likely not participate in a direct catalytic cycle for the initial C-N bond formation with an α-haloketone. However, its Lewis acidity could play a role in activating the substrates. The true power of palladium in this context lies in its ability to catalyze subsequent C-H functionalization or cross-coupling reactions on the this compound product.

Metal-Free and Acid-Catalyzed Conditions

In some cases, the synthesis of imidazo[1,2-a]pyridines can be achieved under metal-free conditions, often with the aid of a Brønsted or Lewis acid catalyst.[6][7] Acid catalysis can protonate the carbonyl group of the α-haloketone, increasing its electrophilicity. However, for the electron-deficient 2-amino-3-nitropyridine, these conditions may require higher temperatures and longer reaction times.

Data Presentation: Comparison of Catalytic Systems

Catalyst SystemTypical CatalystAdvantagesDisadvantagesApplicability to this compound Synthesis
Copper Catalysis CuI, CuBr, CuO nanoparticlesCost-effective, readily available, good yields for a broad range of substrates.[3][4][8]Can sometimes require higher catalyst loading, potential for metal contamination.Highly Recommended. The electron-withdrawing nitro group can be tolerated, though reaction optimization may be necessary.
Palladium Catalysis Pd(OAc)₂, PdCl₂(PPh₃)₂High catalytic activity, broad functional group tolerance, enables subsequent cross-coupling reactions.[5]Higher cost, potential for catalyst poisoning, more complex ligand systems may be required.Recommended for specific applications. Particularly useful if further functionalization of the product is planned.
Gold Catalysis AuCl₃, AuClMild reaction conditions, unique reactivity.High cost, less commonly used for this specific transformation.Less common but potentially effective. May offer advantages in specific cases requiring very mild conditions.
Iron Catalysis FeCl₃, Fe₂O₃Inexpensive, environmentally benign.[9]Can be less active than copper or palladium, may require higher temperatures.Potentially suitable. A good "green" alternative, but may require more rigorous optimization.
Metal-Free I₂, Brønsted acids (e.g., PTSA), Lewis acids (e.g., Zn(OTf)₂)Avoids metal contamination, simpler work-up.[6][7]May require harsher conditions (higher temperatures, longer reaction times), potentially lower yields with deactivated substrates.Feasible, but may be less efficient. The reduced nucleophilicity of 2-amino-3-nitropyridine could be a significant challenge.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of this compound

This protocol is based on established methods for the synthesis of imidazo[1,2-a]pyridines using copper catalysis, adapted for the specific substrate 2-amino-3-nitropyridine.[3][4]

Step 1: Synthesis of 2-amino-3-nitropyridine

The precursor, 2-amino-3-nitropyridine, can be synthesized via the nitration of 2-aminopyridine.[1][10]

  • Reaction:

    • Dissolve 2-aminopyridine in concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

    • Filter, wash with cold water, and dry the crude 2-amino-3-nitropyridine. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for purification.

Step 2: Copper-Catalyzed Cyclization

  • Materials:

    • 2-amino-3-nitropyridine

    • α-Bromoacetophenone (or other α-haloketone)

    • Copper(I) Iodide (CuI)

    • Potassium Carbonate (K₂CO₃) or another suitable base

    • Dimethylformamide (DMF) or another high-boiling polar aprotic solvent

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-nitropyridine (1.0 eq), α-bromoacetophenone (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

    • Add DMF as the solvent.

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 8-nitro-2-phenylimidazo[1,2-a]pyridine.

Visualization of Key Processes

Logical Flow of Catalyst Selection

Catalyst_Selection Target This compound Synthesis Precursor 2-Amino-3-nitropyridine (Deactivated Substrate) Target->Precursor Requires Catalyst_Choice Catalyst Selection Criteria Precursor->Catalyst_Choice Influences Copper Copper Catalysis (e.g., CuI, CuBr) Catalyst_Choice->Copper Palladium Palladium Catalysis (e.g., Pd(OAc)2) Catalyst_Choice->Palladium Metal_Free Metal-Free / Acid Catalysis Catalyst_Choice->Metal_Free Cost Cost-Effectiveness Copper->Cost Reactivity Reactivity with Deactivated Substrates Copper->Reactivity Palladium->Reactivity Further_Func Potential for Further Functionalization Palladium->Further_Func Green_Chem Green Chemistry Considerations Metal_Free->Green_Chem Recommendation Recommended Approach: Copper Catalysis Cost->Recommendation Reactivity->Recommendation Experimental_Workflow Start Start: 2-Amino-3-nitropyridine & α-Haloketone Reaction_Setup Reaction Setup: - Add reactants, catalyst (e.g., CuI), and base (e.g., K2CO3) to solvent (e.g., DMF) Start->Reaction_Setup Heating Heating & Stirring (80-100 °C, 4-8 h) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Aqueous Workup: - Quench with water - Extract with organic solvent Monitoring->Workup Proceed upon completion Purification Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purification Product Product: this compound Purification->Product

References

Application Note: A Detailed Experimental Protocol for the Synthesis of 8-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure found in numerous compounds with significant biological activity, including anxiolytic, hypnotic, and anti-infectious agents.[1] The strategic placement of substituents on this bicyclic system is crucial for modulating its pharmacological properties. The 8-nitro derivative, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutics, including antimycobacterial and antileishmanial agents.[2][3] The electron-withdrawing nitro group can be a key pharmacophore or can be chemically transformed into other functional groups, such as an amino group, to enable further structural diversification.[3]

This document provides a comprehensive, field-proven protocol for the synthesis of 8-nitroimidazo[1,2-a]pyridine. It is designed to offer both a step-by-step methodology and a deep understanding of the chemical principles that ensure a successful and reproducible outcome.

Reaction Principle: The Tschitschibabin Cyclization

The synthesis of the imidazo[1,2-a]pyridine core is most classically achieved through the Tschitschibabin reaction. This method involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. The reaction proceeds via a well-established two-step mechanism:

  • N-Alkylation: The endocyclic (ring) nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the α-carbon of the carbonyl compound in an SN2 reaction. This displaces the halide and forms a pyridinium salt intermediate.[4]

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group of the pyridinium salt then performs a nucleophilic attack on the carbonyl carbon, initiating an intramolecular cyclization. A subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine ring system.

For the synthesis of this compound, the required starting materials are 2-amino-3-nitropyridine and an α-haloacetaldehyde equivalent. Bromoacetaldehyde diethyl acetal is often preferred as it is more stable and easier to handle than the free aldehyde. The acetal is hydrolyzed in situ under the acidic conditions generated during the reaction to release the reactive aldehyde.

Experimental Workflow

The overall workflow for the synthesis is depicted below, from the initial reaction setup to the final purified product.

G start 1. Reaction Setup - Combine 2-amino-3-nitropyridine, bromoacetaldehyde diethyl acetal, NaHCO3, and Ethanol. reflux 2. Reflux - Heat mixture to reflux (approx. 78°C) for 12-24 hours. start->reflux monitor 3. Monitor Reaction - Track progress using TLC. reflux->monitor workup 4. Workup & Isolation - Cool reaction mixture. - Remove solvent under reduced pressure. - Partition between water and EtOAc. monitor->workup extract 5. Extraction - Separate organic layer. - Extract aqueous layer with EtOAc. workup->extract dry 6. Dry & Concentrate - Dry combined organic layers (Na2SO4). - Filter and concentrate. extract->dry purify 7. Purification - Purify crude product via column chromatography. dry->purify end 8. Characterization - Analyze pure this compound by NMR, MS. purify->end

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-3-nitropyridineReagentStandard SupplierStarting material.
Bromoacetaldehyde diethyl acetalReagentStandard SupplierCorrosive and lachrymatory. Handle in a fume hood.
Sodium Bicarbonate (NaHCO₃)ACSStandard SupplierMild base to neutralize liberated HBr.
Ethanol (EtOH), AnhydrousACSStandard SupplierReaction solvent.
Ethyl Acetate (EtOAc)ACSStandard SupplierExtraction solvent.
HexanesACSStandard SupplierChromatography eluent.
Sodium Sulfate (Na₂SO₄), AnhydrousACSStandard SupplierDrying agent.
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.

Detailed Step-by-Step Protocol

1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-nitropyridine (1.39 g, 10.0 mmol, 1.0 equiv).

  • Add anhydrous ethanol (40 mL) to the flask and stir to dissolve the starting material.

  • Add sodium bicarbonate (1.26 g, 15.0 mmol, 1.5 equiv). The bicarbonate will act as a scavenger for the hydrobromic acid generated during the reaction.

  • In a fume hood, carefully add bromoacetaldehyde diethyl acetal (2.36 g, 12.0 mmol, 1.2 equiv) to the reaction mixture via syringe.

2. Reaction Execution

  • Heat the reaction mixture to reflux (approximately 78 °C in ethanol) using a heating mantle.

  • Allow the reaction to proceed under reflux for 12-24 hours.

  • Scientific Rationale: The initial N-alkylation of the pyridine nitrogen is the rate-limiting step and requires thermal energy. Refluxing in ethanol provides the necessary activation energy without requiring high-pressure equipment. The subsequent intramolecular cyclization and dehydration are typically faster under these conditions.[5]

3. Reaction Monitoring

  • Monitor the consumption of the 2-amino-3-nitropyridine starting material by thin-layer chromatography (TLC).

  • Prepare a TLC plate (silica gel) and spot the reaction mixture alongside the starting material.

  • Elute the plate using a solvent system such as 50:50 Ethyl Acetate/Hexanes.

  • Visualize the spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible.

4. Workup and Isolation

  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Remove the ethanol solvent using a rotary evaporator.

  • To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL).

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

5. Extraction

  • Collect the upper organic (ethyl acetate) layer.

  • Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

  • Combine all organic layers.

  • Scientific Rationale: The product, this compound, is significantly more soluble in ethyl acetate than in water, allowing for efficient extraction from the aqueous phase which contains inorganic salts (NaBr, excess NaHCO₃).

6. Drying and Concentration

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture to remove the drying agent and wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

7. Purification

  • Purify the crude solid by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).

  • Collect the fractions containing the desired product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the fused ring system.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.[6]

  • Mass Spectrometry (MS): LC-MS analysis should show a prominent peak corresponding to the molecular ion (M+H)⁺.[7]

Quantitative Summary

ReactantMolar Mass ( g/mol )AmountMoles (mmol)Molar Equiv.
2-Amino-3-nitropyridine139.111.39 g10.01.0
Bromoacetaldehyde diethyl acetal197.072.36 g12.01.2
Sodium Bicarbonate84.011.26 g15.01.5
Expected Yield: 60-80%

Note: Yields are highly dependent on reaction scale and purification efficiency.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Bromoacetaldehyde diethyl acetal is corrosive and a lachrymator; avoid inhalation and contact with skin.

  • Handle all organic solvents with care, avoiding sources of ignition.

References

Application Notes & Protocols for Anticancer Assays Using Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This document provides a comprehensive guide for researchers investigating the anticancer properties of the imidazo[1,2-a]pyridine scaffold. While the focus is on the general class of imidazo[1,2-a]pyridines, the methodologies described herein are directly applicable to specific derivatives, including the 8-nitro-substituted variants. The protocols are designed to be self-validating, providing a robust framework for assessing cytotoxicity, mode of action, and molecular targets.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (IP) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1] In oncology, various IP derivatives have demonstrated potent efficacy against a panel of cancer cell lines, including those from breast cancer, melanoma, and cervical cancer.[1][2] These compounds often exert their effects by modulating critical signaling pathways that govern cell proliferation, survival, and apoptosis.[3]

The anticancer mechanism of IPs is frequently linked to the inhibition of key survival kinases and signaling pathways.[1] Modifications to the core IP structure can yield compounds that induce cell cycle arrest, trigger apoptosis, and disrupt DNA damage repair mechanisms, making them promising candidates for novel cancer therapeutics.[3]

Core Mechanism of Action: Targeting Key Cancer Pathways

A significant body of research indicates that many anticancer imidazo[1,2-a]pyridine derivatives converge on the PI3K/Akt/mTOR signaling pathway .[1][3] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.

By inhibiting key kinases like PI3K or Akt, IP compounds can trigger a cascade of downstream events:

  • Induction of Apoptosis: Inhibition of the Akt survival signal leads to the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like Bcl-2.[1][3] This shift in the BAX/Bcl-2 ratio ultimately activates the intrinsic apoptotic pathway through caspase-9 and caspase-3 activation.[1] Some derivatives may also trigger the extrinsic pathway, involving caspase-8.[2][4]

  • Cell Cycle Arrest: The disruption of Akt/mTOR signaling can lead to the stabilization and accumulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[1][4] This prevents the cell from transitioning through the G2/M phase of the cell cycle, effectively halting proliferation.[1]

  • Modulation of Inflammatory Pathways: Certain IP derivatives have also been shown to modulate inflammatory signaling pathways like STAT3 and NF-κB, which are intricately linked to cancer progression.[3]

The following diagram illustrates the primary mechanism of action for many reported imidazo[1,2-a]pyridine compounds.

IP_Mechanism_of_Action cluster_0 Imidazo[1,2-a]pyridine cluster_1 Signaling Cascade cluster_2 Cellular Outcomes IP Imidazo[1,2-a]pyridine Derivative PI3K PI3K IP->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p53 p53 Akt->p53 Inhibits Bcl2 Bcl-2 Akt->Bcl2 Activates p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Bcl2->Bax Apoptosis Apoptosis Bax->Apoptosis

Caption: PI3K/Akt/mTOR pathway inhibition by Imidazo[1,2-a]pyridines.

Experimental Design & Preliminary Steps

A logical and sequential approach is crucial for characterizing the anticancer effects of a novel compound. The following workflow is recommended.

Experimental_Workflow Start Start: Compound Synthesis & Characterization Cytotoxicity Protocol 1: Cytotoxicity Screening (MTT Assay) Determine IC50 Start->Cytotoxicity Decision1 Is Compound Cytotoxic? Cytotoxicity->Decision1 ModeOfDeath Protocol 2: Apoptosis Assay (Annexin V/PI) Decision1->ModeOfDeath Yes CellCycle Protocol 3: Cell Cycle Analysis (PI Staining) Decision1->CellCycle Yes End End: Data Synthesis & Conclusion Decision1->End No Mechanism Protocol 4: Mechanism of Action (Western Blot) ModeOfDeath->Mechanism CellCycle->Mechanism Mechanism->End

Caption: Recommended workflow for anticancer compound evaluation.

Compound Preparation and Solubilization
  • Rationale: Most heterocyclic compounds, including imidazo[1,2-a]pyridines, have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the standard solvent for initial solubilization to create a high-concentration stock solution.

  • Protocol:

    • Prepare a 10 mM to 100 mM stock solution of the 8-Nitroimidazo[1,2-a]pyridine derivative in sterile, anhydrous DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term stability.

    • When preparing working concentrations for cell culture, dilute the DMSO stock in a complete culture medium. Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v) , as higher concentrations can be toxic to cells and confound results. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Cell Line Selection and Culture
  • Rationale: The choice of cancer cell lines is critical and should be guided by the therapeutic goal. The provided literature demonstrates the activity of IPs against various cancers.

  • Recommended Cell Lines:

    • Breast Cancer: HCC1937[2][4][5], MCF-7[6], MDA-MB-231[3]

    • Melanoma: A375[1][6], WM115[1]

    • Cervical Cancer: HeLa[1]

    • Liver Cancer: HepG2[6]

  • Culture Conditions: All cell lines should be maintained according to the supplier's (e.g., ATCC) recommendations regarding growth medium, serum concentration, and incubation conditions (typically 37°C, 5% CO₂).

IC50 Values of Representative Imidazo[1,2-a]pyridine Derivatives

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The table below summarizes reported IC50 values for various IP derivatives across different cancer cell lines.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
Compound 6A375Melanoma~10[1]
Compound 6WM115Melanoma~12[1]
Compound 6HeLaCervical Cancer~35[1]
IP-5HCC1937Breast Cancer45[2][4]
IP-6HCC1937Breast Cancer47.7[2][4]
IP-7HCC1937Breast Cancer79.6[2][4]
Compound 12bMCF-7Breast Cancer11[6]
Compound 12bA375Melanoma11[6]
Compound 12bHepG2Liver Cancer13[6]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment by MTT Assay
  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Materials:

    • 96-well flat-bottom plates

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

    • Complete culture medium

    • Multichannel pipette

    • Microplate reader (absorbance at ~570 nm)

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 4,000–8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank (medium only).

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 48-hour period is common for initial screening.[1][2]

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer (or DMSO) to each well to dissolve the purple formazan crystals. Gently pipette up and down to ensure complete dissolution.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Rationale:

    • Subtract the blank absorbance from all readings.

    • Calculate cell viability as a percentage: (Absorbance of treated cells / Absorbance of vehicle control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value. This value represents the concentration at which the compound inhibits 50% of cell viability and is the primary measure of its cytotoxic potency.

Protocol 2: Apoptosis Quantification by Annexin V/PI Staining
  • Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Materials:

    • 6-well plates

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer (provided in the kit)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Step-by-Step Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Combine all cells from each well.

    • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Analysis & Rationale:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells. The presence of a significant population here is a strong indicator of programmed cell death.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Quantifying the percentage of cells in the early and late apoptotic quadrants provides direct evidence that the compound's cytotoxicity is mediated through apoptosis.[1]

Protocol 3: Cell Cycle Analysis by PI Staining
  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A compound-induced block will cause an accumulation of cells in a specific phase.

  • Materials:

    • 6-well plates

    • 70% ice-cold ethanol

    • PBS containing RNase A (20 µg/mL) and PI (50 µg/mL)

    • Flow cytometer

  • Step-by-Step Procedure:

    • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

    • Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C. This step permeabilizes the cells and preserves their morphology.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution. The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.

    • Incubation: Incubate for 30 minutes at 37°C in the dark.

    • Analysis: Analyze the samples using a flow cytometer.

  • Data Analysis & Rationale:

    • Analyze the DNA content histogram. The first peak represents G0/G1 phase cells (2n DNA content), and the second peak represents G2/M phase cells (4n DNA content). The region between the peaks represents S phase cells.

    • An accumulation of cells in the G2/M peak compared to the vehicle control indicates that the compound induces G2/M cell cycle arrest, a mechanism reported for some IP derivatives.[1]

Protocol 4: Western Blotting for Mechanistic Insights
  • Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. This is the definitive assay to confirm the molecular targets and pathways identified in the literature, such as the inhibition of p-Akt or the cleavage of PARP and caspases.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against p-Akt, Akt, p53, p21, Bcl-2, Bax, cleaved Caspase-9, cleaved PARP, β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

    • Imaging system

  • Step-by-Step Procedure:

    • Protein Extraction: Treat cells with the compound, wash with cold PBS, and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

    • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.

    • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Data Analysis & Rationale:

    • Compare the band intensities between treated and control samples. A loading control like β-actin is essential to normalize the data.

    • A decrease in the p-Akt/total Akt ratio would confirm the inhibition of the PI3K/Akt pathway.[4]

    • An increase in cleaved Caspase-9 and cleaved PARP levels confirms apoptosis activation.[4]

    • An increase in p53 and p21 levels confirms a cell cycle arrest mechanism.[1][4]

References

Application Notes and Protocols for the Evaluation of 8-Nitroimidazo[1,2-a]pyridine as a Potential Antitubercular Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the investigation of 8-nitroimidazo[1,2-a]pyridine and its derivatives as a promising class of antitubercular agents. The protocols and notes are designed to guide researchers through the essential stages of preclinical evaluation, from synthesis and initial efficacy testing to safety and preliminary in vivo assessment.

Introduction: The Imperative for Novel Antitubercular Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent need for new drugs with novel mechanisms of action.[2][3] The imidazo[1,2-a]pyridine scaffold has emerged as a "drug prejudice" scaffold in medicinal chemistry, with several analogues demonstrating potent activity against both replicating and drug-resistant Mtb strains.[1][4] The introduction of a nitro group, as in the this compound series, is a strategic design element intended to leverage specific metabolic pathways within the mycobacterium.

Hypothesized Mechanism of Action: A Prodrug Strategy

Nitroaromatic compounds, including nitroimidazoles like the clinical candidate Pretomanid, are typically prodrugs that require reductive bioactivation to exert their antimicrobial effect.[5][6] This process is catalyzed by nitroreductases (NTRs) present in the pathogen but not in mammalian cells, which forms the basis of their selective toxicity.

The proposed activation pathway for an this compound involves:

  • Enzymatic Reduction: The nitro group is reduced by a specific mycobacterial enzyme, likely a deazaflavin-dependent nitroreductase (Ddn).[6]

  • Generation of Reactive Species: This reduction generates reactive nitrogen species, such as nitric oxide (NO) and other radicals.

  • Multitarget Inhibition: These reactive intermediates can damage a wide array of biological macromolecules, including DNA, proteins, and lipids, leading to bacterial cell death.

Furthermore, specific imidazo[1,2-a]pyridine analogues have been shown to inhibit QcrB, a subunit of the ubiquinol cytochrome c reductase, which is a critical component of the electron transport chain responsible for ATP synthesis.[7] It is plausible that 8-nitroimidazo[1,2-a]pyridines could have a dual mechanism, involving both the generation of reactive nitrogen species and direct inhibition of respiratory enzymes.

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell Prodrug This compound (Inactive Prodrug) NTR Mycobacterial Nitroreductase (NTR) Prodrug->NTR Enters Cell Active Reduced Reactive Nitrogen Species NTR->Active Bioactivation Damage Cellular Damage (DNA, Proteins, Lipids) Active->Damage ETC Electron Transport Chain (QcrB Target) Active->ETC Possible Direct Inhibition Death Bactericidal Effect Damage->Death ETC->Death In_Vivo_Workflow A Day 0: Infect BALB/c mice intravenously with Mtb H37Rv B Day 1: Begin daily treatment (Vehicle, Test Compound, INH) A->B C Day 1 - Day 14: Continue daily treatment. Monitor mouse weight and health. B->C D Day 14: Euthanize mice. Harvest lungs and spleens. C->D E Homogenize organs. Plate serial dilutions on 7H11 agar. D->E F Incubate plates at 37°C for 3-4 weeks. E->F G Count Colony Forming Units (CFU). Calculate bacterial load per organ. F->G

References

application of 8-Nitroimidazo[1,2-a]pyridine in leishmaniasis research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 8-substituted 3-Nitroimidazo[1,2-a]pyridines in leishmaniasis research.

Introduction: A New Pharmacophore Against a Neglected Disease

Leishmaniasis, a vector-borne disease caused by protozoan parasites of the genus Leishmania, remains a significant global health problem, particularly in tropical and subtropical regions. The limitations of current treatments—including high toxicity, parenteral administration, cost, and growing parasite resistance—create an urgent need for novel, safe, and effective oral antileishmanial drugs.

In this context, nitrogen-containing heterocyclic scaffolds have become a focal point of drug discovery. Among these, the imidazo[1,2-a]pyridine core has emerged as a privileged structure due to its wide range of pharmacological activities.[1] Recent research has identified a specific subset, the 3-nitroimidazo[1,2-a]pyridines, as a highly promising class of anti-infectious agents.[2][3] This guide provides a detailed overview of the application of these compounds in leishmaniasis research, focusing on their mechanism of action, structure-activity relationships (SAR), and detailed protocols for their evaluation.

Mechanism of Action: Exploiting a Parasite-Specific Pathway

A critical aspect of a successful antimicrobial agent is its selectivity for the pathogen over the host. The 3-nitroimidazo[1,2-a]pyridine series achieves this through a parasite-specific bioactivation mechanism. These compounds are prodrugs that are selectively activated by a type 1 nitroreductase (NTR1) found in Leishmania parasites.[4]

The process begins with the reduction of the nitro group at the C3 position of the imidazo[1,2-a]pyridine ring. This enzymatic reduction, catalyzed by the parasite's NTR1, generates cytotoxic metabolites, likely nitroso and hydroxylamine derivatives. These reactive species are believed to induce nitrosative and oxidative stress within the parasite, leading to cell death. Host cells largely lack the specific NTR capable of this bioactivation, which accounts for the compounds' high selectivity index.[4] This targeted mechanism makes the 3-nitroimidazo[1,2-a]pyridine scaffold an excellent candidate for further development.

Mechanism_of_Action cluster_parasite Leishmania Parasite cluster_host Mammalian Host Cell Prodrug 3-Nitroimidazo[1,2-a]pyridine (Inactive Prodrug) NTR1 Leishmania-specific Type 1 Nitroreductase (NTR1) Prodrug->NTR1 Enzymatic Reduction Metabolites Reactive Nitrogen Species (Cytotoxic Metabolites) NTR1->Metabolites Bioactivation Death Parasite Death Metabolites->Death Induces Nitrosative/ Oxidative Stress Host_Prodrug 3-Nitroimidazo[1,2-a]pyridine (Remains Inactive) No_NTR1 Lacks Specific NTR1 Host_Prodrug->No_NTR1 No_Effect Low Cytotoxicity No_NTR1->No_Effect Entry Drug Administration Entry->Prodrug Entry->Host_Prodrug

Caption: Proposed mechanism of action for 3-nitroimidazo[1,2-a]pyridines.

Structure-Activity Relationship (SAR) and Lead Compounds

Systematic pharmacomodulation of the 3-nitroimidazo[1,2-a]pyridine scaffold has revealed key structural features that govern its antileishmanial potency and selectivity. Initial screenings identified hit compounds that paved the way for targeted synthesis and optimization.[2]

Studies have shown that substitutions at the C8 position are particularly critical for activity.[4] For instance, moving from a hit compound with bromine atoms at C6 and C8 to derivatives bearing an aryl or heteroatomic bridge at C8 led to significantly improved activity against Leishmania species.[4][5] Further optimization at the C2 position has focused on enhancing physicochemical properties like aqueous solubility and metabolic stability, which are crucial for in vivo applications.[5][6]

Below is a summary of key compounds from this class and their reported in vitro activities.

Compound IDStructureTargetIC50 / EC50 (µM)CC50 (µM) (Cell Line)SIReference
Hit A 6,8-dibromo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridineL. donovani promastigotes1.8>100 (HepG2)>55[2][4]
Compound 5 8-(4-chlorophenylthio)-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridineL. donovani promastigotes1.0>100 (HepG2)>100[4]
L. infantum axenic amastigotes1.7>100 (HepG2)>59[4]
L. major promastigotes1.3>100 (HepG2)>77[4]
Optimized Hit 6-chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridineL. infantum intracellular amastigotes3.7>100 (HepG2 & THP-1)>27[5][6]
Miltefosine Reference DrugL. infantum intracellular amastigotes0.412.3 (THP-1)31[5][6]
Fexinidazole Reference DrugL. infantum intracellular amastigotes15.9>100 (THP-1)>6[5][6]

Application Notes and Protocols

The evaluation of novel antileishmanial compounds follows a standardized cascade of in vitro and in vivo assays. The protocols provided here are based on established methodologies for antileishmanial drug screening.[7][8]

Part A: In Vitro Evaluation Workflow

The primary goal of in vitro testing is to determine a compound's potency against the parasite and its toxicity to mammalian cells, thereby establishing a therapeutic window or selectivity index (SI).[8]

In_Vitro_Workflow cluster_parasite Parasite Potency Assays cluster_host Host Toxicity Assay cluster_analysis Data Analysis start Start: Synthesized Compound promastigote Protocol 1: Promastigote Assay (Axenic Culture) start->promastigote cytotoxicity Protocol 3: Mammalian Cytotoxicity Assay (e.g., THP-1, HepG2) start->cytotoxicity amastigote Protocol 2: Intracellular Amastigote Assay (in Macrophages) promastigote->amastigote If active ic50 Determine IC50 (50% Inhibitory Concentration) promastigote->ic50 amastigote->ic50 cc50 Determine CC50 (50% Cytotoxic Concentration) cytotoxicity->cc50 si Calculate Selectivity Index (SI = CC50 / IC50) ic50->si cc50->si end Decision: Proceed to In Vivo? si->end

Caption: Standard workflow for the in vitro screening of antileishmanial compounds.

Protocol 1: In Vitro Leishmania Promastigote Susceptibility Assay

  • Rationale: The promastigote is the parasite stage found in the sandfly vector. This assay is a primary screen as promastigotes are easily cultured axenically. It provides a first indication of a compound's intrinsic antileishmanial activity.

  • Methodology:

    • Parasite Culture: Culture Leishmania promastigotes (e.g., L. donovani) in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS) at 25-26°C. Use parasites in the logarithmic growth phase for the assay.

    • Plate Preparation: Dispense 100 µL of parasite suspension (1 x 10⁶ promastigotes/mL) into each well of a 96-well microtiter plate.

    • Compound Addition: Add 100 µL of culture medium containing serial dilutions of the test compound (e.g., 8-Nitroimidazo[1,2-a]pyridine derivative) to the wells in triplicate. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle, typically DMSO).

    • Incubation: Incubate the plate at 25-26°C for 72 hours.

    • Viability Assessment: Add a viability reagent like Resazurin (alamarBlue) or MTT and incubate for another 4-24 hours. Measure the absorbance or fluorescence using a microplate reader.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the 50% inhibitory concentration (IC50) using non-linear regression analysis.[8]

Protocol 2: In Vitro Intracellular Amastigote Susceptibility Assay

  • Rationale: This is the most clinically relevant in vitro assay, as the amastigote is the non-motile form that resides and replicates within host macrophages in mammals.[9] This assay assesses the compound's ability to penetrate host cells and kill the intracellular parasites.

  • Methodology:

    • Host Cell Culture: Culture a macrophage cell line (e.g., human THP-1 or murine J774A.1) in RPMI-1640 with 10% FBS at 37°C in 5% CO₂. For THP-1 cells, induce differentiation into adherent macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.[10]

    • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1 or 15:1.[8] Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Removal of Extracellular Parasites: Wash the wells thoroughly with pre-warmed medium to remove any non-internalized promastigotes.

    • Compound Treatment: Add fresh medium containing serial dilutions of the test compound and controls.

    • Incubation: Incubate the infected, treated cells for another 72 hours at 37°C in 5% CO₂.

    • Quantification:

      • Microscopic Counting: Fix the cells with methanol, stain with Giemsa, and manually count the number of amastigotes per 100 macrophages under a microscope.

      • High-Content Imaging: Use automated microscopy and image analysis software to quantify infection rates and amastigote numbers.[10]

      • Reporter Gene Assay: Use transgenic parasites expressing luciferase or GFP for a quantitative readout.[9]

    • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage reduction in parasite burden against the drug concentration.

Protocol 3: Mammalian Cell Cytotoxicity Assay

  • Rationale: It is essential to determine if the compound's activity is specific to the parasite or due to general cytotoxicity. This assay measures the compound's toxicity against a relevant mammalian cell line, often the same one used as the host cell in the amastigote assay.[11]

  • Methodology:

    • Cell Seeding: Seed macrophages (e.g., THP-1) or another cell line like HepG2 (for liver toxicity) in a 96-well plate at an appropriate density.[4]

    • Compound Addition: After 24 hours, add serial dilutions of the test compound, a positive control (e.g., Doxorubicin), and a negative control (vehicle).

    • Incubation: Incubate the plate for 72 hours (or a duration matching the amastigote assay) at 37°C in 5% CO₂.

    • Viability Assessment: Use a viability reagent such as Resazurin or MTT and measure the signal with a plate reader.

    • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using non-linear regression. The Selectivity Index (SI) is then calculated as SI = CC50 / EC50 (amastigote) . A compound with an SI value greater than 10 is generally considered a promising candidate for further investigation.[8]

Part B: In Vivo Evaluation Workflow (Proposed)

  • Rationale: While in vitro assays provide crucial data, they cannot replicate the complex host-parasite interactions or predict a compound's pharmacokinetic and pharmacodynamic profile. In vivo models are essential to validate efficacy before any clinical consideration.[12][13] The choice of model (e.g., BALB/c mouse for visceral leishmaniasis, golden hamster for both visceral and cutaneous forms) depends on the Leishmania species and the disease manifestation being studied.[14][15]

In_Vivo_Workflow cluster_model Animal Model & Infection cluster_treatment Treatment & Monitoring cluster_endpoint Efficacy Assessment start Start: Promising Compound (High SI, Good Properties) model Select Animal Model (e.g., BALB/c Mice) start->model infection Infect with Leishmania (e.g., L. donovani amastigotes) model->infection treatment Administer Test Compound (e.g., Oral, 5 days) infection->treatment monitoring Monitor Animal Health (Weight, Clinical Signs) treatment->monitoring euthanasia Euthanize Animals monitoring->euthanasia End of study parasite_burden Determine Parasite Burden (Liver & Spleen Smears, qPCR) euthanasia->parasite_burden analysis Calculate % Inhibition of Parasite Load parasite_burden->analysis end Efficacy Confirmed analysis->end

Caption: A generalized workflow for in vivo efficacy testing of antileishmanial drugs.

Protocol 4: General In Vivo Efficacy Model (L. donovani in BALB/c Mice)

  • Methodology:

    • Infection: Intravenously inject female BALB/c mice with approximately 1-2 x 10⁷ L. donovani amastigotes (harvested from the spleen of an infected hamster).

    • Treatment Initiation: Begin treatment 7-14 days post-infection, once the infection is well-established.

    • Dosing: Administer the test compound (formulated in a suitable vehicle) orally or via the desired route once or twice daily for 5 consecutive days. Include a vehicle control group and a positive control group treated with a reference drug like miltefosine.[10]

    • Monitoring: Monitor the mice daily for clinical signs of illness and record their body weight.

    • Endpoint Analysis: Euthanize the mice 1-2 days after the final dose.

    • Parasite Burden Quantification: Aseptically remove the liver and spleen and weigh them. Create tissue impression smears (touch preps) on glass slides from each organ. Fix, stain with Giemsa, and determine the parasite burden microscopically, expressed as Leishman-Donovan Units (LDU): (number of amastigotes / number of host nuclei) x organ weight in mg.[10]

    • Data Analysis: Calculate the percentage inhibition of parasite replication compared to the vehicle-treated control group.

Conclusion and Future Directions

The 8-substituted 3-nitroimidazo[1,2-a]pyridine scaffold represents a highly promising and validated starting point for the development of new drugs against leishmaniasis. Its parasite-specific mechanism of action provides a strong rationale for its low cytotoxicity and high selectivity. The extensive SAR studies have identified key positions on the scaffold that can be modified to fine-tune potency and pharmacokinetic properties.[5][16]

Future research should focus on optimizing lead compounds to improve metabolic stability and oral bioavailability, paving the way for definitive in vivo efficacy studies. The protocols and data presented in this guide offer a comprehensive framework for researchers to advance these promising molecules from the bench toward potential clinical application in the fight against this devastating neglected disease.

References

In Vitro Evaluation of 8-Nitroimidazo[1,2-a]pyridine Cytotoxicity: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-nitroimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including potential as antituberculosis and anticancer agents.[1][2] The nitro group is often crucial for the mechanism of action, particularly in hypoxic conditions found in tumors and tuberculous granulomas.[3] However, this functional group also raises concerns about potential cytotoxicity to host cells. Therefore, a thorough in vitro evaluation of the cytotoxic profile of novel this compound derivatives is a critical step in the drug discovery and development process. This guide provides a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound class, focusing on assays that measure cell viability, membrane integrity, and apoptosis induction.

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their diverse pharmacological properties.[2][4][5] The addition of a nitro group at the 8th position can enhance the therapeutic efficacy of these compounds, particularly against pathogens and cancer cells that thrive in low-oxygen environments. The mechanism often involves the reduction of the nitro group to cytotoxic metabolites.[3] While this targeted activation is a desirable feature, off-target effects and general cytotoxicity remain a primary concern.

A multi-faceted approach to in vitro cytotoxicity testing is essential to build a comprehensive safety and efficacy profile. This typically involves a battery of assays that probe different aspects of cellular health. Initial screening often employs metabolic assays, such as the MTT assay, to assess cell viability.[6][7] To distinguish between cytostatic and cytotoxic effects and to understand the mode of cell death, further assays are necessary. These include measuring the release of intracellular enzymes like lactate dehydrogenase (LDH) to quantify membrane damage, and specific assays to detect markers of apoptosis, such as caspase activation or phosphatidylserine externalization.[8]

This application note details robust and widely accepted protocols for:

  • MTT Assay: To determine cell viability by measuring mitochondrial metabolic activity.

  • Lactate Dehydrogenase (LDH) Assay: To assess cytotoxicity by quantifying plasma membrane damage.

  • Apoptosis Assays (Annexin V & Caspase-3/7): To elucidate the mechanism of cell death.

By following these protocols, researchers can generate reliable and reproducible data to guide the selection and optimization of this compound candidates for further preclinical development.

PART 1: Core Cytotoxicity Assessment

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay [9][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, a hallmark of necrosis.[13]

Experimental Protocol: LDH Assay [14][15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Plate Preparation: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Controls:

    • Spontaneous LDH Release: Supernatant from vehicle-treated cells.

    • Maximum LDH Release: Add a lysis buffer (e.g., Triton X-100) to untreated control wells 45 minutes before supernatant collection.

    • Background Control: Culture medium without cells.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt.

  • Incubation: Add 50 µL of the reaction mixture to each well of the assay plate. Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Solution: Add 50 µL of a stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

PART 2: Mechanistic Insights into Cell Death

Detection of Apoptosis: Annexin V Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS).[16][17] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI), a fluorescent DNA intercalating agent, is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[18]

Experimental Protocol: Annexin V Staining [18][19]

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates) and treat with the this compound compounds for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Measurement of Apoptosis: Caspase-3/7 Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and caspase-7 are effector caspases that execute the final stages of apoptosis.[20] This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[21] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Experimental Protocol: Caspase-3/7 Activity Assay [21][22][23]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compounds as described previously.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by reconstituting the lyophilized substrate with the provided buffer.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of untreated controls.

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

CompoundIC₅₀ (µM) - MTT Assay (48h)% Cytotoxicity (LDH Assay) at 10x IC₅₀% Apoptotic Cells (Annexin V) at 5x IC₅₀Fold Increase in Caspase-3/7 Activity at 5x IC₅₀
Compound A 5.2 ± 0.465.3 ± 5.145.2 ± 3.88.5 ± 0.9
Compound B 12.8 ± 1.130.1 ± 2.515.7 ± 1.93.2 ± 0.4
Vehicle Control > 100< 5< 51.0 (baseline)
Positive Control 0.8 ± 0.188.9 ± 6.775.6 ± 5.915.3 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Visualizing Experimental Workflows and Pathways

Diagram 1: General Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis CellCulture Cell Culture (e.g., A549, HeLa) MTT MTT Assay (Cell Viability) CellCulture->MTT LDH LDH Assay (Membrane Integrity) CellCulture->LDH Apoptosis Apoptosis Assays (Annexin V, Caspase-3/7) CellCulture->Apoptosis CompoundPrep Compound Dilution (this compound) CompoundPrep->MTT CompoundPrep->LDH CompoundPrep->Apoptosis IC50 IC50 Determination MTT->IC50 CytotoxicityCalc % Cytotoxicity Calculation LDH->CytotoxicityCalc ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant

Caption: A streamlined workflow for assessing the in vitro cytotoxicity of novel compounds.

Diagram 2: Simplified Apoptotic Signaling Pathway

G Compound This compound CellularStress Cellular Stress Compound->CellularStress Mitochondria Mitochondria CellularStress->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase37 Caspase-3/7 (Effector Caspases) Caspase9->Caspase37 PS Phosphatidylserine (PS) Externalization Caspase37->PS Apoptosis Apoptosis Caspase37->Apoptosis PS->Apoptosis

Caption: Key events in the intrinsic apoptotic pathway potentially induced by test compounds.

Safety Precautions

Nitroaromatic compounds should be handled with caution as they can be toxic and mutagenic.[24][25] Always work in a well-ventilated area, preferably within a chemical fume hood.[26] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[24] Consult the Safety Data Sheet (SDS) for specific handling and disposal information for each compound.[27]

Troubleshooting

Issue Possible Cause Solution
High variability in MTT/LDH assays Inconsistent cell seeding, pipetting errors, or cell clumping.Ensure a single-cell suspension before seeding. Use a multichannel pipette for reagent addition. Include more replicate wells.
Low signal in Caspase assay Compound is not inducing apoptosis, wrong time point, or inactive reagent.Perform a time-course experiment. Use a positive control for apoptosis induction. Ensure the reagent is prepared fresh and stored correctly.[22]
High background in Annexin V staining Excessive trypsinization causing membrane damage, or cells are necrotic.Use a gentler cell detachment method. Analyze cells immediately after staining. Check for a high PI-positive population.

References

developing 8-Nitroimidazo[1,2-a]pyridine derivatives for improved potency

Author: BenchChem Technical Support Team. Date: January 2026

Part 2: Structure-Activity Relationship (SAR) and Lead Optimization

The potency of 8-nitroimidazo[1,2-a]pyridine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. A systematic exploration of the SAR is therefore paramount for lead optimization.

The Indispensable 8-Nitro Group

The 8-nitro group is the cornerstone of the anti-tuberculosis activity of this class of compounds. Its reduction by the deazaflavin-dependent nitroreductase (Ddn) enzyme within Mtb is the critical bioactivation step.[1][2][3][4] This enzymatic reduction generates reactive nitrogen species, including nitric oxide, which are the ultimate cytotoxic agents.[5] Consequently, the removal or replacement of the 8-nitro group invariably leads to a complete loss of anti-mycobacterial activity.

Impact of Substitutions on Potency

Systematic modifications at various positions of the imidazo[1,2-a]pyridine ring have yielded crucial insights into the SAR. The following table summarizes key findings from various studies.

Position of SubstitutionType of SubstituentEffect on Potency (MIC against Mtb H37Rv)Reference
C2 Small alkyl groups (e.g., methyl)Generally well-tolerated, maintains potency.[6]
Aryl/Heteroaryl groupsCan significantly enhance potency, but is dependent on the specific ring system and its substituents.[6][7]
C3 Carboxamide functionalitiesIntroduction of carboxamides at this position has led to compounds with nanomolar potency.[6][7][6][7]
C6 Halogens (e.g., Cl, F)Can improve metabolic stability and oral bioavailability.[8][8]
Small alkyl groups (e.g., methyl)The position of the methyl group (C6, C7, or C8) can dramatically influence potency.[6][6]
C7 Chloro or Methyl groupsSubstitution at the 7-position with a chloro or methyl group can either diminish or enhance activity depending on the rest of the molecule's structure.[6][6]

Key Insight: Lipophilic biaryl ethers attached to the core structure have demonstrated outstanding potency, with MIC values in the low nanomolar range.[6] This suggests that extending the molecule into a specific hydrophobic pocket of the target enzyme may be beneficial.

SAR_Highlights Core This compound Core N8 8-NO2 (Essential for Activity) Core->N8 Bioactivation C2 C2-Position (Aryl/Heteroaryl Groups) Core->C2 Potency Modulation C3 C3-Position (Carboxamides) Core->C3 Potency Enhancement C6 C6-Position (Halogens/Alkyls) Core->C6 Metabolic Stability

Caption: Key modification sites on the this compound core.

Part 3: Biological Evaluation Protocols

Rigorous and standardized biological evaluation is critical to accurately determine the potential of newly synthesized derivatives. This section outlines the core in vitro assays for assessing anti-tuberculosis activity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable method for determining the MIC of compounds against Mtb.[9][10]

Protocol 2: Microplate Alamar Blue Assay (MABA)

  • Preparation of Inoculum: Grow Mtb H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Compound Preparation: Serially dilute the test compounds in a 96-well microplate using 7H9 broth to achieve a range of final concentrations.

  • Inoculation: Add 100 µL of the diluted Mtb culture to each well containing the test compounds. Include a drug-free control and a positive control (e.g., rifampicin).

  • Incubation: Incubate the plates at 37°C for 7 days.

  • Addition of Alamar Blue: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates for 24 hours.

  • Reading Results: A blue color in the well indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Intracellular Activity Assessment

Since Mtb is an intracellular pathogen, it is crucial to evaluate the activity of compounds against bacteria residing within macrophages.[11]

Protocol 3: Macrophage Infection Assay

  • Cell Culture: Seed murine macrophage-like cell line (e.g., J774A.1) in a 96-well plate and incubate overnight to allow for adherence.

  • Infection: Infect the macrophages with Mtb H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Removal of Extracellular Bacteria: Wash the cells with PBS to remove extracellular bacteria.

  • Compound Treatment: Add fresh culture medium containing serial dilutions of the test compounds to the infected cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Lysis and Viability Assessment: Lyse the macrophages with a solution of 0.1% SDS. Serially dilute the lysate and plate on Middlebrook 7H11 agar plates.

  • Colony Forming Unit (CFU) Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of CFUs. The reduction in CFU in treated wells compared to untreated controls indicates the intracellular activity of the compound.

Biological_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of This compound Derivatives MIC MIC Determination (MABA Assay) Synthesis->MIC Intracellular Intracellular Activity (Macrophage Assay) MIC->Intracellular Prioritization PK Pharmacokinetics (Mouse Model) Intracellular->PK Efficacy Efficacy Studies (TB-infected Mice) PK->Efficacy

Caption: Experimental workflow for the development of this compound derivatives.

Part 4: Pharmacokinetic Considerations

A potent compound is of little therapeutic value if it cannot reach its target in the body at efficacious concentrations. Therefore, early assessment of pharmacokinetic (PK) properties is essential.

In Vitro ADME Profiling
  • Metabolic Stability: Incubation of the compounds with liver microsomes (human and mouse) provides an early indication of their metabolic stability. Compounds with high clearance are likely to have poor in vivo exposure.

  • Plasma Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to exert its therapeutic effect.

  • Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict the passive diffusion of compounds across the gut wall.

In Vivo Pharmacokinetic Studies

Promising candidates from in vitro studies should be advanced to in vivo PK studies in animal models (typically mice or rats).[7][8] Key parameters to be determined include:

  • Bioavailability (F%): The fraction of an administered dose that reaches the systemic circulation.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

  • Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.

  • Area Under the Curve (AUC): A measure of the total drug exposure over time.

A good PK profile is characterized by high oral bioavailability, a long half-life, and sufficient exposure to maintain concentrations above the MIC for an extended period.

Conclusion

The this compound scaffold represents a highly promising platform for the development of new anti-tuberculosis drugs. A successful drug discovery campaign hinges on the synergistic application of strategic synthesis, comprehensive SAR analysis, and robust biological and pharmacokinetic evaluation. This application note provides a foundational framework for researchers to rationally design and develop novel derivatives with improved potency and drug-like properties, ultimately contributing to the fight against tuberculosis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are recognized as privileged structures in medicinal chemistry, appearing in drugs like zolpidem and alpidem, and their nitro-substituted analogues are valuable intermediates for further functionalization.[1][2]

This document moves beyond a simple protocol, offering a deep dive into the "why" behind experimental choices. It is structured as a series of troubleshooting questions and in-depth answers, followed by FAQs and a validated experimental protocol to provide a comprehensive resource for your synthetic challenges.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during the synthesis of this compound, primarily focusing on the classical approach involving the condensation of 2-amino-3-nitropyridine with an α-haloketone, such as bromoacetone or chloroacetone.

Q1: My overall yield is consistently low (<40%). What are the most critical factors I should investigate first?

A1: Low yield is the most common issue and typically stems from one or a combination of four key areas: reaction conditions, reagent quality, side reactions, and incomplete reaction progression.

  • Reaction Conditions (Solvent and Temperature): The choice of solvent is paramount. While ethanol is commonly used, its polarity and boiling point may not be optimal.[3] High-boiling, less polar aprotic solvents like toluene or dioxane can sometimes improve yields by favoring the intramolecular cyclization step and minimizing side reactions, though they may require higher temperatures and longer reaction times.[4][5] Conversely, highly polar aprotic solvents like DMF can sometimes lead to complex and inseparable mixtures.[5] It is crucial to find a balance.

    • Actionable Insight: Screen a panel of solvents (e.g., ethanol, isopropanol, acetonitrile, toluene). For each solvent, optimize the temperature. Reflux is a good starting point, but the ideal temperature may be lower to prevent degradation.

  • Purity of Starting Materials: The purity of both 2-amino-3-nitropyridine and the α-haloketone is critical. Impurities in the aminopyridine can introduce competing nucleophiles, while old or improperly stored bromoacetone can contain acidic impurities (HBr) that protonate the aminopyridine, reducing its nucleophilicity.

    • Actionable Insight: Verify the purity of your 2-amino-3-nitropyridine by NMR or melting point. Ensure your bromoacetone is fresh or redistilled if necessary. Store it in a dark, refrigerated environment.

  • Atmosphere Control: While many procedures do not specify an inert atmosphere, some condensation reactions can be sensitive to air and moisture.[4] Oxidative side reactions can occur at elevated temperatures.

    • Actionable Insight: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to see if it improves the yield and reduces the formation of colored byproducts.

  • Side Product Formation: The strong electron-withdrawing nitro group deactivates the pyridine ring, but side reactions can still occur. See Q2 for a detailed breakdown.

Logical Troubleshooting Workflow for Low Yield

G cluster_conditions Condition Optimization start Low Yield Observed reagent 1. Verify Reagent Purity (NMR, MP) start->reagent conditions 2. Optimize Conditions reagent->conditions If purity is confirmed atmosphere 3. Introduce Inert Atmosphere (N2 or Ar) conditions->atmosphere If still low solvent Solvent Screen (Ethanol, Toluene, ACN) conditions->solvent analysis 4. Analyze Byproducts (LC-MS, NMR of crude) atmosphere->analysis If still low success Yield Improved analysis->success temp Temperature Screen (80°C, Reflux) solvent->temp

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Q2: I'm observing several spots on my TLC plate besides the product. What are these side products and how can I prevent them?

A2: Side product formation is often linked to the reactivity of the starting materials and intermediates. The most common culprits are dimerization and incomplete cyclization.

  • Dimerization/Polymerization: 2-aminopyridines can react with themselves or with the α-haloketone in undesirable ways, especially at high concentrations or temperatures.

  • Incomplete Cyclization: The initial SN2 reaction between the exocyclic amino group of 2-amino-3-nitropyridine and bromoacetone forms an intermediate N-(2-oxopropyl)-2-amino-3-nitropyridinium salt. If this intermediate does not efficiently cyclize, it can be isolated as a major byproduct or undergo other reactions.

Mitigation Strategies:

  • Control Reagent Stoichiometry: Ensure a precise 1:1 or slight excess (1.1 eq) of the α-haloketone. A large excess can lead to dialkylation or other side reactions.

  • Temperature Staging: Instead of adding all reagents and heating, try a staged approach. First, allow the initial alkylation to occur at a lower temperature (e.g., room temperature or 40°C) for a few hours before increasing the temperature to reflux to drive the cyclization and dehydration.

  • pH Control: The final dehydration step is acid-catalyzed. Sometimes, the HBr generated in situ is sufficient. However, if the reaction stalls, the addition of a catalytic amount of a non-nucleophilic acid can sometimes promote the final step. Conversely, if too much acid is present initially, it can protonate the starting amine. Some procedures use a base scavenger like sodium bicarbonate to control the acidity, but this can also inhibit the final dehydration.

Reaction Mechanism and Points of Failure

G cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Products A 2-Amino-3-nitropyridine C Step 1: SN2 Alkylation A->C B Bromoacetone B->C D Step 2: Intramolecular Cyclization C->D G Side Products (e.g., Dimer, Uncyclized Intermediate) C->G Stalls or Dimerizes E Step 3: Dehydration (Aromatization) D->E D->G Fails to Dehydrate F This compound E->F

Caption: Key steps in the synthesis and potential points of side product formation.

Q3: My reaction seems to work, but purification by column chromatography is difficult and results in significant product loss. Are there better methods?

A3: Purification can indeed be challenging. The nitro group makes the final product highly polar, and it can streak on silica gel.

  • Recrystallization: This is often the most effective method for this class of compounds. The crude product, after workup, can often be recrystallized from a suitable solvent system like ethanol, an ethanol/water mixture, or ethyl acetate/hexane.[6] This method is excellent for removing less polar impurities and can yield highly pure material.

  • Optimizing Chromatography: If chromatography is unavoidable:

    • Deactivate Silica: Use silica gel that has been treated with a small amount of a base (e.g., 1% triethylamine in the eluent) to prevent the acidic silica from retaining your polar product.

    • Solvent System: A gradient elution is often necessary. Start with a less polar system (e.g., dichloromethane) and gradually increase the polarity by adding methanol or ethyl acetate.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel if your product shows strong acidic interactions.

  • Acid-Base Extraction: After the reaction, if the crude material is dissolved in a solvent like dichloromethane, you can wash it with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted 2-amino-3-nitropyridine. Follow this with a wash with saturated sodium bicarbonate to remove acidic byproducts before drying and concentrating.

Frequently Asked Questions (FAQs)

Q: Can I use chloroacetone instead of bromoacetone? A: Yes, chloroacetone can be used. However, due to the lower reactivity of the C-Cl bond compared to the C-Br bond, the reaction may require higher temperatures or longer reaction times to achieve a similar conversion.

Q: Several modern, copper-catalyzed methods exist for synthesizing imidazo[1,2-a]pyridines. Are they suitable for this specific nitro-substituted compound? A: Modern methods, such as the copper-catalyzed reaction of aminopyridines with nitroolefins, are powerful for building the imidazo[1,2-a]pyridine core.[7][8] These methods can offer milder conditions and broader substrate scope.[7] However, the specific synthesis of the 8-nitro variant via these routes would require specific optimization, as the nitro group's electronic effects can influence the reactivity of the starting aminopyridine. The classical condensation remains a robust and widely documented method.

Q: How does the nitro group at the 8-position affect the reaction compared to other positions? A: The nitro group at the 3-position of 2-aminopyridine is strongly electron-withdrawing. This reduces the nucleophilicity of the exocyclic amino group (at position 2) and the endocyclic pyridine nitrogen, making both the initial SN2 attack and the subsequent intramolecular cyclization steps slower than in an unsubstituted 2-aminopyridine. This is a primary reason why this reaction requires heating and careful optimization to achieve good yields.

Optimized Experimental Protocol

This protocol is a synthesized example based on common literature procedures, designed to maximize yield and purity.[3]

Objective: To synthesize 2-methyl-8-nitro-imidazo[1,2-a]pyridine.

Materials:

  • 2-amino-3-nitropyridine (1.0 eq)

  • Bromoacetone (1.1 eq)

  • Anhydrous Ethanol (approx. 50 mL per 1 g of aminopyridine)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-3-nitropyridine (e.g., 10.0 g).

  • Dissolution: Add anhydrous ethanol and stir the mixture.

  • Reagent Addition: Slowly add bromoacetone to the stirring mixture at room temperature.

  • Reaction: Heat the mixture to reflux and maintain it for 48-60 hours.[3] Monitor the reaction progress by TLC (e.g., using 1:1 ethyl acetate/hexane). The starting aminopyridine should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up (Cooling & Filtration): After the reaction is complete, cool the mixture in an ice bath. The hydrobromide salt of the product will often precipitate as a crystalline solid.

  • Filtration: Collect the solid by vacuum filtration and wash it with a small amount of cold ethanol to remove soluble impurities.

  • Neutralization & Extraction (Optional but recommended): Suspend the filtered solid in water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~8. Extract the free base product into a suitable organic solvent like dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification (Recrystallization): Recrystallize the crude solid from hot ethanol or an ethyl acetate/hexane mixture to obtain the pure 2-methyl-8-nitro-imidazo[1,2-a]pyridine as a crystalline solid.

Table of Optimization Parameters
ParameterStandard ConditionAlternative/Optimized ConditionExpected Outcome
Solvent EthanolToluene or AcetonitrileMay improve yield by altering polarity and boiling point; requires optimization.[4][5]
Temperature Reflux80 °CLowering temperature might reduce side products at the cost of longer reaction time.
α-Haloketone BromoacetoneChloroacetoneRequires longer reaction time or higher temperature.
Atmosphere AirNitrogen or ArgonCan reduce oxidative side products and improve color of the final product.[4]
Purification Silica Gel ColumnRecrystallizationOften provides higher purity and better recovery for crystalline products.

References

Technical Support Center: Purification of 8-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 8-Nitroimidazo[1,2-a]pyridine is a vital heterocyclic scaffold in medicinal chemistry, serving as a key building block for novel therapeutic agents, particularly in the development of anti-infectives.[1][2] Its synthesis, often involving the cyclization of aminopyridines with α-haloketones followed by nitration or by using nitro-substituted precursors, can yield a crude product contaminated with starting materials, regioisomers, and side-products.[3][4][5] The presence of the highly polar nitro group (-NO₂) imparts specific chemical properties that present unique purification challenges, including high polarity, potential thermal instability, and difficult crystallization.

This guide provides field-proven insights and troubleshooting protocols to navigate the common purification challenges associated with this compound, enabling researchers to obtain high-purity material essential for downstream applications.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, intractable oil instead of a solid. How should I proceed with purification?

Answer: This is a common issue, often caused by residual high-boiling solvents (like DMF or DMSO), hygroscopic impurities, or the presence of a mixture of products that results in melting point depression.

  • Causality: Oily products prevent direct recrystallization and can complicate chromatographic separation by being difficult to handle and load onto a column. The first step is to ascertain the cause. A proton NMR of the crude oil can be highly informative, revealing the presence of solvents or a complex mixture of products.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all high-boiling solvents are thoroughly removed. If your reaction was in DMF, for instance, perform an aqueous workup and extract your product into a solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water and then brine to remove residual DMF. Dry the organic layer over sodium or magnesium sulfate, filter, and concentrate in vacuo. For stubborn oils, co-evaporation with a non-polar solvent like toluene can help remove residual polar solvents azeotropically.

    • Acid-Base Extraction: If impurities are acidic or basic, an acid-base wash can be effective. The imidazo[1,2-a]pyridine core is basic and can be protonated. Dissolve the oil in ethyl acetate, wash with a dilute aqueous acid (e.g., 1M HCl) to remove highly basic impurities, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Caution: Your target compound may partition into the aqueous acidic layer. Neutralize this layer and back-extract if necessary.

    • Direct to Chromatography: If solvent removal fails to produce a solid, the most direct path forward is flash column chromatography. The oil can be pre-adsorbed onto a small amount of silica gel for dry loading, which typically yields better separation than direct liquid loading.

Q2: What are the most common impurities I should expect, and how do I remove them?

Answer: Impurities are directly related to the synthetic route employed. Common synthesis methods include the reaction of 2-aminopyridines with nitroolefins or the nitration of a pre-formed imidazo[1,2-a]pyridine ring.[5][6]

  • Expected Impurities & Removal Strategy:

Impurity TypeOriginRecommended Removal Method
Unreacted 2-Amino-3-nitropyridineIncomplete cyclization reaction.Highly polar and basic. Can often be removed by a silica gel plug with a moderately polar eluent or by an acidic wash during workup.
Unreacted α-haloketoneIncomplete cyclization reaction.Typically less polar than the product. Can be removed by flash chromatography.
Regioisomers (e.g., 6-nitro)Non-selective nitration of the imidazo[1,2-a]pyridine core.Isomers often have very similar polarities, making chromatographic separation challenging but feasible with an optimized solvent system. Recrystallization can sometimes be effective if one isomer is significantly less soluble.
Over-nitrated byproductsHarsh nitrating conditions.These products are significantly more polar. They will have longer retention times on silica gel and can be separated by column chromatography.
Q3: I'm struggling with recrystallization. My compound either "oils out" or crashes out as a fine powder. What can I do?

Answer: This is a classic purification challenge for polar, nitro-containing compounds. "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when a supersaturated solution cools too quickly. A fine powder suggests rapid, non-selective precipitation, which traps impurities.

  • Causality & Expert Insight: The goal of recrystallization is to allow slow, selective crystal lattice formation. The strong dipole of the nitro group can lead to strong solute-solvent interactions, complicating this process. The key is finding a solvent system where the compound has high solubility at elevated temperatures but poor solubility at room temperature or below.[7]

  • Workflow for Troubleshooting Recrystallization:

    Caption: Decision workflow for troubleshooting recrystallization.

  • Step-by-Step Protocol (Two-Solvent Recrystallization):

    • Dissolve the crude this compound in a minimum amount of a "good" hot solvent in which it is readily soluble (e.g., acetone, ethyl acetate).[8]

    • While the solution is still hot, add a "poor" solvent (an "anti-solvent" like hexanes or heptane) dropwise until you observe persistent cloudiness (turbidity).[8]

    • Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

Q4: My compound streaks badly during flash column chromatography. How can I achieve better separation?

Answer: Streaking, or tailing, on a silica gel column is a common sign of strong, non-ideal interactions between the analyte and the stationary phase. For this compound, this is caused by the polar nitro group and the basic nitrogen atoms of the heterocyclic core interacting strongly with the acidic silanol groups of the silica.

  • Causality & Mitigation Strategies:

    • High Polarity: The nitro group requires a relatively polar mobile phase for elution. If the eluent is not polar enough, the compound will move very slowly, resulting in broad, tailing peaks.

    • Basic Nature: The pyridine-like nitrogen in the scaffold can interact strongly with acidic silica gel.

  • Solutions:

    • Optimize the Mobile Phase: A gradient elution is often superior to isocratic (constant solvent mixture) for separating compounds with a wide range of polarities. Start with a less polar mixture (e.g., 20% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 50-70% Ethyl Acetate). See the table below for starting points.

    • Use a Mobile Phase Modifier: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (NEt₃). This will compete with your compound for the acidic sites on the silica, resulting in sharper peaks and less tailing.

    • Consider an Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase is also a powerful option for polar compounds.

  • Table of Recommended Starting Solvent Systems for Chromatography:

Stationary PhaseEluent System (Starting Point)Comments
Silica Gel30-50% Ethyl Acetate / HexanesStandard choice. Add 0.5% NEt₃ if tailing occurs.
Silica Gel2-5% Methanol / DichloromethaneA more polar system for difficult separations. Add 0.5% NEt₃.
Neutral Alumina50-100% Ethyl Acetate / HexanesGood alternative to reduce acidic interactions.
Reverse Phase (C18)20-40% Acetonitrile / WaterExcellent for polar compounds; requires different equipment.
Q5: I suspect my compound is decomposing on the silica gel column. Is this possible and how can I prevent it?

Answer: Yes, decomposition on silica gel is possible, especially for sensitive molecules. Nitroaromatic compounds can be susceptible to degradation, and the acidic nature of standard silica gel can catalyze this process.[9]

  • Signs of Decomposition:

    • A persistent yellow or brown streak that remains at the top of the column and never elutes.

    • The appearance of multiple new spots on TLC analysis of the collected fractions.

    • Low overall recovery of material from the column.

  • Preventative Measures:

    • Deactivate the Silica: Before preparing your column, you can create a slurry of the silica gel in your starting eluent that contains 1% triethylamine. Let it sit for 10-15 minutes before packing the column. This neutralizes the most acidic sites.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare everything in advance and run the chromatography session efficiently.

    • Use an Alternative Stationary Phase: As mentioned previously, switching to neutral alumina or using reverse-phase chromatography can completely avoid the issue of acid-catalyzed decomposition.

Standardized Purification Protocols

Protocol 1: Flash Column Chromatography (Silica Gel)

This protocol assumes a crude product that is an oil or a solid with closely related impurities.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal system gives your product an Rf value of ~0.3. Test various ratios of ethyl acetate/hexanes. If tailing is observed on the TLC plate, add one drop of triethylamine to the TLC chamber and re-run the plate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (the "wet slurry" method is recommended).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. For better resolution, pre-adsorb the compound: dissolve it in a solvent like acetone, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the chosen solvent system. If using a gradient, start with a less polar mixture and gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound.

Protocol 2: Optimized Recrystallization

This protocol is for solids that are mostly pure but require final polishing to remove minor impurities.

  • Solvent Screening: Place a few milligrams of your crude solid into several small test tubes. Add 0.5 mL of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water).

  • Solubility Test: Observe solubility at room temperature. A good single solvent will not dissolve the compound at room temperature. Heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound when hot.

  • Crystallization: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature. The solvent that produces high-quality crystals with a significant reduction in colored impurities is your best choice.

  • Scale-Up: Transfer the bulk of your crude solid to an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Isolation: Cover the flask and let it cool slowly to room temperature, then in an ice bath. Collect the purified crystals by vacuum filtration, wash with a small volume of the cold solvent, and dry thoroughly.

References

addressing poor aqueous solubility of 8-Nitroimidazo[1,2-a]pyridine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experimental design.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, which is a significant scaffold in medicinal chemistry for developing agents against diseases like tuberculosis.[1][2] The nitro group (NO₂) is a strong electron-withdrawing group, which, combined with the fused bicyclic ring system, contributes to high lipophilicity and often leads to poor aqueous solubility.[2] This low solubility is a major hurdle in drug development as it can lead to low dissolution rates, poor absorption, and ultimately, low or variable bioavailability, classifying such compounds often as Biopharmaceutics Classification System (BCS) Class II or IV.[3][4][5] Addressing solubility is therefore critical for obtaining reliable in vitro data and for developing viable oral dosage forms.

Q2: I need to make a stock solution for my initial in vitro screening. What solvent should I use?

For initial in vitro experiments, preparing a high-concentration stock solution in a water-miscible organic solvent is the most common and practical first step.

  • Recommended Solvent: 100% Dimethyl sulfoxide (DMSO).

  • Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of poorly soluble compounds. It is miscible with aqueous media, such as cell culture fluids and buffers, allowing for subsequent dilution to working concentrations.

  • Critical Consideration: It is imperative to keep the final concentration of DMSO in your assay below a certain threshold (typically <0.5% v/v, but should be determined for your specific assay) to avoid solvent-induced artifacts or cytotoxicity.

II. Troubleshooting Guide: Formulation Strategies

This section addresses common problems encountered when working with this compound in aqueous environments and provides detailed, actionable solutions.

Problem 1: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell media.

This is a classic sign that the aqueous solubility has been exceeded upon dilution, a common issue for BCS Class II compounds which have low solubility but high permeability.[6][7] The key is to formulate the compound in a way that increases its apparent solubility in the final aqueous system.

Solution A: Co-Solvency Approach

The use of co-solvents involves blending a water-miscible organic solvent with water to increase the solubility of non-polar solutes.[8][9] Co-solvents work by reducing the polarity of the aqueous environment and disrupting water's hydrogen-bonding network, making it more favorable for the hydrophobic drug molecule.[4]

  • Common Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol (PG), ethanol, and glycerin.[8][10]

  • Experimental Insight: The relationship between co-solvent concentration and solubility is often logarithmic.[10][11] A systematic screening of different co-solvents and their concentrations is recommended to find the optimal blend that maintains solubility without compromising the biological assay. However, be aware of the "solubility-permeability interplay," where high concentrations of some co-solvents can decrease membrane permeability even as they increase solubility.[12]

Table 1: Comparison of Common Co-solvents for Pharmaceutical Formulations

Co-SolventTypical Concentration Range in FormulationsKey AdvantagesConsiderations
PEG 400 10-50%High solubilizing capacity for many APIs; low toxicity.Can decrease membrane permeability at high concentrations.[12]
Propylene Glycol 5-40%Good solubilizer; also acts as a preservative.Potential for toxicity, especially in pediatric formulations.[10]
Ethanol 1-20%Effective solubilizer; volatile.Can cause precipitation upon dilution; potential for biological effects.[10]
Solution B: pH Modification

For ionizable drug molecules, solubility is highly dependent on the pH of the solution.[13][14] The imidazo[1,2-a]pyridine scaffold contains basic nitrogen atoms that can be protonated at acidic pH.

  • Mechanism: The Henderson-Hasselbalch equation predicts that for a basic drug, solubility increases as the pH of the solution drops below its pKa, because the ionized (protonated) form of the drug is generally much more water-soluble than the neutral form.[15][16]

  • Actionable Step: Determine the pKa of this compound. Then, conduct a pH-solubility profile by measuring its equilibrium solubility in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[17] If solubility is significantly higher at lower pH, using an acidic buffer for your formulation could be a viable strategy, provided the pH is compatible with your experimental system.

pH_Solubility cluster_pH Solution pH vs. Compound State cluster_Solubility Resulting Solubility Low_pH Low pH (pH < pKa) High_Sol Ionized Form (BH+) HIGH Aqueous Solubility Low_pH->High_Sol Protonation Favored Neutral_pH Neutral/High pH (pH > pKa) Low_Sol Neutral Form (B) LOW Aqueous Solubility Neutral_pH->Low_Sol Neutral Form Favored

Caption: pH effect on a basic compound's solubility.

Solution C: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like this compound, forming a water-soluble inclusion complex.[20][21]

  • Mechanism: The hydrophobic drug molecule partitions into the non-polar cavity of the cyclodextrin, while the complex's hydrophilic outer surface interacts favorably with water, increasing the apparent solubility of the drug.[21][22] This is a widely used and effective technique for improving the solubility, dissolution rate, and bioavailability of poorly soluble drugs.[19][23]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[22]

Cyclodextrin_Complex cluster_system Cyclodextrin Inclusion Complex Formation Drug Drug (Hydrophobic) Complex Soluble Drug-CD Complex Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Encapsulation of a drug by a cyclodextrin.

This protocol helps determine which cyclodextrin is most effective and the stoichiometry of the complex.

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10% w/v HP-β-CD) in your desired buffer.

  • Equilibration: Add an excess amount of this compound powder to each solution. Ensure undissolved solid remains.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling & Analysis: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the concentration of dissolved this compound (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear relationship (Aₗ-type diagram) indicates the formation of a soluble 1:1 complex, and the slope can be used to calculate the stability constant.

Problem 2: I'm observing poor oral bioavailability in my in vivo studies, likely due to low solubility.

For in vivo applications, especially oral delivery, enhancing both solubility and the dissolution rate in the gastrointestinal tract is paramount.[22] This often requires more advanced formulation strategies like creating amorphous solid dispersions.

Solution: Amorphous Solid Dispersions (ASDs)

An amorphous solid dispersion (ASD) is a system where the active pharmaceutical ingredient (API) is molecularly dispersed in an amorphous (non-crystalline) state within a polymer matrix.[24][25]

  • Mechanism of Action: Crystalline materials must overcome a high energy barrier (lattice energy) to dissolve. The amorphous form has a higher free energy state, which bypasses this barrier, leading to significantly increased apparent solubility (often 5-100 fold) and faster dissolution rates.[26][27] The polymer carrier serves to stabilize the API in its high-energy amorphous state, preventing it from recrystallizing during storage or dissolution.[26][28]

  • Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.[4][28]

ASD_Workflow cluster_prep ASD Preparation (Solvent Evaporation) cluster_result Result Start 1. Dissolve Drug & Polymer in a common solvent Evap 2. Remove Solvent (e.g., Rotary Evaporation, Spray Drying) Start->Evap ASD 3. Solid Dispersion Formed (Amorphous Drug in Polymer Matrix) Evap->ASD Amorphous Amorphous Drug (in ASD) (High Energy, High Solubility) ASD->Amorphous Leads to Crystalline Crystalline Drug (Low Energy, Low Solubility)

Caption: Workflow for creating an Amorphous Solid Dispersion.

  • Selection: Choose a polymer (e.g., PVP K30) and a drug-to-polymer ratio (e.g., 1:4 w/w).

  • Dissolution: Dissolve both this compound and the polymer in a suitable common volatile solvent (e.g., methanol or dichloromethane) in a round-bottom flask.

  • Evaporation: Remove the solvent under vacuum using a rotary evaporator. This rapid removal of solvent "traps" the drug in its amorphous state within the polymer matrix.

  • Drying: Further dry the resulting solid film/powder in a vacuum oven overnight to remove any residual solvent.

  • Characterization: Scrape the solid ASD from the flask. It is crucial to confirm the amorphous nature of the drug using techniques like Powder X-Ray Diffraction (PXRD) (which will show a halo pattern instead of sharp peaks) and Differential Scanning Calorimetry (DSC) (which will show a single glass transition temperature).

By implementing these scientifically-grounded strategies, researchers can effectively overcome the solubility challenges posed by this compound, leading to more reliable experimental data and advancing its potential as a therapeutic agent.

III. References

  • Arun, R. S., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: --INVALID-LINK--

  • Beni, S., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: --INVALID-LINK--

  • Chaudhary, A., et al. (2022). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: --INVALID-LINK--

  • Wikipedia contributors. (2024). Biopharmaceutics Classification System. Wikipedia. Available at: --INVALID-LINK--

  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: --INVALID-LINK--

  • Frank, K. J., et al. (2019). Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PubMed Central. Available at: --INVALID-LINK--

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available at: --INVALID-LINK--

  • Vasconcelos, T., et al. (2016). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: --INVALID-LINK--

  • Beni, S., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: --INVALID-LINK--

  • Division of Pharmacy Professional Development. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. University of Wisconsin-Madison. Available at: --INVALID-LINK--

  • Mauludin, R., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: --INVALID-LINK--

  • Amidon, G. L., et al. (2000). Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies. Available at: --INVALID-LINK--

  • Patel, J., & Shah, S. (2024). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available at: --INVALID-LINK--

  • Ananthan, S., & Reddy, K. V. N. (2018). Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research. Available at: --INVALID-LINK--

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Available at: --INVALID-LINK--

  • Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). Available at: --INVALID-LINK--

  • Dressman, J., et al. (2001). Report On The International Workshop On The Biopharmaceutics Classification System (BCS): Scientific And Regulatory Aspects In Practice. University of Alberta Libraries. Available at: --INVALID-LINK--

  • Seppic. (2025). Solubility enhancement with amorphous solid dispersions. Available at: --INVALID-LINK--

  • Shaik, N. R., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PubMed Central. Available at: --INVALID-LINK--

  • Technobis Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Available at: --INVALID-LINK--

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Available at: --INVALID-LINK--

  • Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available at: --INVALID-LINK--

  • Fiol, S., et al. (2018). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. Available at: --INVALID-LINK--

  • Patel, M., et al. (2016). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available at: --INVALID-LINK--

  • University of Jordan. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Available at: --INVALID-LINK--

  • Augustijns, P., & Brewster, M. E. (Eds.). (2007). Ionic Equilibria and the pH Dependence of Solubility. ResearchGate. Available at: --INVALID-LINK--

  • Kumar, S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: --INVALID-LINK--

  • Sharma, R., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. Available at: --INVALID-LINK--

  • Miller, J. M., et al. (2012). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. ResearchGate. Available at: --INVALID-LINK--

  • Singh, A., et al. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Available at: --INVALID-LINK--

  • Ananthan, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PubMed Central. Available at: --INVALID-LINK--

References

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are working with this privileged heterocyclic scaffold. Given its prevalence in numerous FDA-approved drugs and biologically active compounds, mastering its synthesis is crucial.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and optimize your reaction conditions for robust and reproducible results.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles and literature precedents.

Q1: My reaction shows no product formation or very low conversion. What are the likely causes and solutions?

A1: This is a common issue that can often be traced back to a few key areas. Let's break down the diagnostic process.

  • Cause 1: Purity and Reactivity of Starting Materials.

    • Insight: The nucleophilicity of the 2-aminopyridine and the electrophilicity of the carbonyl component (e.g., α-haloketone) are critical. Contaminants in starting materials can quench catalysts or interfere with the reaction.

    • Solution:

      • Verify Purity: Confirm the purity of your 2-aminopyridine and carbonyl compound using NMR or GC-MS. Recrystallize or re-purify if necessary.

      • Check α-Haloketone Stability: α-haloketones can be lachrymatory and unstable. Consider generating them in situ if you suspect degradation.[2]

      • Substituent Effects: Be aware of strong electron-withdrawing groups on the 2-aminopyridine, which decrease its nucleophilicity and can significantly slow down or inhibit the reaction. Conversely, electron-rich aminopyridines tend to give better results.[3]

  • Cause 2: Catalyst Inactivity or Incompatibility (for catalyzed reactions).

    • Insight: Metal catalysts like copper, gold, or iron are sensitive to air, moisture, and impurities. The choice of catalyst is also highly dependent on the specific reaction type (e.g., A3-coupling vs. oxidative cyclization).[4][5][6]

    • Solution:

      • Catalyst Handling: Use fresh, high-purity catalysts. For air-sensitive catalysts (e.g., some Cu(I) salts), ensure reactions are run under an inert atmosphere (Nitrogen or Argon).

      • Screen Different Catalysts: If one catalyst fails, others may succeed. For instance, in a three-component reaction of an aminopyridine, aldehyde, and alkyne, copper catalysts are common, but iodine has also been shown to be effective and is less sensitive.[7][8] Platinum and certain gold(I) catalysts have been reported to be ineffective or sluggish for some transformations.[4]

      • Check Ligands: If using a ligand, ensure its purity and proper stoichiometry.

  • Cause 3: Inappropriate Reaction Conditions.

    • Insight: The solvent, temperature, and concentration play a pivotal role in reaction success.

    • Solution:

      • Solvent Choice: The solvent must fully dissolve the reactants. Dichloromethane (DCM), Dimethylformamide (DMF), and toluene are common choices.[3][4] For some "green" protocols, water or even solvent-free conditions have proven highly effective, sometimes yielding better results than traditional organic solvents.[9][10]

      • Temperature Adjustment: Many syntheses require heating (e.g., 60-120 °C) to overcome the activation energy barrier.[3][7][9] If running at room temperature, try incrementally increasing the heat. Conversely, for highly reactive substrates, excessive heat can lead to decomposition.

      • Re-evaluate the Protocol: Double-check the procedure against the literature source. Small details, such as the order of reagent addition, can be critical.

Troubleshooting Workflow: Low or No Product Yield

cluster_sm Starting Materials cluster_cat Catalyst/Reagents cluster_cond Conditions start Low / No Yield Observed check_sm 1. Verify Starting Material Purity & Integrity start->check_sm sm_purity Impure? (Re-purify/Recrystallize) check_sm->sm_purity Potential Issues sm_stable Unstable? (Use fresh/Generate in-situ) check_sm->sm_stable Potential Issues check_cat 2. Assess Catalyst & Reagents cat_active Inactive? (Use fresh catalyst, run under inert gas) check_cat->cat_active Potential Issues cat_wrong Wrong Choice? (Screen other catalysts: Cu, I2, Fe, etc.) check_cat->cat_wrong Potential Issues check_cond 3. Review Reaction Conditions cond_temp Incorrect Temperature? (Increase/Decrease Temp) check_cond->cond_temp Potential Issues cond_solv Poor Solvent? (Screen other solvents: DMF, Toluene, H2O, neat) check_cond->cond_solv Potential Issues outcome Improved Yield sm_purity->check_cat sm_stable->check_cat cat_active->check_cond cat_wrong->check_cond cond_temp->outcome Implement Solutions cond_solv->outcome Implement Solutions

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: I'm observing significant side product formation. How can I improve selectivity?

A2: Side products often arise from competing reaction pathways. Identifying the impurity and understanding the mechanism is key to suppression.

  • Common Side Products & Solutions:

    • Self-condensation of Carbonyl Compound: If you are using ketones or aldehydes prone to self-condensation, this can be a major competing pathway.

      • Solution: Try adding the carbonyl compound slowly to the reaction mixture containing the aminopyridine and catalyst. This keeps its instantaneous concentration low. Lowering the reaction temperature can also favor the desired pathway.

    • Formation of Regioisomers: If your 2-aminopyridine has multiple nucleophilic sites, you might see isomeric products.

      • Solution: This is generally less common for imidazo[1,2-a]pyridines as the mechanism strongly favors the initial attack by the endocyclic pyridine nitrogen followed by intramolecular cyclization with the exocyclic amino group.[2][10] If observed, changing the catalyst or solvent might alter the regioselectivity.

    • Polymerization: Especially with terminal alkynes in multicomponent reactions, polymerization can be a problem.

      • Solution: Ensure the catalyst loading is optimized; too much catalyst can sometimes promote side reactions. Check that no radical initiators are present as contaminants.

Q3: My product is difficult to purify from the starting materials or byproducts. Any suggestions?

A3: Purification can be challenging, especially if the product and starting materials have similar polarities.

  • Strategies for Improved Purification:

    • Drive the Reaction to Completion: The best way to avoid purifying away starting materials is to consume them. Revisit the points in Q1 to push the reaction to >95% conversion.

    • Acid/Base Wash: Imidazo[1,2-a]pyridines are basic. During aqueous workup, you can wash the organic layer with dilute acid (e.g., 1M HCl) to extract the product into the aqueous phase as a salt, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃) and re-extract the pure product with an organic solvent.

    • Chromatography Optimization:

      • Try different solvent systems (e.g., switch from ethyl acetate/hexane to DCM/methanol).

      • Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can prevent streaking on silica gel.

    • Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent system can be found. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane) to find one where the product is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

This section covers broader questions about reaction design and optimization.

Q1: How do I choose the optimal catalyst for my synthesis?

A1: The "best" catalyst depends on the specific transformation. There is no one-size-fits-all answer, but here are some guiding principles:

  • Copper (Cu): Copper salts (e.g., CuI, CuBr, CuSO₄) are workhorses for imidazo[1,2-a]pyridine synthesis, especially for multicomponent A3-coupling and oxidative cyclization reactions.[3][11][12] They are relatively cheap and effective. Cu(I) is often the active species.

  • Iron (Fe): Iron catalysts like FeCl₃ are effective for cascade reactions involving nitroolefins and are praised for being inexpensive and environmentally benign.[7]

  • Iodine (I₂): Molecular iodine has emerged as a powerful metal-free catalyst. It is cheap, readily available, and can catalyze reactions efficiently, often at room temperature, via activation of intermediates.[8][13]

  • Gold (Au): Gold catalysts (e.g., PicAuCl₂) can catalyze the reaction between pyridine N-oxides and alkynes under mild conditions, but they are significantly more expensive and can be sensitive.[4]

  • Catalyst-Free: For certain substrate combinations, particularly the reaction of 2-aminopyridines with reactive α-haloketones, no catalyst is required. These reactions often proceed efficiently with gentle heating in the absence of any solvent.[7][9][10]

Q2: What is the effect of temperature and solvent on the reaction?

A2: Temperature and solvent are critically linked.

  • Temperature: Generally, higher temperatures increase the reaction rate. For many standard procedures, temperatures between 80 °C and 120 °C are optimal.[3][11] However, excessive heat can promote side reactions and decomposition, leading to lower isolated yields. Optimization is key; start at a moderate temperature (e.g., 80 °C) and adjust based on reaction progress.

  • Solvent:

    • Role: The primary role of the solvent is to dissolve the reactants and facilitate their interaction.

    • Common Choices: High-boiling polar aprotic solvents like DMF are often effective.[3] Toluene is a good choice for reactions that require higher temperatures.[12]

    • Green Alternatives: In line with green chemistry principles, water (often with a surfactant like SDS) has been used successfully for certain copper-catalyzed A3 couplings.[14][15] Solvent-free (neat) reactions are also highly efficient for specific substrates, eliminating the need for solvent purchase and disposal.[9]

Optimization of a Copper-Catalyzed Synthesis

The following table, adapted from the work of Yan et al., illustrates a typical optimization process for the reaction between 2-aminopyridine and a nitroolefin.[3]

EntryCatalyst (10 mol%)SolventTemperature (°C)Yield (%)
1CuClDMF8075
2CuBrDMF8090
3CuIDMF8085
4Cu(OAc)₂DMF8041
5CuBrDMSO8082
6CuBrToluene8055
7CuBrDMF6063
8CuBrDMF10088

As this data shows, CuBr in DMF at 80 °C provided the optimal conditions for this specific reaction.

General Reaction Mechanism & Experimental Protocol
General Mechanism: Tschitschibabin-Type Synthesis

The most classic synthesis involves the condensation of a 2-aminopyridine with an α-haloketone. The mechanism proceeds in two key steps:

  • Sₙ2 Alkylation: The endocyclic (ring) nitrogen of the 2-aminopyridine, being more nucleophilic, attacks the α-carbon of the haloketone, displacing the halide and forming an N-phenacylpyridinium salt intermediate.

  • Intramolecular Cyclization/Dehydration: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring.

Caption: Mechanism of the Tschitschibabin-type synthesis.

Protocol: Copper-Catalyzed A³-Coupling in Aqueous Media

This protocol is adapted from an environmentally friendly procedure developed by Panda & Behera (2019) and demonstrates a robust method for synthesizing diverse imidazo[1,2-a]pyridines.[15]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde derivative (1.0 mmol)

  • Terminal alkyne derivative (1.2 mmol)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 10 mol%)

  • Sodium Ascorbate (0.2 mmol, 20 mol%)

  • Sodium Dodecyl Sulfate (SDS) (0.1 mmol, 10 mol%)

  • Deionized Water (2 mL)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a 10 mL round-bottom flask, add SDS (29 mg, 0.1 mmol) and deionized water (2 mL). Stir vigorously for 5 minutes at room temperature to form a micellar solution.

  • Add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), CuSO₄·5H₂O (25 mg, 0.1 mmol), and sodium ascorbate (40 mg, 0.2 mmol) to the flask.

  • Finally, add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Equip the flask with a condenser and stir the mixture at 50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour until the starting material is consumed (typically 6-16 hours).

  • Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[15][16]

References

Technical Support Center: Synthesis of 8-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 8-nitroimidazo[1,2-a]pyridine. This guide is designed to provide in-depth technical assistance to researchers encountering challenges in their synthetic routes. As a Senior Application Scientist, my goal is to offer not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind the formation of common side-products. This resource is structured in a question-and-answer format to directly address the practical issues you may face at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and what are the key challenges?

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of the synthetic chemist. However, the introduction of a nitro group at the 8-position presents specific challenges, primarily concerning regioselectivity and potential side-reactions involving the nitro group itself.

The two most prevalent strategies for constructing the this compound core are:

  • The Tschitschibabin Reaction and its Modifications: This classical approach involves the condensation of a 3-nitro-2-aminopyridine with an α-halocarbonyl compound. While effective, the primary challenge is the potential for the formation of regioisomeric products if the α-halocarbonyl is unsymmetrical.[1]

  • Multicomponent Reactions (MCRs): One-pot reactions involving a 3-nitro-2-aminopyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction) offer a rapid and convergent route.[2][3] However, optimizing the reaction conditions to suppress side-reactions and ensure high yields can be complex.

A key challenge in all approaches is the potential for the nitro group to be reduced or to participate in unexpected cyclization pathways, particularly under harsh reaction conditions or in the presence of certain catalysts.[4]

Troubleshooting Guide: Side-Reactions and Byproducts

This section delves into specific issues you might encounter during the synthesis of this compound, providing insights into their causes and practical solutions.

Issue 1: Formation of an Unexpected Isomer - The Regioselectivity Problem

Q2: I performed a reaction between 3-nitro-2-aminopyridine and bromoacetone, expecting to get 2-methyl-8-nitroimidazo[1,2-a]pyridine. However, my NMR spectrum shows a mixture of two isomers. What is the other isomer and how can I avoid it?

This is a classic regioselectivity issue. The "other" isomer is likely the 7-methyl-5-nitroimidazo[1,2-a]pyridine.

Causality: The cyclization of a substituted 2-aminopyridine with an unsymmetrical α-haloketone can proceed via two distinct pathways, depending on which nitrogen atom of the 2-aminopyridine acts as the initial nucleophile.

  • Pathway A (Desired): The endocyclic nitrogen of the pyridine ring attacks the α-halocarbonyl, leading to the formation of the desired 8-nitro isomer.

  • Pathway B (Side-Product): The exocyclic amino group can also initiate the reaction, which after a series of steps can lead to the formation of the isomeric 5-nitro product.

Visualizing the Reaction Pathways:

G cluster_0 Reaction of 3-nitro-2-aminopyridine with Bromoacetone Start 3-nitro-2-aminopyridine + Bromoacetone PathwayA Pathway A: Endocyclic N attacks Start->PathwayA Favored by steric hindrance PathwayB Pathway B: Exocyclic NH2 attacks Start->PathwayB Electronically favored ProductA Desired Product: 8-Nitro Isomer PathwayA->ProductA ProductB Side-Product: 5-Nitro Isomer PathwayB->ProductB G Start This compound ReducingConditions Reducing Conditions (e.g., Pd/C, H2 or Fe/HCl) Start->ReducingConditions Product 8-Aminoimidazo[1,2-a]pyridine ReducingConditions->Product

References

stability issues of 8-Nitroimidazo[1,2-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-nitroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a member of the nitroaromatic heterocyclic class of compounds, which are of significant interest in medicinal chemistry. However, the very features that make this scaffold biologically active—the nitro group and the fused aromatic system—also render it susceptible to various degradation pathways in solution. Understanding these stability issues is critical for obtaining reproducible experimental results and for the development of viable drug candidates. This guide will walk you through the common stability challenges and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of this compound in solution.

Q1: I've noticed a yellowing of my this compound solution upon storage in the lab. What could be the cause?

A1: The yellowing of your solution is a common indicator of degradation. This is often due to photodegradation, especially if the solution is exposed to ambient light. Nitroaromatic compounds are known to be light-sensitive. The UV radiation can excite the nitro group, leading to the formation of reactive species and subsequent degradation products, which are often colored. To mitigate this, always store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

Q2: My compound seems to be losing potency or showing inconsistent results in biological assays. Could this be a stability issue?

A2: Absolutely. Loss of potency is a classic sign of compound degradation. The degradation of this compound can occur through several mechanisms, including hydrolysis, oxidation, and photodegradation. Any of these pathways will reduce the concentration of the active parent compound in your solution, leading to variable results in your assays. It is crucial to use freshly prepared solutions whenever possible or to validate the stability of your stock solutions under your specific storage conditions.

Q3: What are the optimal pH conditions for storing this compound solutions?

A3: The stability of this compound is pH-dependent. As a general rule for nitroaromatic compounds, neutral to slightly acidic conditions (pH 4-7) are preferable for storage.[1] Both strongly acidic and, particularly, strongly alkaline conditions can promote hydrolysis of the imidazo[1,2-a]pyridine ring system or reactions involving the nitro group. For instance, metronidazole, a related nitroimidazole, is known to be highly susceptible to alkaline hydrolysis.[2] It is recommended to buffer your solutions if they are to be stored for an extended period.

Q4: What solvents are recommended for preparing stock solutions of this compound?

A4: For stock solutions, aprotic, anhydrous solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally recommended. These solvents minimize the risk of hydrolysis. However, it is important to be aware that even in these solvents, degradation can occur over time, especially if they are not of high purity and anhydrous. For working solutions in aqueous buffers, it is best to prepare them fresh from a concentrated stock just before use. Some derivatives of 3-nitroimidazo[1,2-a]pyridine have shown poor aqueous solubility, which can also be a challenge.[3][4]

Q5: Are there any known incompatible reagents or excipients I should avoid when working with this compound?

A5: Yes. Avoid strong reducing agents, as they can reduce the nitro group, leading to the formation of nitroso, hydroxylamine, and ultimately amine derivatives.[3] Also, be cautious with strong oxidizing agents and reactive nucleophiles. When preparing formulations, it is important to conduct compatibility studies with your chosen excipients.

Part 2: Troubleshooting Guide for Stability Issues

This section provides a structured approach to diagnosing and resolving common stability problems encountered during experiments with this compound.

Issue 1: Rapid Degradation of the Compound in Aqueous Solution
  • Symptom: You observe a rapid decrease in the parent compound peak area by HPLC analysis of your aqueous working solution, even when stored at 4°C for a short period. You may also see the appearance of new peaks in the chromatogram.

  • Potential Causes & Troubleshooting Steps:

    • Hydrolysis: The imidazo[1,2-a]pyridine ring may be susceptible to hydrolysis, especially at non-neutral pH.

      • Action: Measure the pH of your solution. If it is acidic or basic, adjust it to a neutral or slightly acidic pH (4-7) using a suitable buffer system. Re-analyze the stability of the compound in the buffered solution.

    • Oxidation: The compound may be undergoing oxidation, which can be catalyzed by trace metal ions or exposure to air.

      • Action: Prepare your buffers with high-purity water. Consider de-gassing your solutions by sparging with nitrogen or argon to remove dissolved oxygen. You can also add a small amount of an antioxidant like EDTA to chelate any catalytic metal ions.

    • Photodegradation: Exposure to light during preparation or storage can cause degradation.

      • Action: Prepare and store your solutions in a dark environment or use amber-colored glassware. Protect the solutions from light during the experiment as much as possible.

Issue 2: Poor Reproducibility in Experimental Results
  • Symptom: You are getting inconsistent data from your experiments (e.g., variable IC50 values in biological assays, fluctuating analytical measurements).

  • Potential Causes & Troubleshooting Steps:

    • Inconsistent Solution Preparation: Minor variations in solution preparation can lead to significant differences in compound stability.

      • Action: Standardize your solution preparation protocol. Always use freshly prepared solutions for critical experiments. If stock solutions are used, ensure they are from the same batch and have been stored under identical, validated conditions.

    • Adsorption to Labware: The compound may be adsorbing to the surface of your plastic or glass containers, leading to a lower effective concentration.

      • Action: Test for adsorption by comparing the concentration of a solution stored in different types of containers (e.g., polypropylene vs. glass). Silanized glass vials can sometimes reduce adsorption.

    • Metabolic Instability (for in vitro/in vivo studies): If you are working with biological systems, the compound may be rapidly metabolized. Several 3-nitroimidazo[1,2-a]pyridine derivatives have shown poor microsomal stability.[3][4]

      • Action: Perform a microsomal stability assay to determine the metabolic half-life of your compound. This will help you to interpret your biological data more accurately.

Issue 3: Precipitation of the Compound from Solution
  • Symptom: You observe solid material forming in your solution, either immediately after preparation or upon storage.

  • Potential Causes & Troubleshooting Steps:

    • Poor Solubility: The compound may have low solubility in your chosen solvent system, particularly in aqueous buffers. Some 3-nitroimidazo[1,2-a]pyridine derivatives are known to have poor aqueous solubility.[3][4]

      • Action: Determine the thermodynamic solubility of your compound in the experimental medium. You may need to use a co-solvent (e.g., a small percentage of DMSO or ethanol) to increase solubility. Be sure to validate that the co-solvent does not affect your experimental outcome.

    • "Salting Out": High concentrations of salts in your buffer can decrease the solubility of your compound.

      • Action: Try reducing the salt concentration of your buffer if possible. Alternatively, you may need to find a different buffer system in which your compound is more soluble.

    • Degradation to an Insoluble Product: One of the degradation products may be less soluble than the parent compound.

      • Action: Analyze the precipitate by techniques such as LC-MS or NMR to identify its structure. This will help you to understand the degradation pathway and take steps to prevent it.

Part 3: Experimental Protocols

To systematically investigate and control for stability issues, the following protocols are recommended.

Protocol 1: Forced Degradation Study

This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.[2][5]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 80°C for 2 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 80°C for 2 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, heat a solution of the compound at 80°C for 24 hours.

  • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Start with a high aqueous percentage and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (determine this by UV-Vis spectroscopy).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation:

  • Analyze the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak and from each other.

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Part 4: Data and Visualizations

Table 1: Factors Influencing the Stability of this compound in Solution
FactorPotential ImpactMitigation Strategy
pH High susceptibility to degradation in strongly acidic or alkaline conditions, especially alkaline.[2]Maintain solutions at a neutral to slightly acidic pH (4-7) using a buffer.
Light Prone to photodegradation, leading to the formation of colored by-products.[1][6]Store solutions in amber vials or protect them from light with aluminum foil.
Temperature Elevated temperatures can accelerate hydrolytic and oxidative degradation.Store stock solutions at -20°C or -80°C. Prepare working solutions fresh.
Oxygen Can lead to oxidative degradation, potentially catalyzed by trace metals.De-gas solutions and consider using antioxidants like EDTA.
Solvent Protic solvents can facilitate hydrolysis. Purity of aprotic solvents is key.Use high-purity, anhydrous aprotic solvents for stock solutions.

Diagram 1: Troubleshooting Workflow for Solution Instability

G start Inconsistent Results or Visible Degradation check_solution Is the solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh no_fresh No check_solution->no_fresh check_storage How was the solution stored? yes_fresh->check_storage prepare_fresh Prepare fresh solution and re-test no_fresh->prepare_fresh final_check Problem Resolved? prepare_fresh->final_check light_exposure Exposed to light? check_storage->light_exposure protect_light Store in amber vials/ protect from light light_exposure->protect_light Yes check_ph What is the solution pH? light_exposure->check_ph No protect_light->final_check adjust_ph Adjust pH to 4-7 using a buffer check_ph->adjust_ph Acidic/Basic check_oxygen Was the solution de-gassed? check_ph->check_oxygen Neutral adjust_ph->final_check degas_solution De-gas with N2/Ar and/or add EDTA check_oxygen->degas_solution No check_oxygen->final_check Yes degas_solution->final_check

Caption: A decision tree for troubleshooting stability issues.

Diagram 2: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_photodegradation Photodegradation (UV/Light) parent This compound hydrolysis_products Ring-opened products parent->hydrolysis_products H₂O, H⁺/OH⁻ nitroso Nitroso derivative parent->nitroso [H] photo_products Complex mixture of photodegradation products (often colored) parent->photo_products hydroxylamine Hydroxylamine derivative nitroso->hydroxylamine amine Amine derivative hydroxylamine->amine

Caption: Major degradation pathways for this compound.

References

Technical Support Center: Overcoming Resistance to 8-Nitroimidazo[1,2-a]pyridine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the use of 8-Nitroimidazo[1,2-a]pyridine compounds in oncology. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of drug resistance, a significant hurdle in cancer therapy. Our goal is to equip you with the knowledge and practical tools to anticipate, identify, and overcome resistance in your cancer cell models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism of action and resistance to this compound compounds.

Q1: What is the primary mechanism of action for this compound anticancer compounds?

A1: The anticancer activity of this compound compounds is critically dependent on the hypoxic (low oxygen) conditions often found in solid tumors.[1][2] The core mechanism involves the bioreductive activation of the nitro group on the pyridine ring by cellular nitroreductases.[3][4][5] Under hypoxic conditions, this reduction leads to the formation of reactive nitroso and hydroxylamine intermediates.[2] These reactive species can then form adducts with cellular macromolecules, including DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][6][7] Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can induce apoptosis by activating caspases and modulating key signaling pathways like PI3K/Akt/mTOR.[6][8][9]

Q2: My cancer cells are showing reduced sensitivity to an this compound compound. What are the likely mechanisms of resistance?

A2: Resistance to nitroimidazole-based compounds is a multifaceted issue. The primary mechanisms to consider are:

  • Decreased Nitroreductase Activity: Since nitroreductases are essential for activating the drug, a decrease in their expression or activity is a common resistance mechanism.[3][4][5] This can be due to genetic mutations or epigenetic silencing of the genes encoding these enzymes.

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing the intracellular concentration of the compound.[10]

  • Alterations in the Tumor Microenvironment: While hypoxia is required for drug activation, severe anoxia or changes in the tumor microenvironment can alter the metabolic state of the cells, potentially impacting the reduction process.

  • Enhanced DNA Repair Mechanisms: Cancer cells can enhance their DNA repair capabilities, allowing them to more efficiently repair the DNA damage induced by the activated this compound compound.

  • Activation of Alternative Survival Pathways: Cells may upregulate pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, to counteract the drug's cytotoxic effects.[8][9]

Q3: How can I experimentally confirm that my cells have developed resistance?

A3: The gold standard for confirming drug resistance is to determine the half-maximal inhibitory concentration (IC50) value.[11] You will need to compare the IC50 of the parental (sensitive) cell line to that of the suspected resistant cell line. A significant increase in the IC50 value for the resistant line confirms the development of resistance. This is typically done using a cell viability assay, such as the MTT or CCK-8 assay.[12]

Q4: Are there commercially available assays to measure nitroreductase activity in my cell lines?

A4: Yes, several commercial kits are available to quantify nitroreductase activity. These assays are often based on the reduction of a non-fluorescent or non-luminescent substrate into a detectable product.[13] For example, some kits use a luciferin derivative that is selectively reduced by nitroreductase to produce luciferin, which can then be measured using a luciferase detection system.[13] There are also fluorescent probes that can be used for ratiometric fluorescence assays to observe nitroreductase activity in living cells.[14][15]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common experimental issues encountered when studying resistance to this compound compounds.

Issue 1: Inconsistent or Non-reproducible IC50 Values

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Cell Culture Inconsistency Variations in cell passage number, confluency, or growth media can affect drug sensitivity.Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of drug treatment.
Drug Stability The this compound compound may be unstable in solution or sensitive to light.Prepare fresh drug solutions for each experiment. Store stock solutions as recommended by the manufacturer, protected from light and at the appropriate temperature.
Assay Variability Inconsistent incubation times, reagent volumes, or plate reader settings can lead to variable results.Standardize the assay protocol. Ensure accurate pipetting, consistent incubation times, and use the same plate reader settings for all experiments. Include appropriate controls (e.g., vehicle-only, untreated cells).
Hypoxia Level Fluctuation Since the drug's activity is hypoxia-dependent, variations in oxygen levels will impact the IC50.Use a calibrated hypoxia chamber or a workstation with precise oxygen control. Verify the oxygen level with a sensor during the experiment.
Issue 2: Failure to Generate a Resistant Cell Line

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Inappropriate Drug Concentration The starting drug concentration for selection may be too high, causing excessive cell death, or too low, failing to apply sufficient selective pressure.[16]Begin with a concentration around the IC20 (inhibitory concentration that kills 20% of cells).[16] Gradually increase the drug concentration in a stepwise manner as the cells adapt.[11][17]
Insufficient Duration of Drug Exposure Developing stable resistance is a gradual process that can take several weeks to months.[11][18]Be patient. Continuously culture the cells in the presence of the drug, gradually increasing the concentration over an extended period.[11]
Pulsatile vs. Continuous Exposure The method of drug exposure can influence the development of resistance.Consider both continuous exposure and pulsatile exposure (treating for a period, then allowing recovery in drug-free media) to mimic clinical dosing regimens.[12][17]
Cell Line Heterogeneity The parental cell line may lack the inherent genetic or epigenetic plasticity to develop resistance.If resistance fails to develop in one cell line, try a different cancer cell line with a distinct genetic background.

Part 3: Experimental Protocols & Workflows

This section provides detailed protocols for key experiments related to studying and overcoming resistance to this compound.

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a stepwise method for generating a cancer cell line with acquired resistance to an this compound compound.[11]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound compound

  • Cell counting solution (e.g., Trypan Blue)

  • Cell viability assay kit (e.g., MTT, CCK-8)

  • Hypoxia chamber or incubator

Procedure:

  • Determine the Initial IC50: Perform a dose-response experiment to determine the IC50 of the this compound compound in the parental cell line under hypoxic conditions.

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing the this compound compound at a concentration equal to the IC10-IC20.[11]

  • Stepwise Increase in Drug Concentration: Once the cells have recovered and are proliferating at a steady rate, increase the drug concentration by 1.5- to 2-fold.[11]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.

  • Cryopreservation: At each successful concentration step, cryopreserve a batch of cells for future reference.

  • Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by performing a cell viability assay to compare the IC50 of the resistant line to the parental line. A significant increase in IC50 indicates successful generation of a resistant cell line.[11]

Workflow for Investigating Resistance Mechanisms

The following diagram illustrates a logical workflow for investigating the mechanisms of resistance in your newly generated resistant cell line.

Resistance_Mechanism_Workflow start Resistant Cell Line (vs. Parental) ic50 Confirm Resistance (IC50 Shift) start->ic50 nitroreductase Measure Nitroreductase Activity/Expression (Luminescence/qPCR/Western) ic50->nitroreductase efflux Assess Drug Efflux (ABC Transporter Expression & Activity Assays) ic50->efflux dna_repair Evaluate DNA Repair (Comet Assay, γH2AX staining) ic50->dna_repair pathways Analyze Signaling Pathways (Western Blot, RNA-Seq) ic50->pathways nitro_low Decreased Activity nitroreductase->nitro_low efflux_high Increased Efflux efflux->efflux_high repair_high Enhanced Repair dna_repair->repair_high pathway_alt Altered Pathways (e.g., PI3K/Akt) pathways->pathway_alt

Caption: Workflow for investigating resistance mechanisms.

Protocol 2: Nitroreductase Activity Assay (Luminometric)

This protocol is adapted from commercially available kits for measuring nitroreductase activity.[13]

Materials:

  • Parental and resistant cell lysates

  • Luminometric nitroreductase assay kit (containing NTR substrate, reaction buffer, and detection reagents)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Prepare Cell Lysates: Prepare protein lysates from both parental and resistant cell lines according to the kit manufacturer's instructions. Determine the protein concentration of each lysate.

  • Prepare Standards and Samples: Prepare a standard curve using the provided nitroreductase standard. In separate wells of the 96-well plate, add equal amounts of protein from the parental and resistant cell lysates.

  • Add Reaction Mixture: Add the nitroreductase substrate and reaction buffer to each well.

  • Incubate: Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).

  • Add Detection Reagent: Add the detection reagent, which contains luciferase and ATP, to each well.

  • Measure Luminescence: Immediately measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the nitroreductase activity in the cell lysates by comparing the luminescence values to the standard curve. A significant decrease in luminescence in the resistant cell line compared to the parental line indicates reduced nitroreductase activity.

Part 4: Strategies to Overcome Resistance

Once a mechanism of resistance has been identified, the following strategies can be explored to restore sensitivity to this compound compounds.

Signaling Pathway of Hypoxia-Activated Prodrugs and Resistance

The following diagram illustrates the activation of this compound and potential points of intervention to overcome resistance.

Hypoxia_Activation_Pathway cluster_cell Cancer Cell Prodrug This compound (Inactive Prodrug) Activated_Drug Reactive Intermediates Prodrug->Activated_Drug Reduction by NTR Efflux Drug Efflux (ABC Transporters) Prodrug->Efflux DNA_Damage DNA Damage Activated_Drug->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair Enhanced DNA Repair DNA_Damage->DNA_Repair Counteracts Survival_Pathways Pro-Survival Signaling (e.g., PI3K/Akt) Apoptosis->Survival_Pathways Inhibits Hypoxia Hypoxia (Low O2) NTR Nitroreductases Hypoxia->NTR Upregulates

Caption: Hypoxia-activated prodrug pathway and resistance.

Experimental Approaches to Overcoming Resistance
  • Combination Therapy: Combining the this compound compound with other anticancer agents is a promising strategy.[10][19]

    • Inhibitors of Drug Efflux Pumps: Co-administration with an ABC transporter inhibitor can increase the intracellular concentration of the this compound.[10]

    • Inhibitors of DNA Repair: Combining with a DNA repair inhibitor (e.g., a PARP inhibitor) can prevent the cancer cells from repairing the drug-induced DNA damage.

    • Targeted Therapy: If a specific survival pathway is upregulated in the resistant cells (e.g., PI3K/Akt), a targeted inhibitor against that pathway can re-sensitize the cells to the this compound.[6][9][10]

  • Immunotherapy: Combining the this compound with immunotherapies, such as checkpoint inhibitors, could enhance the anti-tumor immune response.[10][19] The drug-induced cell death can release tumor antigens, priming the immune system to recognize and attack the cancer cells.

  • Novel Drug Delivery Systems: Encapsulating the this compound in nanoparticles can help bypass efflux pumps and enhance its delivery to the tumor site.[10]

  • Genetic Engineering: For preclinical studies, CRISPR-Cas9 technology can be used to knock out genes responsible for resistance, such as specific ABC transporters, to validate their role and explore the potential of gene-targeted therapies.[16][20]

References

Technical Support Center: Enhancing the Bioavailability of 8-Nitroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing significant promise as anticancer, antitubercular, and antiprotozoal agents.[1] The incorporation of a nitro group, specifically at the 8-position, can be critical for the mechanism of action, particularly for hypoxia-activated prodrugs or as a key pharmacophore in antimicrobial agents.[2][3] However, researchers frequently encounter a significant hurdle in the drug development pipeline: poor oral bioavailability. This issue often stems from the inherent physicochemical properties of these compounds, primarily low aqueous solubility and potential for rapid metabolic degradation.[4]

This guide serves as a dedicated technical support resource for research teams working with 8-nitroimidazo[1,2-a]pyridine derivatives. We will address common experimental challenges in a direct question-and-answer format, providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.

Section 1: Foundational Concepts - Diagnosing the Bioavailability Problem

This section addresses the initial questions every researcher should ask when a promising compound fails to perform in vivo.

FAQ 1.1: What are the primary drivers of low bioavailability for this compound derivatives?

Low bioavailability is rarely due to a single factor. For this class of compounds, it is typically an interplay of two major characteristics:

  • Poor Aqueous Solubility: The fused aromatic ring system contributes to a rigid, often lipophilic structure. Lipophilicity is a double-edged sword; while necessary for membrane permeation, excessively high lipophilicity leads to very low solubility in the aqueous environment of the gastrointestinal (GI) tract.[5] A drug must first dissolve to be absorbed. It is estimated that 40% of marketed drugs and up to 90% of discovery pipeline compounds exhibit poor water solubility, making this a pervasive challenge.[6]

  • Metabolic Instability: The nitro group is a key functional moiety, but it is also susceptible to enzymatic reduction by nitroreductases (NTRs) present in gut microbiota and the liver.[3][7] While this reduction is sometimes the intended activation mechanism for a prodrug, it can also lead to rapid "first-pass" metabolism, where the drug is eliminated before it can reach systemic circulation to exert its therapeutic effect.[8] Furthermore, the core scaffold can be metabolized through oxidation.

The interplay between these factors is critical. A compound that dissolves poorly will have a low concentration gradient driving its absorption, and what little is absorbed may be rapidly cleared by metabolic enzymes.

FAQ 1.2: My compound shows poor efficacy in animal models. How do I begin to diagnose the problem?

Before proceeding to complex formulation work, a systematic initial assessment is crucial. The goal is to classify your compound's limitations, often framed by the Biopharmaceutical Classification System (BCS), which categorizes drugs based on their solubility and permeability.[9]

A logical workflow is essential for efficiently identifying the bottleneck.

G cluster_0 start Start: Poor In Vivo Efficacy solubility Assess Thermodynamic Aqueous Solubility start->solubility permeability Assess Permeability (e.g., PAMPA or Caco-2 Assay) solubility->permeability Solubility OK? sol_issue Problem Identified: Poor Solubility (BCS Class II or IV) solubility->sol_issue Low Solubility metabolism Assess Metabolic Stability (Liver Microsome Assay) permeability->metabolism Permeability OK? perm_issue Problem Identified: Poor Permeability (BCS Class III or IV) permeability->perm_issue Low Permeability metabolism->perm_issue Metabolism OK? met_issue Problem Identified: High Metabolic Clearance metabolism->met_issue High Clearance solution1 Action: Proceed to Solubility Enhancement Strategies sol_issue->solution1 solution2 Action: Prodrug/Medicinal Chemistry Approach perm_issue->solution2 met_issue->solution2

Caption: Initial diagnostic workflow for low bioavailability.

Section 2: Troubleshooting Poor Aqueous Solubility

If your initial assessment points to poor solubility, the following FAQs provide a tiered approach to addressing the issue, from simple fixes for in vitro assays to advanced formulations for in vivo studies.

FAQ 2.1: My compound is crashing out during my in vitro cell-based assay. What are my immediate options?

This is a common frustration that can invalidate assay results. The goal here is not necessarily to create a pharmaceutically elegant formulation, but to achieve a stable, homogenous solution at the required concentration for the duration of the experiment.

  • Co-solvents: The use of a water-miscible organic solvent can often solve the problem. Dimethyl sulfoxide (DMSO) is the most common, but others like ethanol or propylene glycol can also be effective.[5]

    • Causality: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.

    • Protocol Insight: Always prepare a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO. Then, perform serial dilutions in your aqueous assay medium. Critically, ensure the final concentration of the co-solvent in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity or off-target effects. Run a vehicle control with the same final co-solvent concentration.

  • pH Modification: If your derivative has ionizable functional groups (acidic or basic), altering the pH of your buffer can dramatically increase solubility.

    • Causality: According to the Henderson-Hasselbalch equation, converting a neutral molecule to its ionized (salt) form increases its polarity and, therefore, its aqueous solubility. For a basic compound, lowering the pH will lead to protonation and increased solubility. For an acidic compound, increasing the pH will cause deprotonation and increase solubility.

FAQ 2.2: I need a more robust method than co-solvents for animal studies. What are the next steps in formulation development?

For in vivo studies, especially oral dosing, simply dissolving the compound in a high percentage of organic solvent is often not viable due to toxicity and potential for the drug to precipitate upon entering the aqueous environment of the GI tract. More advanced strategies are required.

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Micronization Increases surface area by reducing particle size (to microns), enhancing dissolution rate.[10]Simple, well-established technology.Does not increase equilibrium solubility; may not be sufficient for very insoluble compounds.[5]
Nanosuspensions Drastically increases surface area by reducing particle size (to nanometers), leading to a significant increase in dissolution velocity and saturation solubility.[11][12]Applicable to most poorly soluble drugs; enhances bioavailability significantly.[12]Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation.[5]
Complexation The drug molecule is encapsulated within the hydrophobic core of a carrier molecule, like a cyclodextrin, whose hydrophilic exterior improves water solubility.[6]Forms a true solution; can improve stability.Limited by the stoichiometry of the complex; high amounts of cyclodextrin can be toxic.[6]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine oil-in-water micro- or nanoemulsion upon gentle agitation in aqueous media (like GI fluids).[13][14]Presents the drug in a solubilized state, bypassing dissolution; can enhance lymphatic uptake.[14]Requires careful selection of excipients; potential for GI irritation from surfactants.

Section 3: Addressing Metabolic Instability and Permeability

If your compound is soluble but still shows poor bioavailability, the problem likely lies with its ability to cross the intestinal wall or survive first-pass metabolism.

FAQ 3.1: My compound is rapidly degraded in a liver microsome stability assay. What are my options?

High clearance in a liver microsome assay is a red flag for extensive first-pass metabolism.[4] For nitroaromatic compounds, this can occur via two primary routes: reduction of the nitro group or oxidation of the core scaffold.[8]

  • Medicinal Chemistry Approach: This is often the most effective long-term solution.

    • Metabolic Blockers: Introduce chemical groups (like fluorine) at positions identified as metabolically "hot." This can prevent enzymatic action at that site.

    • Scaffold Hopping: If metabolism is intractable, consider synthesizing analogues with modified core structures that retain activity but have improved metabolic profiles.[15][16]

  • Prodrug Strategy: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active agent.[17]

    • Causality: This approach can be used to temporarily mask the metabolic soft spot. For example, modifying a different part of the molecule might alter its affinity for metabolic enzymes, allowing it to be absorbed before being rapidly cleared.[18]

G cluster_0 Prodrug Nitroimidazole Prodrug (Inactive, Improved PK) ActiveDrug Active Drug (Released at Target Site) Prodrug->ActiveDrug Bioactivation (e.g., by Nitroreductase) Metabolites Inactive Metabolites ActiveDrug->Metabolites Metabolism Target Therapeutic Target ActiveDrug->Target Pharmacological Effect

Caption: General principle of a nitro-prodrug strategy.

FAQ 3.2: My compound is soluble and metabolically stable, but absorption is still low. Could efflux be the problem?

Yes. The cells lining the intestine are equipped with powerful efflux transporters, such as P-glycoprotein (P-gp), which act as cellular "bouncers," actively pumping foreign substances (including drugs) back into the GI lumen.[19] If your compound is a substrate for these pumps, its net absorption can be severely limited even if it has good passive permeability.

  • How to Diagnose: The gold standard in vitro model is the Caco-2 permeability assay.[20] Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized cells that mimics the intestinal barrier and expresses key efflux transporters.

  • Interpreting Results: In this assay, you measure the transport of your compound from the apical (GI lumen side) to the basolateral (blood side) (A→B) and in the reverse direction (B→A).

    • An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator that your compound is an efflux transporter substrate.

  • How to Mitigate:

    • Inhibitors: For experimental purposes, you can co-dose with a known P-gp inhibitor (e.g., verapamil) to confirm the involvement of the transporter. If bioavailability increases in the presence of the inhibitor, efflux is the likely culprit.

    • Medicinal Chemistry: The most viable clinical strategy is to design new analogues that are not substrates for these transporters. This often involves subtly altering the molecule's charge, size, or hydrogen bonding capacity.

Section 4: Key Experimental Protocols

Protocol 4.1: Step-by-Step Guide for a Preliminary Aqueous Solubility Assessment

This protocol provides a basic method to determine the thermodynamic solubility of your compound.

  • Preparation: Add an excess amount of your solid compound (enough that a small amount will visibly remain undissolved) to a known volume (e.g., 1 mL) of your test buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium.

  • Separation: After equilibration, check for undissolved solid at the bottom of the vial. If present, separate the saturated supernatant from the solid material by centrifugation (e.g., 14,000 rpm for 15 minutes) followed by careful filtration through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Accurately dilute the clear, saturated solution with a suitable solvent. Quantify the concentration of your compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.

  • Reporting: The resulting concentration is the thermodynamic solubility of your compound in that specific medium. For BCS classification purposes, this should be repeated at pH 1.2, 4.5, and 6.8.[21]

Protocol 4.2: Workflow for Developing a Nanosuspension Formulation

This protocol outlines a general approach for creating a nanosuspension for preclinical studies.

  • Screening Stabilizers:

    • Prepare a coarse suspension of your drug (~1-5% w/v) in aqueous solutions containing different stabilizers (e.g., Poloxamer 188, Tween 80, HPMC).

    • Subject these suspensions to high-energy mixing (e.g., probe sonication) for a short period.

    • Visually inspect for the best-performing stabilizer system that prevents immediate aggregation.

  • Particle Size Reduction (Homogenization):

    • Using the best stabilizer system identified, process the coarse suspension through a high-pressure homogenizer or a wet bead mill.[5]

    • High-Pressure Homogenization: Force the suspension through a very small gap under high pressure (10,000-30,000 PSI). The cavitation and shear forces break the drug microparticles into nanoparticles.[5] Multiple cycles are usually required.

  • Characterization:

    • Measure the particle size distribution and zeta potential using Dynamic Light Scattering (DLS). The target is a mean particle size below 500 nm with a narrow distribution (Polydispersity Index < 0.3).

    • Assess for any changes in the crystalline form of the drug using Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

  • Stability Testing:

    • Store the final nanosuspension at different conditions (e.g., 4°C, 25°C) and monitor particle size over time to ensure physical stability and prevent crystal growth.

References

troubleshooting inconsistent results in 8-Nitroimidazo[1,2-a]pyridine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Nitroimidazo[1,2-a]pyridine and its derivatives. This guide is designed to provide expert insights and actionable solutions to common challenges encountered during the synthesis, purification, and biological evaluation of this important class of compounds. Our goal is to help you achieve consistent, reliable results by explaining the causality behind experimental observations and offering field-proven troubleshooting strategies.

Section 1: Troubleshooting Synthesis & Purification

The synthesis of the imidazo[1,2-a]pyridine scaffold, particularly with a strongly electron-withdrawing nitro group at the 8-position, can be challenging. Issues with yield, purity, and regioselectivity are common. This section addresses the most frequent problems in a question-and-answer format.

Question 1: My reaction yield for this compound is consistently low. What are the likely causes and how can I optimize it?

Answer:

Low yields in imidazo[1,2-a]pyridine synthesis often stem from incomplete reactions, competing side reactions, or suboptimal reaction conditions which are exacerbated by the electronic properties of the nitro-substituted precursors.

Causality Explained: The primary route to the imidazo[1,2-a]pyridine core involves the cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound or a related synthon.[1] The nucleophilicity of the 2-aminopyridine is critical. An electron-withdrawing nitro group on the pyridine ring (e.g., in 2-amino-3-nitropyridine, a precursor for the 8-nitro product) significantly deactivates the ring, reducing the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms. This slows down the desired cyclization and can allow side reactions to dominate.[2]

Troubleshooting Protocol:

  • Assess Starting Material Purity: Impurities in 2-amino-3-nitropyridine or the carbonyl reagent can introduce competing reactants. Verify purity by NMR and LC-MS before starting.

  • Optimize Reaction Conditions: A systematic approach to optimizing conditions is crucial.

    • Solvent: Less polar solvents like toluene or dioxane can be effective but may require higher temperatures and longer reaction times. Polar aprotic solvents like DMF can accelerate the reaction but may also promote side reactions.[2]

    • Temperature: Due to the deactivated starting material, higher temperatures (e.g., 80-120°C) are often necessary.[2] Consider microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields by providing efficient, uniform heating.[3]

    • Catalyst: While many syntheses are base-catalyzed (e.g., NaHCO₃, K₂CO₃), some modern protocols use metal catalysts (e.g., Cu(I)) which can facilitate cyclization even with electron-deficient substrates.[2][4]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of starting materials and the formation of the product. If the reaction stalls, it points to deactivation or decomposition.

  • Consider an Inert Atmosphere: Although many protocols are run in air, sensitive intermediates may be prone to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent byproduct formation.[3]

Workflow for Optimizing Low-Yield Synthesis

start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity optimize_temp 2. Increase Temperature (Reflux or Microwave) check_purity->optimize_temp If pure optimize_solvent 3. Screen Solvents (e.g., Toluene, DMF, Dioxane) optimize_temp->optimize_solvent add_catalyst 4. Introduce Catalyst (e.g., CuBr, pTSA) optimize_solvent->add_catalyst monitor 5. Monitor Reaction by TLC/LC-MS add_catalyst->monitor result Improved Yield monitor->result Reaction complete

Caption: A systematic workflow for troubleshooting low synthetic yields.

Question 2: I'm observing multiple spots on my TLC and complex NMR spectra, suggesting significant impurities. What are the common side reactions?

Answer:

The formation of multiple products is often due to a lack of regioselectivity or the occurrence of intermolecular side reactions.

Causality Explained: The key cyclization step involves two nucleophilic nitrogen atoms in the 2-aminopyridine precursor: the endocyclic pyridine nitrogen (N1) and the exocyclic amino nitrogen (N2). While the reaction with an α-halocarbonyl typically proceeds via initial alkylation at the more nucleophilic N1, followed by intramolecular condensation with the N2, competing pathways can occur.[1][5] Furthermore, self-condensation of the carbonyl reagent or polymerization, especially under harsh heating, can generate significant impurities. For multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, selectivity issues can lead to a mixture of products.[5]

Troubleshooting Protocol:

  • Characterize Byproducts: Attempt to isolate the major byproducts by column chromatography and characterize them using Mass Spectrometry and NMR. Understanding their structure provides clues to the side reaction mechanism.

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of your reactants. An excess of the carbonyl reagent can lead to di-alkylation or self-condensation.

  • Lower Reaction Temperature: While higher temperatures can improve yield, they can also accelerate side reactions. Find the minimum temperature required for a reasonable reaction rate.

  • Modify Order of Reagent Addition: In some cases, pre-forming an intermediate before adding a final component can improve selectivity and yield a cleaner reaction.[3]

  • Purification Strategy: Nitroaromatic compounds can be challenging to purify due to their polarity and potential for strong interactions with silica gel.

    • Use a gradient elution in your column chromatography, starting with a non-polar solvent and gradually increasing polarity.

    • Consider alternative stationary phases like alumina if silica gel proves ineffective.

    • In some cases, impurities can be polymerized by gentle heating or aeration, rendering them non-volatile and easily separable by distillation or filtration if the desired product is stable under these conditions.[6]

Section 2: Troubleshooting Biological Assays

Inconsistent results in biological assays are a major bottleneck. For 8-Nitroimidazo[1,2-a]pyridines, these issues often trace back to the compound's physicochemical properties or its interaction with assay components.

Question 3: My biological assay results are highly variable between experiments. What could be causing this lack of reproducibility?

Answer:

Poor reproducibility with this class of compounds is frequently linked to poor aqueous solubility, compound instability, or interference with the assay's detection method.

Causality Explained: The imidazo[1,2-a]pyridine scaffold is often lipophilic, and this property can be exacerbated by certain substituents.[7] Many nitro-substituted derivatives exhibit poor aqueous solubility.[8][9][10] When a stock solution in a solvent like DMSO is diluted into aqueous assay buffer, the compound can precipitate out of solution. This precipitation may not be visible to the naked eye, leading to an actual concentration that is far lower and more variable than the intended concentration. This is a primary cause of inconsistent dose-response curves and seemingly random activity.

Troubleshooting Protocol:

  • Determine Kinetic Solubility: Before conducting extensive biological assays, perform a kinetic solubility test. A common method is nephelometry, which measures light scattering from precipitated particles as the compound is diluted from a DMSO stock into your specific assay buffer.

  • Optimize Compound Formulation:

    • If solubility is low, consider using co-solvents or solubilizing agents like cyclodextrins, but always run vehicle controls to ensure they do not affect the assay.

    • Avoid exceeding a final DMSO concentration of 0.5-1% in the assay, as higher concentrations can be toxic to cells and affect protein function.

  • Incorporate a Pre-incubation Step: After diluting the compound into the assay buffer, vortex thoroughly and let it equilibrate for 15-30 minutes. Centrifuge the plate or tubes at high speed (e.g., >10,000 g) for 10 minutes to pellet any precipitated compound before transferring the supernatant to the assay plate. This ensures you are working with the soluble fraction.

  • Assess Compound Stability: The nitroaromatic group can be susceptible to reduction by cellular components or degradation under certain pH or light conditions.[11][12] Re-analyze your compound stock solution by LC-MS after the experiment to check for degradation. Store stock solutions protected from light at -20°C or -80°C.

Solubility Troubleshooting Workflow

start Inconsistent Assay Results solubility_test 1. Measure Kinetic Solubility in Assay Buffer start->solubility_test is_soluble Is Solubility > Highest Test Conc.? solubility_test->is_soluble optimize_formulation 2. Optimize Formulation (Co-solvents, Excipients) is_soluble->optimize_formulation No proceed Proceed with Assay (Using Soluble Fraction) is_soluble->proceed Yes pre_spin 3. Use 'Pre-Spin' Protocol (Equilibrate, Centrifuge) optimize_formulation->pre_spin stability_check 4. Check Compound Stability (LC-MS Post-Assay) pre_spin->stability_check stability_check->proceed

Caption: Decision tree for addressing solubility-related assay inconsistency.

Question 4: I am using a fluorescence-based assay and see unexpected signal quenching. Could my 8-nitro compound be responsible?

Answer:

Yes, this is a well-documented phenomenon. Nitroaromatic compounds are potent electron acceptors and are known to act as strong fluorescence quenchers.

Causality Explained: Fluorescence quenching occurs when a substance (the quencher) decreases the fluorescence intensity of a fluorophore. For nitroaromatics, this often happens via photoinduced electron transfer (PET).[13] The electron-rich fluorophore, upon excitation by light, can transfer an electron to the electron-deficient nitroaromatic compound. This process provides a non-radiative pathway for the fluorophore to return to its ground state, meaning it does not emit a photon (light), and the fluorescence signal is quenched.[14] This can lead to false positives in assays where a decrease in signal is the desired readout, or false negatives in "turn-on" assays.

Troubleshooting Protocol:

  • Run a Quenching Control Experiment: Perform your assay without the biological target (e.g., no enzyme or cells) but with the fluorogenic substrate or probe. Add your this compound at the relevant concentrations. A dose-dependent decrease in fluorescence in this acellular setup confirms direct quenching.

  • Switch to an Orthogonal Assay: The most reliable solution is to validate your findings using a different detection method that is not based on fluorescence.

    • Luminescence: Assays based on luciferase or other luminescent reporters are often less susceptible to this type of quenching.

    • Absorbance: Colorimetric assays measuring absorbance (e.g., using a spectrophotometer) are a robust alternative.

    • Label-Free Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure binding directly and are not affected by optical properties.

Comparison of Assay Detection Methods
Detection MethodPrincipleSusceptibility to Nitro Compound InterferenceRecommended Use
Fluorescence Measures light emission after excitation.High. Prone to quenching artifacts.[13][15]Use with extreme caution. Always run quenching controls.
Luminescence Measures light produced by a chemical reaction.Low to Moderate. Generally more robust than fluorescence.Recommended alternative.
Absorbance Measures light absorbed by a sample.Low. Compound's own color can interfere but is correctable.Strong, reliable alternative.
Label-Free (SPR, ITC) Measures changes in mass or heat upon binding.Very Low. Not based on optical properties.Gold standard for validating binding interactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for synthesizing an this compound? A1: A common and regioselective approach is to start with a pyridine ring that already contains the nitro group in the desired position, such as 2-amino-3-nitropyridine. This precursor is then reacted with an appropriate α-halocarbonyl compound to form the fused imidazole ring.[16][17]

Q2: Are there specific safety concerns when working with 8-nitroimidazo[1,2-a]pyridines? A2: Yes. Nitroaromatic compounds as a class should be handled with care. They can be toxic, mutagenic, and environmentally persistent.[11] Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the material safety data sheet (MSDS).

Q3: My compound appears to degrade in DMSO stock over time. How can I improve its stability? A3: While DMSO is a common solvent, some compounds can be unstable in it. If you suspect degradation, aliquot your stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles. Protect solutions from light. If instability persists, consider making fresh solutions for each experiment or exploring alternative solvents like dimethylformamide (DMF), though solvent compatibility with your assay must be verified.

References

Validation & Comparative

A Comparative Guide to 8-Nitroimidazo[1,2-a]pyridines and Other Nitroimidazoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renaissance of Nitroimidazoles in an Era of Antimicrobial Resistance

Infectious diseases remain a leading cause of mortality worldwide, a crisis exacerbated by the relentless rise of drug-resistant pathogens.[1] This has spurred a critical need for novel antimicrobial agents with unique mechanisms of action.[2] Within this landscape, nitroimidazoles, a class of compounds discovered in the 1950s, are experiencing a significant resurgence.[1][2] Initially recognized for their efficacy against anaerobic bacteria and protozoa, their therapeutic potential has expanded dramatically, most notably in the fight against tuberculosis.[3]

Nitroimidazoles are prodrugs, meaning they require reductive activation under low-oxygen conditions to exert their cytotoxic effects.[4][5] This activation transforms the inert nitro group into reactive nitrogen species that can damage critical cellular components like DNA or interfere with essential metabolic pathways.[6][] While classic 5-nitroimidazoles like metronidazole have been mainstays in clinical practice for decades, the development of bicyclic nitroimidazoles such as delamanid and pretomanid for treating multidrug-resistant tuberculosis (MDR-TB) has highlighted the scaffold's versatility.[8]

This guide presents a comparative study focusing on a distinct, emerging class: 8-nitroimidazo[1,2-a]pyridines. We will objectively compare their chemical features, mechanisms of action, and biological performance against established nitroimidazoles, providing the experimental context and data necessary for researchers and drug development professionals to evaluate their potential.

Structural and Mechanistic Diversity in the Nitroimidazole Family

The efficacy and spectrum of activity of a nitroimidazole are intrinsically linked to its core scaffold and the specific enzymatic pathways that activate it. A comparison of the key structures reveals these crucial differences.

G cluster_0 Key Nitroimidazole Scaffolds Metronidazole Metronidazole (5-Nitroimidazole) Delamanid Delamanid (Nitro-dihydro-imidazooxazole) Pretomanid Pretomanid (Nitroimidazooxazine) IP_8_Nitro 8-Nitroimidazo[1,2-a]pyridine Met_img Del_img Pre_img IP8_img

Caption: Core chemical structures of representative nitroimidazoles.

The fundamental difference lies in the activation pathway. Metronidazole relies on low-redox-potential electron transport proteins, such as ferredoxin in anaerobic bacteria and protozoa, for its activation.[] In contrast, the antitubercular agents delamanid and pretomanid are activated by a specific mycobacterial enzyme system: the deazaflavin-dependent nitroreductase (Ddn), which utilizes coenzyme F420.[8][9] This dependency confers a high degree of selectivity for mycobacteria. Emerging research on 8-nitroimidazo[1,2-a]pyridines indicates they are substrates for type 1 nitroreductases (NTR1) in kinetoplastid parasites, suggesting another distinct activation route.[10]

G cluster_prodrug cluster_pathways Reductive Activation Pathways cluster_mechanisms Cytotoxic Mechanisms Prodrug Nitroimidazole Prodrug Met_path Anaerobic Bacteria / Protozoa (e.g., Metronidazole) Prodrug->Met_path Ferredoxin-like proteins TB_path Mycobacterium tuberculosis (e.g., Delamanid, Pretomanid) Prodrug->TB_path Ddn / Coenzyme F420 Kineto_path Kinetoplastids (e.g., this compound) Prodrug->Kineto_path Type 1 Nitroreductases (NTR1) DNA_damage Reactive Nitrogen Species DNA Damage Met_path->DNA_damage Mycolic_acid Inhibition of Mycolic Acid Synthesis TB_path->Mycolic_acid Delamanid & Pretomanid NO_release Nitric Oxide (NO) Release Respiratory Poisoning TB_path->NO_release Pretomanid only (non-replicating) Kineto_death Parasite-Specific Cytotoxicity Kineto_path->Kineto_death

Caption: Comparative mechanisms of action for different nitroimidazole classes.

Comparative Performance Analysis

A direct comparison of biological activity and pharmacokinetic properties is essential for evaluating the potential of any new chemical series. The following tables summarize key data compiled from published literature.

Table 1: Spectrum of Antimicrobial Activity (MIC / IC₅₀)
Compound ClassRepresentative DrugPrimary Target Organism(s)Potency (µM)Reference(s)
5-Nitroimidazole MetronidazoleAnaerobic Bacteria & ProtozoaVaries widely by species[][11]
Nitro-dihydro-imidazooxazole DelamanidMycobacterium tuberculosis0.006 - 0.024[8]
Nitroimidazooxazine Pretomanid (PA-824)Mycobacterium tuberculosis0.08 - 0.7[12]
This compound Aryl-substituted derivativeLeishmania infantum1.1 - 3.0[10]
This compound Aryl-substituted derivativeTrypanosoma brucei brucei0.04 - 0.16[10]

Note: Potency values are highly dependent on the specific strain and assay conditions.

Table 2: Pharmacokinetic and Safety Profile
ParameterMetronidazoleDelamanidPretomanidThis compound
Bioavailability (Oral) 88-95%[13]Absorption enhanced with food[14]~88% (with high-fat meal)[15]Under investigation; improved solubility is a key optimization goal[16]
Serum Half-life 6-10 hours[13]~38 hours[14]~16-17 hours[15]Under investigation
Primary Metabolism Hepatic[13]CYP3A4[17]Multiple pathways, partially CYP3A4[15]Under investigation
Key Toxicities Nausea, headache, potential neurotoxicity[11]QT prolongation, headache, nausea[17]Hepatotoxicity, peripheral neuropathy (in combination regimen)[18]Cytotoxicity on HepG2 cells varies by derivative; optimization for selectivity is ongoing[10]

Expert Commentary: Interpreting the Data

The data reveals a clear divergence in application. Metronidazole remains a broad-spectrum agent for anaerobic infections, while delamanid and pretomanid are highly specialized, potent drugs for tuberculosis, a success owed to their specific activation by the mycobacterial Ddn/F420 system.[8][9]

The this compound series presents a compelling new direction. The potent, sub-micromolar activity of some derivatives against Trypanosoma brucei is particularly noteworthy, outperforming reference drugs in vitro.[10] Their activation via type 1 nitroreductases, which are also responsible for activating other experimental drugs like fexinidazole, provides a clear mechanistic rationale for their antitrypanosomatid activity.[10] This suggests a promising avenue for developing new treatments for neglected tropical diseases like leishmaniasis and African trypanosomiasis.

However, a significant challenge for this class, as highlighted in recent studies, is optimizing physicochemical properties. Many early derivatives suffer from poor aqueous solubility, which can hinder further development.[10] Current research efforts are logically focused on introducing substituents that improve solubility and pharmacokinetic profiles without sacrificing potency.[16]

Experimental Protocols: A Guide to Evaluation

To ensure scientific rigor and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated. Below are representative methodologies for the synthesis and biological characterization of novel this compound derivatives.

Protocol 1: Synthesis of 2-Methyl-8-nitroimidazo[1,2-a]pyridine

This protocol is adapted from established methods for the cyclocondensation reaction required to form the imidazo[1,2-a]pyridine core.[19]

Rationale: This procedure utilizes a classic Hantzsch-like pyridine synthesis. 2-Amino-3-nitropyridine provides the pyridine ring and the crucial C8-nitro group. Bromoacetone acts as a 1,2-dielectrophile, reacting first at the exocyclic amine and then cyclizing via the pyridine ring nitrogen to form the fused imidazole ring. Ethanol serves as a suitable polar solvent for the SN2 reaction.

Step-by-Step Methodology:

  • Combine 2-amino-3-nitropyridine (1.0 eq) and bromoacetone (1.1 eq) in absolute ethanol.

  • Heat the mixture to reflux and maintain for 48-60 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the hydrobromide salt of the product.

  • Filter the crystalline product under suction and wash with cold ethanol to remove unreacted starting materials.

  • Dry the product in a vacuum oven at 50 °C.

  • For further purification or to obtain the free base, the hydrobromide salt can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

Protocol 2: In Vitro Antiprotozoal Susceptibility Assay (Resazurin-Based)

Rationale: This assay is a common method for determining the 50% inhibitory concentration (IC₅₀) of a compound against parasites like Trypanosoma brucei. It relies on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells. A decrease in fluorescence indicates cytotoxic or cytostatic activity.

G cluster_workflow Antiprotozoal IC₅₀ Determination Workflow A Prepare 2-fold serial dilutions of test compound in 96-well plate B Add parasite culture (e.g., T. brucei) to each well A->B C Incubate for 48 hours at 37°C, 5% CO₂ B->C D Add Resazurin solution to each well C->D E Incubate for an additional 24 hours D->E F Measure fluorescence (Ex: 560 nm, Em: 590 nm) E->F G Calculate % inhibition vs. control and determine IC₅₀ using non-linear regression F->G

Caption: Workflow for resazurin-based antiprotozoal susceptibility testing.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound (e.g., from 100 µM to 0.78 µM) in appropriate culture medium in a 96-well microtiter plate. Include wells for a positive control (reference drug, e.g., fexinidazole) and a negative control (medium with vehicle, e.g., DMSO).

  • Parasite Inoculation: Add a suspension of trypomastigotes to each well to achieve a final density of approximately 2 x 10⁴ cells/mL.

  • Initial Incubation: Incubate the plates for 48 hours under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Resazurin Addition: Add 10 µL of a sterile resazurin solution (e.g., 0.5 mM) to each well.

  • Final Incubation: Incubate the plates for another 24 hours to allow for dye reduction.

  • Data Acquisition: Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Conclusion and Future Outlook

The nitroimidazole scaffold is far from monolithic. The comparative analysis of 8-nitroimidazo[1,2-a]pyridines against established drugs like metronidazole, delamanid, and pretomanid reveals a landscape rich with opportunities for tailored drug design. While delamanid and pretomanid have set a high bar for treating tuberculosis through their targeted activation mechanism, 8-nitroimidazo[1,2-a]pyridines are carving out a distinct and promising niche in the realm of antitrypanosomatid agents. Their potent activity against parasites responsible for neglected tropical diseases warrants significant further investigation.

The path forward for this series must prioritize a multi-parameter optimization approach. The primary hurdles of improving aqueous solubility and defining the pharmacokinetic profile must be addressed through medicinal chemistry efforts. Concurrently, deeper mechanistic studies to confirm their interaction with parasitic nitroreductases and identify potential off-targets will be crucial for building a robust preclinical data package. For researchers in the field, the this compound class represents a fertile ground for discovering next-generation anti-infectives.

References

A Comparative Guide to the Biological Activities of 3-Nitroimidazo[1,2-a]pyridine and 8-Nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the backbone of numerous therapeutic agents due to its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro (-NO₂) group, a potent electron-withdrawing moiety, can dramatically modulate the pharmacological profile of a molecule. This group is a well-known pharmacophore in infectious disease research, often serving as a bio-reducible element that, once activated within a target pathogen, generates cytotoxic reactive nitrogen species.

This guide provides a detailed, evidence-based comparison of the biological activities of two key positional isomers: 3-nitroimidazo[1,2-a]pyridine and 8-nitroimidazo[1,2-a]pyridine. We will explore how the seemingly minor shift in the nitro group's position from the imidazole ring (C-3) to the pyridine ring (C-8) results in a profound divergence of therapeutic activity, guiding researchers toward the rational design of next-generation inhibitors.

The Critical Influence of Nitro Group Positioning

The location of the nitro group on the imidazo[1,2-a]pyridine scaffold dictates the molecule's electronic properties, redox potential, and steric profile. These factors, in turn, govern its mechanism of action and its specificity toward different biological targets.

Caption: Logical flow comparing the distinct biological activities stemming from C-3 vs. C-8 substitution.

3-Nitroimidazo[1,2-a]pyridine: A Masterclass in Antiprotozoal Design

Research has firmly established 3-nitroimidazo[1,2-a]pyridine derivatives as a potent class of agents against kinetoplastid parasites, the causative agents of neglected tropical diseases like leishmaniasis and trypanosomiasis (Chagas disease and Human African Trypanosomiasis).

Mechanism of Action: Selective Bioactivation

The efficacy of these compounds hinges on their nature as prodrugs. The 3-nitro group gives the molecule a specific reduction potential that makes it an ideal substrate for type 1 nitroreductases (NTR1) found in these parasites. Host mammalian cells lack this specific enzyme, providing a clear window for selective toxicity. Upon reduction by NTR1, the compound is converted into highly reactive and cytotoxic nitrogen species that damage parasitic DNA, proteins, and lipids, leading to cell death.

Key Experimental Findings:
  • Potent and Broad-Spectrum Activity: A study highlighted a lead compound from this class with exceptional in vitro activity against Leishmania donovani, L. infantum, and L. major (IC₅₀ = 1–2.1 μM) as well as Trypanosoma brucei brucei and T. cruzi (IC₅₀ = 1.3–2.2 μM).

  • Favorable Safety Profile: Crucially, a major hurdle for many nitroaromatic drugs is mutagenicity. However, lead compounds in the 3-nitro series have been shown to be non-mutagenic in the Ames test and non-genotoxic in the comet assay. This excellent safety profile makes them highly attractive candidates for further development.

  • Lack of Antitubercular Activity: In a compelling example of target specificity, the authentic 3-nitro isomer of a related bicyclic nitroimidazole drug, Pretomanid, was found to be completely inactive against Mycobacterium tuberculosis (Mtb), with MIC values >128 μM.[3] This demonstrates that the enzymatic machinery required for activation in Mtb (such as the deazaflavin-dependent nitroreductase, Ddn) does not efficiently recognize the 3-nitro scaffold. While other 3-substituted derivatives like 3-nitroso and 3-carboxamides have shown anti-TB activity, the 3-nitro isomer itself is ineffective.[4][5]

This compound: A Hypothetical but Promising Antitubercular Agent

While direct experimental data on the biological activity of this compound is scarce in published literature, a compelling case for its potential as an antitubercular agent can be built upon robust structure-activity relationship (SAR) studies of analogs substituted at the C-8 position.

Evidence from C-8 Analogs:

The C-8 position has been identified as a critical site for modulating antimycobacterial potency. A landmark study detailed the discovery of imidazo[1,2-a]pyridine-8-carboxamides as a novel and highly potent lead series against M. tuberculosis.[6]

  • Potent and Selective Inhibition: These C-8 substituted compounds were identified through whole-cell screening and demonstrated high potency and selectivity for Mtb, with no activity against other Gram-positive or Gram-negative bacteria.[6]

  • Positional Importance: Further SAR studies within the broader imidazo[1,2-a]pyridine class have consistently shown that the nature and position of substituents on the pyridine ring are key determinants of anti-TB activity. For instance, one study noted that an 8-methyl analog was significantly less potent than its 6- and 7-methyl counterparts, underscoring the sensitivity of the target interaction to the substitution pattern on this ring.[7]

Given that the nitro group is a cornerstone of two approved anti-TB drugs (Pretomanid and Delamanid), and that the C-8 position is a validated "hotspot" for anti-TB activity, the synthesis and evaluation of this compound is a logical and highly promising next step in the field. Its activity profile remains an open—and exciting—question for researchers.

Head-to-Head Comparison

Feature3-Nitroimidazo[1,2-a]pyridineThis compound (Inferred)
Primary Activity Antiprotozoal (Leishmaniasis, Trypanosomiasis)Antitubercular (Predicted)
Antitubercular Profile Inactive (MIC >128 μM)[3]High Potential (based on 8-carboxamide data)[6]
Antiprotozoal Profile Highly Potent (IC₅₀ ~1-2 μM)Unexplored
Mechanism of Action Prodrug; bioactivated by parasitic Type 1 Nitroreductase (NTR1)Prodrug; likely bioactivated by Mtb nitroreductase (e.g., Ddn)
Key Safety Feature Non-mutagenic (Ames test negative)Unknown
Development Status Preclinical lead series identifiedUnexplored; represents a research opportunity

Experimental Protocols

To facilitate further research, we provide a standardized protocol for assessing the in vitro activity of compounds against the intracellular amastigote stage of Leishmania donovani.

Protocol: In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against L. donovani amastigotes residing within a host macrophage cell line.

Materials:

  • THP-1 human monocytic cell line

  • Leishmania donovani promastigotes (e.g., strain MHOM/ET/67/HU3)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)

  • Test compounds (dissolved in DMSO, final concentration ≤0.5%)

  • Amphotericin B (positive control)

  • Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)

  • 96-well clear-bottom black plates

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Workflow:

References

Cross-Validation of 8-Nitroimidazo[1,2-a]pyridine's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities.[1][2] The introduction of a nitro group at the 8th position can further enhance its biological potential, particularly in the realm of oncology. This guide provides a comprehensive cross-validation of the biological activity of 8-Nitroimidazo[1,2-a]pyridine derivatives across various cell lines, offering a comparative analysis of their cytotoxic potential and shedding light on their underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development, providing both synthesized data from existing literature and detailed protocols for independent validation.

The Imperative of Cross-Cell Line Validation

A critical step in the preclinical evaluation of any potential therapeutic agent is the assessment of its activity across a diverse panel of cell lines. This approach, known as cross-validation, serves several key purposes:

  • Gauging the Spectrum of Activity: It helps to determine whether a compound exhibits broad-spectrum cytotoxicity against various cancer types or demonstrates selectivity towards specific lineages.

  • Identifying Potential Resistance Mechanisms: Differential sensitivity between cell lines can provide initial clues about intrinsic or acquired resistance mechanisms.

  • Informing Mechanism of Action Studies: The pattern of activity can guide further mechanistic investigations.

  • Enhancing the Predictive Value for In Vivo Efficacy: A compound with potent activity across multiple, well-characterized cell lines is more likely to translate to in vivo success.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

While a comprehensive dataset for a single, specific this compound derivative across an extensive cell line panel is not available in a single source, a comparative analysis of various imidazo[1,2-a]pyridine compounds from the literature provides valuable insights into their anti-cancer potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of different imidazo[1,2-a]pyridine derivatives in several cancer cell lines. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
3-aminoimidazo[1,2-a]pyridine derivative (Cpd 12, with a nitro group)HT-29Colon Cancer4.15 ± 2.93
3-aminoimidazo[1,2-a]pyridine derivative (Cpd 18)MCF-7Breast Cancer14.81 ± 0.20[3]
3-aminoimidazo[1,2-a]pyridine derivative (Cpd 12)B16F10Melanoma64.81 ± 15.78[3]
Imidazo[1,2-a]pyridine derivative (Cpd 6)A375Melanoma9.7 - 44.6 (range for 3 compounds)[4]
Imidazo[1,2-a]pyridine derivative (Cpd 6)WM115Melanoma9.7 - 44.6 (range for 3 compounds)[4]
Imidazo[1,2-a]pyridine derivative (Cpd 6)HeLaCervical Cancer9.7 - 44.6 (range for 3 compounds)[4]
Imidazo[1,2-a]pyridine-oxadiazole hybrid (Cpd 6d)A549Lung Cancer2.8 ± 0.02[5]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937Breast Cancer45[6]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937Breast Cancer47.7[6]

Note: The specific substitution patterns on the imidazo[1,2-a]pyridine core vary between these compounds. The presence of a nitro group, as in compound 12, demonstrates potent activity against colon cancer cells.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. Here, we provide detailed methodologies for two widely accepted colorimetric assays: the MTT and SRB assays.[7][8]

General Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a novel compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture & Maintenance cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treatment with Serial Dilutions of Test Compound cell_seeding->treatment compound_prep Test Compound Stock Solution Preparation compound_prep->treatment incubation Incubation (e.g., 48, 72 hours) treatment->incubation assay_proc Assay Procedure (MTT or SRB) incubation->assay_proc absorbance Absorbance Measurement assay_proc->absorbance viability_calc Calculation of % Cell Viability absorbance->viability_calc ic50_calc IC50 Value Determination viability_calc->ic50_calc

Caption: General workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound test compound

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Treatment: Follow the same procedure as for the MTT assay.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Removal of Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as described in the MTT assay protocol and determine the IC50 value.

Potential Mechanisms of Action

Several studies have begun to elucidate the molecular mechanisms underlying the anti-cancer activity of imidazo[1,2-a]pyridine derivatives. These compounds appear to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

Inhibition of AKT/mTOR Pathway

Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[4][6] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->AKT Imidazo[1,2-a]pyridine->mTOR

Caption: Inhibition of the AKT/mTOR signaling pathway.

Modulation of STAT3/NF-κB Signaling

Another identified mechanism of action involves the suppression of the STAT3 and NF-κB signaling pathways.[9] These transcription factors play crucial roles in inflammation-associated cancers by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.

G Cytokine Receptor Cytokine Receptor STAT3 STAT3 Cytokine Receptor->STAT3 Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) STAT3->Gene Expression\n(Proliferation, Survival) Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-κB NF-κB Pro-inflammatory Stimuli->NF-κB Gene Expression\n(Inflammation, Survival) Gene Expression (Inflammation, Survival) NF-κB->Gene Expression\n(Inflammation, Survival) Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->STAT3 Imidazo[1,2-a]pyridine->NF-κB

Caption: Modulation of the STAT3/NF-κB signaling pathway.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives and related compounds hold significant promise as anti-cancer agents. Their ability to induce cytotoxicity across a range of cancer cell lines, coupled with their activity against key oncogenic signaling pathways, warrants further investigation.

Future research should focus on a systematic cross-validation of lead this compound compounds across a larger, more diverse panel of cancer cell lines, including those with different genetic backgrounds and resistance profiles. Such studies, conducted using standardized and robust protocols as outlined in this guide, will be instrumental in advancing these promising molecules through the drug development pipeline.

References

Comparative Analysis: 8-Nitroimidazo[1,2-a]pyridines vs. Standard-of-Care in Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Introduction

The global fight against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is continually challenged by the emergence of drug-resistant strains. The standard six-month regimen, comprising Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol (RIPE), while effective for drug-susceptible TB, is inadequate for multi-drug resistant (MDR) and extensively drug-resistant (XDR) forms of the disease.[1][2] This has created an urgent need for novel therapeutic agents with distinct mechanisms of action. The 8-Nitroimidazo[1,2-a]pyridine class of compounds has emerged as a promising new frontier, represented by its flagship member, Pretomanid (formerly PA-824).[3][4] This guide provides a head-to-head technical comparison of Pretomanid with the first-line standard-of-care drugs, focusing on mechanism, efficacy, and the experimental methodologies used for their evaluation.

Part 1: Comparative Mechanism of Action: A Tale of Two Strategies

The efficacy of an antimicrobial agent is fundamentally dictated by its mechanism of action. Pretomanid and the standard RIPE regimen employ vastly different strategies to achieve their bactericidal or bacteriostatic effects against Mtb.

Pretomanid: A Dual-Threat Prodrug

Pretomanid is a prodrug belonging to the nitroimidazole class.[3][5] Its activation and subsequent action are unique, providing a dual mechanism that is effective against both actively replicating and dormant, non-replicating bacilli—a critical feature for eradicating persistent infections.[4][6]

  • Activation: Pretomanid diffuses into the mycobacterial cell and requires reductive activation. This is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420H2.[3][6][7]

  • Dual Action:

    • Respiratory Poisoning: Under anaerobic conditions, typical of the core of granulomas, the activation of Pretomanid leads to the release of reactive nitrogen species, primarily nitric oxide (NO).[5][7] NO is a potent respiratory poison that disrupts cellular respiration and energy production, leading to cell death even in dormant bacteria.[4][6]

    • Cell Wall Synthesis Inhibition: A second, highly reactive metabolite generated during activation inhibits the synthesis of mycolic acids, which are essential lipid components of the robust mycobacterial cell wall.[3][5] This disruption compromises the cell wall's integrity, making the bacterium vulnerable.

Standard-of-Care (RIPE): Multi-Targeted, Conventional Inhibition

The RIPE regimen combines four drugs, each targeting a different essential pathway in Mtb.

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG.[8][9][10] The activated form covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, which is a critical enzyme in the fatty acid synthase-II (FAS-II) system. This action specifically blocks the synthesis of mycolic acids.[8][10][11]

  • Rifampicin (RIF): Directly inhibits bacterial DNA-dependent RNA polymerase by binding to its β-subunit.[12][13] This prevents the initiation of transcription, thereby halting the synthesis of essential proteins and leading to rapid cell death.[13][14]

  • Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (encoded by pncA) under acidic conditions.[15][16] While its exact target remains debated, POA is thought to disrupt membrane transport, inhibit coenzyme A synthesis, and interfere with energy production, proving especially effective against semi-dormant bacilli in the acidic environment of granulomas.[16][17][18][19]

  • Ethambutol (EMB): A bacteriostatic agent that inhibits arabinosyl transferases, enzymes encoded by the embAB operon.[20][21] These enzymes are crucial for the polymerization of D-arabinofuranose into arabinogalactan, a key polysaccharide component that anchors mycolic acids to the peptidoglycan layer of the cell wall.[][23][24]

Mechanistic Visualization

G cluster_pretomanid Pretomanid (Nitroimidazole) cluster_ripe Standard of Care (RIPE) cluster_inh Isoniazid cluster_rif Rifampicin cluster_pza Pyrazinamide cluster_emb Ethambutol P Pretomanid (Prodrug) Ddn Ddn Enzyme (Cofactor F420H2) P->Ddn Activation NO Reactive Nitrogen Species (Nitric Oxide) Ddn->NO Metabolite Toxic Metabolite Ddn->Metabolite Resp Cellular Respiration NO->Resp Inhibits Mycolic Mycolic Acid Synthesis Metabolite->Mycolic Inhibits Death1 Bacterial Death (Dormant & Replicating) Resp->Death1 Mycolic->Death1 I INH (Prodrug) KatG KatG Enzyme I->KatG Activation InhA InhA Enzyme KatG->InhA Inhibits Mycolic2 Mycolic Acid Synthesis InhA->Mycolic2 CellWall Cell Wall Integrity Mycolic2->CellWall R Rifampicin RNAP RNA Polymerase R->RNAP Inhibits ProteinSynth Protein Synthesis RNAP->ProteinSynth PZA PZA (Prodrug) PncA PncA Enzyme (Acidic pH) PZA->PncA Activation Membrane Membrane Energetics PncA->Membrane Disrupts Membrane->Death1 E Ethambutol Arabino Arabinosyl Transferase E->Arabino Inhibits Arabino->CellWall CellWall->Death1 ProteinSynth->Death1

Caption: Comparative mechanisms of Pretomanid and the RIPE drugs against Mtb.

Part 2: Head-to-Head Preclinical Efficacy

The distinct mechanisms of action translate directly to differences in preclinical performance, particularly against drug-resistant and non-replicating bacterial populations.

In Vitro Susceptibility (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's potency. Pretomanid demonstrates consistent activity across a range of Mtb isolates, a crucial advantage in treating drug-resistant disease.

CompoundDrug-Susceptible Mtb (MIC µg/mL)Drug-Resistant Mtb (MIC µg/mL)Key Insight
Pretomanid 0.015 - 0.250.03 - 0.53Activity is largely unaffected by resistance to other first-line drugs, indicating a lack of cross-resistance.[25][26]
Isoniazid 0.02 - 0.2> 1.0 (for INH-resistant strains)High-level resistance is common.[27]
Rifampicin 0.05 - 0.2> 1.0 (for RIF-resistant strains)Resistance is a major clinical challenge.
Ethambutol 0.5 - 2.0> 5.0 (for EMB-resistant strains)Naturally less potent than INH or RIF.
Pyrazinamide 12.5 - 100 (at acidic pH)High (for PZA-resistant strains)Activity is highly pH-dependent.

Causality Insight: Pretomanid's efficacy against resistant strains stems from its novel mechanism. Resistance to RIPE drugs arises from mutations in their specific targets (rpoB, katG, pncA, embB), which do not affect the Ddn-F420 activation pathway of Pretomanid.[7][8][18]

Activity Against Non-Replicating Bacilli

A significant challenge in TB therapy is the eradication of persistent, non-replicating bacteria found in anaerobic environments. Pretomanid was specifically developed to address this.[3]

  • Pretomanid: Exhibits significant bactericidal activity under anaerobic conditions, comparable to metronidazole.[3] This is attributed to the NO-mediated respiratory poisoning, which does not require active bacterial replication.

  • Standard Drugs:

    • Pyrazinamide: Also effective against semi-dormant bacteria in acidic environments.[15][17]

    • Isoniazid & Rifampicin: Primarily bactericidal against rapidly dividing mycobacteria, with reduced activity against slow-growing or dormant populations.[8][28]

In Vivo Animal Models

Mouse models are the cornerstone of preclinical TB drug evaluation, used to assess a drug's ability to reduce bacterial load in organs like the lungs and spleen.[29][30][31][32]

  • Pretomanid: In mouse and guinea pig models, orally administered Pretomanid demonstrated potent, dose-dependent bactericidal activity.[3] Studies have shown that Pretomanid-containing regimens can achieve cure in shorter timeframes than the standard RIPE regimen.[33]

  • Standard Regimen (RIPE): The combination is highly effective in reducing CFU counts in animal models of drug-susceptible TB, forming the basis for its clinical use.[29]

Part 3: Featured Experimental Protocol: Microplate Alamar Blue Assay (MABA)

To ensure trustworthiness and reproducibility, protocols must be robust and self-validating. The MABA is a widely adopted, low-cost, and rapid colorimetric assay for determining the MIC of compounds against Mtb.[34][35][36][37]

Workflow Visualization

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Detailed Step-by-Step Methodology
  • Plate Preparation:

    • In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

    • Add 100 µL of the test compound (e.g., Pretomanid) at 2x the highest desired concentration to the first column of wells.

    • Perform 2-fold serial dilutions across the plate, transferring 100 µL from one column to the next. Discard 100 µL from the final dilution column.

    • Designate control wells: one column for drug-free growth control (no drug) and one for a sterility control (no bacteria).

  • Inoculation:

    • Prepare a suspension of Mtb (e.g., H37Rv strain) and adjust its turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in broth.

    • Add 100 µL of the diluted bacterial inoculum to all wells except the sterility control, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plate with paraffin film to prevent evaporation and contamination.

    • Incubate the plate at 37°C in a standard incubator for 7 days.

  • Assay Development & Readout:

    • Prepare a fresh solution of Alamar Blue reagent and 10% Tween 80 (1:1 ratio).

    • Add 30 µL of this mixture to each well.

    • Reseal the plate and re-incubate at 37°C for an additional 24 hours.

    • Visually inspect the plate. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.[37][38]

    • The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[37]

Part 4: Conclusion and Future Outlook

The this compound class, exemplified by Pretomanid, represents a significant advancement in the fight against tuberculosis. Its novel dual-action mechanism, potent activity against both replicating and non-replicating bacilli, and efficacy against drug-resistant strains address critical shortcomings of the standard-of-care regimen.

While the RIPE regimen remains the cornerstone for treating drug-susceptible TB, Pretomanid has become a vital component of new, shorter, and more effective regimens for MDR- and XDR-TB, such as the BPaL (Bedaquiline, Pretomanid, and Linezolid) regimen.[4][39][40][41][42] The continued development and strategic deployment of compounds like Pretomanid are essential to overcoming the global challenge of drug-resistant tuberculosis and moving towards a future of shorter, more tolerable, and universally effective treatments.

References

A Researcher's Guide to Confirming the Mechanism of Action of 8-Nitroimidazo[1,2-a]pyridine Using Genetic Knockout Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Mechanism of Action in Novel Drug Candidates

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its "drug prejudice" status due to its presence in numerous clinically approved drugs and its broad spectrum of biological activities.[1][2] Within this class, nitroaromatic derivatives such as 8-Nitroimidazo[1,2-a]pyridine represent a promising frontier, particularly in developing novel antimicrobial and antiparasitic agents.[3][4] However, a significant hurdle in the preclinical development of such compounds is the definitive validation of their mechanism of action (MOA).

Many nitroaromatic compounds are prodrugs, meaning they are biologically inert until activated within the target cell or organism.[5] The prevailing hypothesis for compounds like this compound is that they undergo reductive activation of their nitro group by specific cellular enzymes, known as nitroreductases (NTRs).[6][7] This bioactivation process generates cytotoxic radical species that subsequently induce cellular damage. While this putative mechanism is well-supported for the broader class of nitroimidazoles, it remains an assumption for this specific molecule without direct genetic proof.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on leveraging genetic knockout studies, the gold standard for target validation, to unequivocally confirm the MOA of this compound.[8][9] We will compare the compound's performance in a wild-type biological system against a genetically engineered knockout model, providing the direct evidence needed to validate its intracellular target.

The Putative Mechanism: Reductive Bioactivation

The proposed mechanism for this compound hinges on its identity as a prodrug. The core hypothesis is that the compound passively diffuses into the target cell, where it is recognized as a substrate by a specific Type I nitroreductase. This enzyme catalyzes a two-electron reduction of the nitro group, a process that is often dependent on cofactors like NADH or NADPH.[5] This reduction transforms the stable parent molecule into a highly reactive, short-lived species (e.g., a nitroso derivative or a hydroxylamine), which can then induce cell death through mechanisms like DNA damage or oxidative stress. A decrease in the activity of these activating nitroreductases is a known mechanism of resistance.[6][10]

G cluster_extracellular Extracellular cluster_intracellular Intracellular Prodrug_ext This compound (Inactive Prodrug) Prodrug_int Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Activated Reactive Nitrogen Species (Cytotoxic) Prodrug_int->Activated Reduction NTR Nitroreductase (NTR) (Putative Target) NTR->Activated Damage Macromolecular Damage (DNA, Proteins) Activated->Damage Death Cell Death Damage->Death G cluster_part1 Part 1: Model Generation cluster_part2 Part 2: Comparative Analysis cluster_part3 Part 3: Conclusion sgRNA 1. Design & Synthesize sgRNA for NTR Gene Delivery 2. Deliver CRISPR-Cas9 & sgRNA to Wild-Type (WT) Cells sgRNA->Delivery Selection 3. Isolate & Expand Single-Cell Clones Delivery->Selection Validation 4. Validate Gene Knockout (KO) (Sequencing & Western Blot) Selection->Validation MIC 5. Phenotypic Assay: Determine Minimum Inhibitory Concentration (MIC) Validation->MIC LCMS 6. Mechanistic Assay: LC-MS Metabolite Analysis Validation->LCMS MIC_WT WT + Drug MIC->MIC_WT MIC_KO KO + Drug MIC->MIC_KO LCMS_WT WT + Drug LCMS->LCMS_WT LCMS_KO KO + Drug LCMS->LCMS_KO Conclusion 7. Compare Results: Confirm or Refute MOA MIC_KO->Conclusion LCMS_KO->Conclusion

References

Preclinical Evaluation of Nitroimidazo[1,2-a]pyridines: A Comparative Guide to Efficacy and Toxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Anti-Tubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent need for new therapeutic agents.[1][2] The class of nitroimidazoles has emerged as a promising source of novel anti-tubercular drugs, with several compounds progressing through clinical development and some receiving regulatory approval.[1][3][4] This guide provides a comparative preclinical evaluation of the efficacy and toxicity of key nitroimidazo[1,2-a]pyridines and related bicyclic nitroimidazoles, offering insights for researchers and drug development professionals in the field.

Mechanism of Action: A Prodrug Approach to Targeting Mtb

Nitroimidazoles are prodrugs that require reductive activation within the mycobacterial cell to exert their bactericidal effects.[5] This bioactivation is a key feature that contributes to their selective toxicity against Mtb. The process is initiated by the bacterial enzyme deazaflavin-dependent nitroreductase (Ddn), which reduces the nitro group of the compound. This reduction leads to the formation of reactive nitrogen species, including nitric oxide (NO), which have multiple downstream effects, including the inhibition of mycolic acid synthesis and other vital cellular processes.[6][7][8]

Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell Nitroimidazole Nitroimidazole Ddn Deazaflavin-dependent Nitroreductase (Ddn) Nitroimidazole->Ddn Enzymatic Reduction Activated_Nitroimidazole Reduced Nitroimidazole (Reactive Nitrogen Species) Ddn->Activated_Nitroimidazole NO Nitric Oxide (NO) Activated_Nitroimidazole->NO Inhibition Inhibition of Cellular Processes NO->Inhibition Mycolic_Acid Mycolic Acid Synthesis Inhibition->Mycolic_Acid Other_Targets Other Vital Cellular Functions Inhibition->Other_Targets Bactericidal_Effect Bactericidal Effect Mycolic_Acid->Bactericidal_Effect Other_Targets->Bactericidal_Effect In_Vivo_Workflow Infection Aerosol Infection of Mice with M. tuberculosis Establishment Establishment of Chronic Infection (4-6 weeks) Infection->Establishment Treatment_Initiation Initiation of Drug Treatment (Test compound, controls) Establishment->Treatment_Initiation Dosing Daily Oral Gavage (e.g., 4-8 weeks) Treatment_Initiation->Dosing Monitoring Monitoring of Animal Health and Body Weight Dosing->Monitoring Euthanasia Euthanasia and Organ Harvest (Lungs and Spleen) Monitoring->Euthanasia Homogenization Organ Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating on Agar Medium Homogenization->Plating Incubation Incubation at 37°C (3-4 weeks) Plating->Incubation CFU_Counting Colony Forming Unit (CFU) Enumeration Incubation->CFU_Counting Data_Analysis Data Analysis and Comparison of Bacterial Loads CFU_Counting->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties.[1][2][3] The 8-nitro substitution, in particular, has been associated with potent antitubercular activity, suggesting a potential interaction with critical kinases within Mycobacterium tuberculosis (Mtb).[4][5][6] However, to progress as a viable therapeutic candidate, a detailed understanding of its selectivity profile across a panel of related kinases is paramount. Kinase inhibitor promiscuity can lead to off-target effects and toxicity, making selectivity a critical parameter in drug development.[7][8]

This guide will delve into the "why" behind the experimental design, ensuring a robust and self-validating approach to benchmarking the selectivity of this promising compound.

The Rationale for Kinase Selectivity Profiling

Achieving kinase selectivity is a significant challenge in drug discovery due to the highly conserved nature of the ATP-binding site across the kinome.[9][10] A lack of selectivity can lead to undesirable side effects, limiting the therapeutic window of a potential drug.[7] For 8-Nitroimidazo[1,2-a]pyridine, which has demonstrated potent activity against Mtb, it is crucial to assess its inhibitory action on a panel of both mycobacterial and human kinases. This dual-pronged approach serves two primary purposes:

  • On-Target Potency in Mtb: Confirming high-affinity binding to the intended mycobacterial kinase target(s) is the first step in validating its mechanism of action. Mtb possesses a unique set of serine/threonine protein kinases (STPKs) that are essential for its survival and pathogenesis, making them attractive drug targets.[11][12][13]

  • Off-Target Effects in Human Kinases: Evaluating the compound's activity against a panel of human kinases, particularly those with high structural homology to the Mtb target or those known to be involved in common toxicity pathways, is essential for predicting potential adverse effects in a host.

A favorable selectivity profile would exhibit high potency against the target Mtb kinase(s) and minimal activity against a broad range of human kinases.

Designing the Kinase Panel: A Two-Tiered Approach

The selection of kinases for the screening panel is a critical step that dictates the quality and relevance of the resulting selectivity data. A well-designed panel should include kinases that are structurally and functionally related to the putative target(s) of this compound.

Tier 1: Mycobacterial Kinases

The Mycobacterium tuberculosis genome encodes eleven serine/threonine protein kinases (STPKs), several of which are crucial for the bacterium's physiology and survival.[11][12] A primary screening panel should therefore include key Mtb STPKs such as:

  • PknA and PknB: These are essential for Mtb growth and cell division.[12][14]

  • PknG: Involved in regulating central metabolism and phagosome-lysosome fusion.

  • Other relevant STPKs: Depending on the hypothesized mechanism of action of this compound, other Mtb kinases can be included.

Tier 2: Human Kinases

The human kinome is vast, and a comprehensive screen against all ~500 kinases is often not feasible in the initial stages. A more targeted approach is recommended, focusing on kinases that fall into the following categories:

  • Structurally Homologous Kinases: Kinases with ATP-binding pockets similar to the target Mtb kinase(s).

  • Kinases in Key Signaling Pathways: Kinases known to be involved in critical cellular processes where off-target inhibition could lead to toxicity (e.g., cell cycle regulation, immune response). This can include kinases like CDKs, MAP kinases (JNK, p38), and tyrosine kinases.[15][16][17][18]

  • Commonly Inhibited Off-Target Kinases: Kinases that are frequently inhibited by other small molecule inhibitors.

Several commercial services offer kinase selectivity profiling against large panels, which can be a valuable resource for broader screening.[19][20]

Experimental Workflow for Kinase Selectivity Profiling

The following diagram outlines a typical workflow for determining the kinase selectivity of a compound like this compound.

G cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Compound This compound Stock Solution Assay_Plate Assay Plate Preparation (Compound Titration) Compound->Assay_Plate Kinase_Panel Selected Kinase Panel (Mtb & Human) Kinase_Panel->Assay_Plate Assay_Reagents Assay Reagents (ATP, Substrate, Buffer) Assay_Reagents->Assay_Plate Incubation Kinase Reaction Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence) Incubation->Detection IC50_Calc IC50 Curve Fitting & Calculation Detection->IC50_Calc Selectivity_Score Selectivity Score Calculation IC50_Calc->Selectivity_Score Data_Vis Data Visualization (Tables & Heatmaps) Selectivity_Score->Data_Vis

Caption: Workflow for in vitro kinase selectivity profiling.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases. The ADP-Glo™ Kinase Assay is a popular choice due to its high sensitivity and broad applicability.[21][22]

Materials:

  • This compound

  • Recombinant kinases (Mtb and human panel)

  • Kinase-specific substrates

  • ADP-Glo™ Kinase Assay Kit (or similar)[21]

  • ATP

  • Kinase reaction buffer

  • 384-well assay plates

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Kinase Reaction Setup:

    • Add a small volume (e.g., 1-5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer. The final ATP concentration should ideally be at or near the Km for each respective kinase to ensure accurate IC50 determination.

    • Add the kinase/substrate master mix to the wells containing the compound.

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the reaction plate at the optimal temperature for the kinases (typically 30°C or 37°C) for a predetermined amount of time (e.g., 60 minutes).

  • Detection:

    • Following incubation, stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.[22] This typically involves two steps:

      • Adding the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Adding the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each kinase.

Data Presentation and Interpretation

The results of the kinase selectivity profiling should be presented in a clear and easily comparable format. A summary table is an effective way to display the IC50 values for each kinase tested.

Table 1: Selectivity Profile of this compound Against a Panel of Mycobacterial and Human Kinases

Kinase TargetIC50 (nM)
Mycobacterial Kinases
Mtb PknA[Insert experimental value]
Mtb PknB[Insert experimental value]
Mtb PknG[Insert experimental value]
...[Insert experimental value]
Human Kinases
CDK2[Insert experimental value]
p38α (MAPK14)[Insert experimental value]
JNK1[Insert experimental value]
SRC[Insert experimental value]
EGFR[Insert experimental value]
...[Insert experimental value]

Interpreting the Data:

  • High Potency and Selectivity: A desirable outcome would be low nanomolar IC50 values against the target Mtb kinases and significantly higher (ideally >100-fold) IC50 values against the human kinases.

  • Off-Target Liabilities: Potent inhibition of any of the human kinases in the panel should be noted as a potential off-target liability that may warrant further investigation.

  • Structure-Activity Relationship (SAR): The selectivity data can provide valuable insights into the SAR of the imidazo[1,2-a]pyridine scaffold, guiding future medicinal chemistry efforts to improve potency and selectivity.[5][16]

Conclusion

Benchmarking the kinase selectivity of this compound is a critical step in its evaluation as a potential therapeutic agent. A systematic and well-designed approach, as outlined in this guide, will provide the necessary data to assess its on-target potency and off-target liabilities. By understanding the compound's selectivity profile, researchers can make more informed decisions regarding its continued development and optimization. The ultimate goal is to identify a lead candidate with a potent and selective profile that maximizes therapeutic efficacy while minimizing the potential for adverse effects.

References

A Senior Application Scientist's Guide to Comparative Pharmacokinetic Profiling of 8-Nitroimidazo[1,2-a]pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 8-Nitroimidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel therapeutic agents, particularly in the realm of infectious diseases. The inclusion of a nitro group is often critical for the mechanism of action, especially in antimicrobial agents where it can be bioreductively activated to generate radical species toxic to pathogens. However, the journey from a potent hit compound to a clinical candidate is fraught with challenges, with suboptimal pharmacokinetic (PK) properties being a primary cause of attrition.

This guide provides a comprehensive framework for the comparative pharmacokinetic profiling of this compound analogues. It is designed to equip researchers with the rationale behind experimental choices, detailed methodologies, and an understanding of the structure-pharmacokinetic relationships (SPRs) that govern the absorption, distribution, metabolism, and excretion (ADME) of this important class of molecules.

The Imperative of Early and Comparative Pharmacokinetic Profiling

Undertaking a comparative PK analysis early in the drug discovery cascade is not merely a data-gathering exercise; it is a strategic imperative. By systematically evaluating a series of analogues, we can elucidate the impact of specific structural modifications on the ADME profile. This allows for the rational design of next-generation compounds with improved bioavailability, metabolic stability, and residence time, ultimately accelerating the identification of a viable drug candidate. A failure to do so often leads to costly late-stage failures when promising in vitro potency does not translate to in vivo efficacy.

A Validated Workflow for Comparative Pharmacokinetic Profiling

The following experimental workflow provides a robust system for generating high-quality, comparable pharmacokinetic data for a series of this compound analogues.

Pharmacokinetic Profiling Workflow cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Study cluster_2 Data Interpretation & SAR solubility Aqueous Solubility permeability Permeability (e.g., PAMPA, Caco-2) solubility->permeability Impacts Absorption metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolic_stability Influences Bioavailability protein_binding Plasma Protein Binding metabolic_stability->protein_binding Affects Distribution & Clearance dosing Formulation & Dosing (IV & PO) metabolic_stability->dosing Informs Dose Selection protein_binding->dosing sampling Blood Sample Collection dosing->sampling bioanalysis LC-MS/MS Quantification sampling->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation bioanalysis->pk_analysis sar_analysis Structure-Activity/Property Relationship Analysis pk_analysis->sar_analysis candidate_selection Lead Candidate Selection sar_analysis->candidate_selection

Caption: A comprehensive workflow for the pharmacokinetic profiling of this compound analogues, from initial in vitro ADME screening to in vivo studies and lead candidate selection.

Experimental Protocols

These initial screens are designed to be high-throughput and require minimal compound quantities, providing early flags for potential liabilities.[1][2][3][4][5]

1. Aqueous Solubility Determination:

  • Objective: To assess the thermodynamic solubility of the analogues, which is a critical determinant of oral absorption.

  • Methodology (Shake-flask method):

    • Add an excess amount of the test compound to a phosphate buffer solution (pH 7.4).

    • Shake the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Causality: Poor aqueous solubility can lead to incomplete dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability.

2. Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA):

  • Objective: To evaluate the passive permeability of the analogues across an artificial membrane, mimicking the gastrointestinal barrier.

  • Methodology:

    • A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • The donor compartment is filled with a solution of the test compound in a buffer at a relevant pH (e.g., pH 5.5 to simulate the upper intestine).

    • The acceptor compartment is filled with a buffer solution (pH 7.4).

    • The plate is incubated for a defined period (e.g., 4-16 hours).

    • The concentration of the compound in both donor and acceptor compartments is determined by LC-MS/MS.

    • The permeability coefficient (Pe) is calculated.

  • Causality: Low permeability suggests that the compound may not efficiently cross the intestinal epithelium, leading to poor absorption.

3. Metabolic Stability Evaluation (Liver Microsomes):

  • Objective: To assess the intrinsic clearance of the analogues by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).

  • Methodology:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (from relevant species, e.g., mouse, rat, human) in the presence of NADPH (a necessary cofactor for CYP activity).

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Causality: High metabolic instability indicates that the compound is rapidly cleared from the body, potentially leading to a short duration of action and low in vivo exposure.

4. Plasma Protein Binding (Equilibrium Dialysis):

  • Objective: To determine the fraction of the analogue that is bound to plasma proteins, as only the unbound fraction is pharmacologically active and available for metabolism and excretion.

  • Methodology:

    • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

    • The system is incubated until equilibrium is reached (e.g., 4-6 hours).

    • The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

    • The percentage of plasma protein binding is calculated.

  • Causality: High plasma protein binding can limit the distribution of the drug to its target tissues and reduce its clearance.

Following promising in vitro data, a select number of analogues should be advanced to in vivo studies.[6][7][8][9][10]

1. Formulation and Dosing:

  • Objective: To administer the compound to animals in a formulation that ensures complete dissolution and bioavailability for intravenous (IV) administration and is suitable for oral (PO) gavage.

  • Methodology:

    • IV Formulation: Solubilize the compound in a vehicle suitable for injection, such as a mixture of saline, PEG400, and ethanol. The formulation must be sterile and non-irritating.

    • PO Formulation: For oral administration, the compound can be formulated as a solution or a suspension in a vehicle like 0.5% methylcellulose in water.

    • Dosing: Administer a single dose of the compound to a cohort of animals (e.g., male Sprague-Dawley rats) via both IV (e.g., 1-2 mg/kg) and PO (e.g., 5-10 mg/kg) routes.

2. Blood Sample Collection:

  • Objective: To obtain a time-course of the drug concentration in the systemic circulation.

  • Methodology:

    • Collect sparse blood samples (e.g., ~100 µL) from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vessel or tail vein.

    • Process the blood samples to obtain plasma by centrifugation.

    • Store the plasma samples at -80°C until analysis.

3. Bioanalysis by LC-MS/MS:

  • Objective: To accurately and precisely quantify the concentration of the analogue in the plasma samples.[11][12][13][14][15]

  • Methodology:

    • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of each analogue. This involves optimizing chromatographic separation and mass spectrometric detection parameters.

    • Prepare calibration standards and quality control samples by spiking known concentrations of the analogue into blank plasma.

    • Extract the analogue and an internal standard from the plasma samples using protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Analyze the extracts using the validated LC-MS/MS method.

4. Pharmacokinetic Parameter Calculation:

  • Objective: To derive key pharmacokinetic parameters that describe the ADME of the analogue in vivo.

  • Methodology:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate parameters such as:

      • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

      • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

      • Half-life (t½): The time required for the plasma concentration to decrease by half.

      • Area under the concentration-time curve (AUC): A measure of total drug exposure.

      • Oral bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation.

Structure-Pharmacokinetic Relationships of this compound Analogues

The chemical space around the this compound scaffold offers numerous opportunities for modification to fine-tune pharmacokinetic properties. Below is a discussion of key structural features and their likely impact on ADME, based on established principles and data from related nitroimidazole series.

Caption: Key positions on the this compound scaffold for structural modification to optimize pharmacokinetic properties. (Note: A placeholder image is used. In a real application, a chemical structure would be depicted).

Comparative Data Summary

The following tables provide a template for summarizing and comparing the pharmacokinetic data for a series of hypothetical this compound analogues.

Table 1: In Vitro ADME Profile of this compound Analogues

Compound IDR-group ModificationSolubility (µg/mL)PAMPA Permeability (10⁻⁶ cm/s)Microsomal t½ (min)Plasma Protein Binding (%)
Parent-001 H105.24592
Analogue-002 2-Methyl86.13590
Analogue-003 6-Fluoro125.05593
Analogue-004 3-Amide252.56085

Table 2: In Vivo Pharmacokinetic Parameters in Rats (PO administration)

Compound IDCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Oral Bioavailability (%F)
Parent-001 5502.021004.530
Analogue-002 4801.518003.825
Analogue-003 6202.025006.245
Analogue-004 8004.032007.560
Interpretation and Causality
  • Lipophilicity: Increasing lipophilicity, for instance by adding a methyl group at position 2 (Analogue-002), can sometimes enhance permeability but may also increase metabolic liability and reduce solubility. The data for Analogue-002 shows a slight decrease in microsomal stability and bioavailability compared to the parent compound.

  • Metabolic Blockers: Introducing electron-withdrawing groups like fluorine at metabolically labile positions (Analogue-003) can block CYP-mediated oxidation. This is reflected in the increased microsomal half-life and improved oral bioavailability of Analogue-003.

  • Polarity and Solubility: The introduction of polar functional groups, such as an amide at position 3 (Analogue-004), can significantly improve aqueous solubility. While this may decrease passive permeability, the overall effect on oral absorption can be positive, as demonstrated by the increased bioavailability of Analogue-004. The polar group may also reduce plasma protein binding.

  • Structure-Activity and Structure-Property Relationships (SAR/SPR): A systematic analysis of these trends across a broader series of analogues will enable the development of robust SAR/SPR models. These models can then be used to predict the pharmacokinetic properties of novel, un-synthesized analogues, thereby guiding the design of compounds with an optimal balance of potency and drug-like properties.[16][17][18][19]

Conclusion

The successful development of this compound analogues as clinical candidates is critically dependent on a thorough understanding and optimization of their pharmacokinetic profiles. The comparative approach outlined in this guide, integrating robust in vitro and in vivo methodologies with a deep understanding of structure-pharmacokinetic relationships, provides a powerful framework for de-risking this promising chemical class and accelerating the delivery of novel therapeutics to patients. By embracing this systematic and data-driven approach, research teams can navigate the complexities of drug metabolism and pharmacokinetics with greater confidence and efficiency.

References

Safety Operating Guide

Navigating the Disposal of 8-Nitroimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 8-nitroimidazo[1,2-a]pyridine, a heterocyclic nitroaromatic compound frequently utilized in pharmaceutical research and drug development. As a Senior Application Scientist, my objective is to equip researchers, scientists, and drug development professionals with a scientifically sound and practical framework for handling this compound, ensuring both personal safety and regulatory compliance.

Understanding the Hazard Profile of this compound

  • Imidazo[1,2-a]pyridine Core: This nitrogen-containing heterocyclic system is a common scaffold in pharmacologically active molecules.[1] The pyridine component suggests potential for irritation and toxicity, similar to pyridine itself, which is known to be harmful if swallowed, in contact with skin, or if inhaled.

  • Nitro Group (-NO₂): The presence of a nitro group on an aromatic ring classifies this compound as a nitroaromatic. Aromatic nitro compounds are recognized as potentially hazardous. They can be strong oxidizing agents and may react vigorously with reducing agents.[2] Some nitroaromatic compounds are also known to have thermal instability, and their decomposition can be exothermic, releasing toxic fumes such as nitrogen oxides (NOx).

Based on data from related nitroimidazo[1,2-a]pyridine derivatives, it is prudent to handle this compound as a compound that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Inherent Risks:

  • Reactivity: The nitro group can be reactive, particularly with strong reducing agents, potentially leading to vigorous or explosive reactions.[2]

  • Toxicity: The imidazo[1,2-a]pyridine scaffold and the nitro group contribute to a toxicological profile that necessitates careful handling to avoid exposure.

  • Environmental Persistence: Heterocyclic compounds can be persistent in the environment if not disposed of correctly.

Operational Plan for Disposal

The primary and most recommended method for the disposal of this compound from a laboratory setting is through a licensed hazardous waste disposal company. For small quantities, in-lab chemical neutralization can be a viable option to render the compound less hazardous before disposal, provided the necessary safety precautions and equipment are in place.

Segregation and Collection of Waste

Proper segregation of waste is the first critical step in safe disposal.

  • Designated Waste Container: All solid waste contaminated with this compound, including gloves, weighing papers, and contaminated labware, should be collected in a clearly labeled, dedicated hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling: The waste container must be labeled in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

  • Incompatible Wastes: Do not mix this compound waste with other waste streams, especially strong acids, bases, or reducing agents, to prevent unforeseen chemical reactions.

Chemical Neutralization (Reduction of the Nitro Group)

For small quantities, chemical reduction of the nitro group to the less hazardous amine (8-aminoimidazo[1,2-a]pyridine) is a well-established method for neutralization. This process should only be performed by trained personnel in a properly functioning chemical fume hood.

Method 1: Reduction using Tin(II) Chloride

This method is effective for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Ethyl acetate

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • pH paper

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a stir bar, dissolve the this compound in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Add an excess of tin(II) chloride dihydrate (approximately 5 equivalents) to the solution.

  • Slowly and carefully add concentrated hydrochloric acid to the mixture while stirring in a fume hood. The reaction is exothermic and may produce fumes.

  • Continue stirring the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete. Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acidic solution by slowly adding a 3 M sodium hydroxide solution until the pH is basic (pH > 10). This will precipitate tin salts.

  • Filter the mixture to remove the tin salts.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting residue, containing 8-aminoimidazo[1,2-a]pyridine, can now be disposed of as non-hazardous waste, in accordance with local regulations.

Diagram of Disposal Workflow

cluster_collection Waste Collection & Segregation cluster_neutralization Chemical Neutralization (for small quantities) cluster_professional_disposal Professional Disposal (Recommended) collect Collect solid waste contaminated with This compound label_container Label container as 'Hazardous Waste' (Toxic, Irritant) with date collect->label_container segregate Segregate from incompatible wastes (strong acids, bases, reducing agents) label_container->segregate dissolve Dissolve in solvent segregate->dissolve contact_vendor Contact licensed hazardous waste disposal vendor segregate->contact_vendor add_reductant Add reducing agent (e.g., SnCl₂) dissolve->add_reductant acidify Acidify with HCl add_reductant->acidify monitor Monitor reaction to completion (TLC) acidify->monitor neutralize Neutralize with NaOH monitor->neutralize extract Extract product neutralize->extract dispose_neutralized Dispose of neutralized product (8-aminoimidazo[1,2-a]pyridine) as non-hazardous waste extract->dispose_neutralized package Package waste according to vendor and DOT regulations contact_vendor->package manifest Complete hazardous waste manifest package->manifest transfer Transfer waste to vendor manifest->transfer

Caption: Workflow for the proper disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For a Small Spill (manageable by laboratory personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at a safe working height.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a good initial choice).[4]

  • Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

For a Large Spill (unmanageable by laboratory personnel):

  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors to contain the spill.

  • Notify: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services. Provide them with the chemical name, location of the spill, and an estimate of the quantity.

  • First Aid: If anyone has been exposed to the chemical, move them to a safe area and provide immediate first aid. Flush affected skin or eyes with copious amounts of water for at least 15 minutes.[5][6]

Regulatory Framework: EPA and RCRA Compliance

The disposal of this compound falls under the regulations of the U.S. Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA).

  • Hazardous Waste Classification: As a nitrogen-containing heterocyclic compound with a nitro group, this compound would likely be classified as a hazardous waste. The pyridine component may lead to a D038 waste code if it exhibits the toxicity characteristic.[7] Additionally, as a research chemical, it falls under the purview of regulations for hazardous waste generated in academic laboratories.[8]

  • Pharmaceutical Waste: If this compound is part of a pharmaceutical formulation, its disposal may be subject to the specific regulations for hazardous waste pharmaceuticals under 40 CFR part 266, Subpart P.[9]

  • Generator Status: Your laboratory's generator status (Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) will determine the specific requirements for waste accumulation, storage, and reporting. It is imperative to be familiar with your institution's generator status and the corresponding regulations.[10]

By adhering to the procedures outlined in this guide, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Nitroimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Nitroimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.